molecular formula C14H15NO4 B3031389 Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate CAS No. 303121-08-6

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Cat. No.: B3031389
CAS No.: 303121-08-6
M. Wt: 261.27 g/mol
InChI Key: BDMLESWGGIPUTO-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-ethoxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMLESWGGIPUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352223
Record name ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303121-08-6
Record name ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth exploration of the synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. The primary focus is on the Gould-Jacobs reaction, the most established and versatile method for its preparation. We will dissect the underlying reaction mechanism, provide detailed experimental protocols for both classical thermal and modern microwave-assisted synthesis, and offer expert insights into process optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding and practical application of this important synthetic transformation.

Introduction: The Significance of the 4-Quinolone Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, 4-hydroxyquinoline-3-carboxylate derivatives are crucial intermediates, most notably in the development of fluoroquinolone antibiotics, a class of drugs that has had a profound impact on treating bacterial infections.[4] Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate serves as a vital building block, providing a functionalized quinolone core that can be further elaborated to generate novel drug candidates.[5][6] Its synthesis is a foundational process for any research program targeting this chemical space.

The Gould-Jacobs Reaction: The Cornerstone of Synthesis

The most reliable and widely employed method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, first reported in 1939.[7] This powerful transformation constructs the quinoline core from an aniline derivative and an alkoxymethylenemalonate ester through a two-stage process: a condensation reaction followed by a high-temperature thermal cyclization.[1][8]

Mechanistic Overview

The overall reaction pathway involves the formation of an anilidomethylenemalonate intermediate, which then undergoes an intramolecular 6-electron electrocyclization to form the fused heterocyclic ring system.[2][9] The final product, a 4-oxo-quinoline-3-carboxylate, exists in tautomeric equilibrium with its more stable 4-hydroxy-quinoline-3-carboxylate form.[2]

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Tautomerization A 4-Ethoxyaniline C Anilidomethylenemalonate Intermediate A->C Nucleophilic Attack B Diethyl Ethoxymethylenemalonate (DEEM) B->C Elimination of Ethanol D Thermal Energy (>250 °C or Microwave) C->D High Temperature E 6-Electron Electrocyclization D->E F 4-Oxo Tautomer E->F Elimination of Ethanol G Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (Final Product) F->G Tautomerization

Caption: High-level overview of the Gould-Jacobs reaction pathway.
Step 1: Condensation of 4-Ethoxyaniline and DEEM

The synthesis commences with the nucleophilic attack of the amino group of 4-ethoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[1][2] This is followed by the elimination of an ethanol molecule, yielding the stable intermediate, diethyl 2-((4-ethoxyphenylamino)methylene)malonate. This step is typically performed at a moderately elevated temperature (100-130 °C) and can be monitored by techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.[1]

Step 2: Thermal Electrocyclization

This is the critical, energy-intensive step of the synthesis. The anilidomethylenemalonate intermediate undergoes an intramolecular 6-electron electrocyclization upon heating to high temperatures, typically above 250 °C.[1][2] This reaction forms the quinoline ring system with the concomitant elimination of a second molecule of ethanol.[9] The high activation energy required for this step is a defining characteristic of the Gould-Jacobs reaction.[1]

Experimental Protocols

Two primary methodologies are presented: a classical thermal protocol and a modern, more efficient microwave-assisted protocol.

Materials and Equipment
  • Reactants: 4-Ethoxyaniline, Diethyl ethoxymethylenemalonate (DEEM).

  • Solvents: Diphenyl ether or Dowtherm A (for classical method), Cyclohexane (for washing).

  • Equipment (Classical): Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, vacuum source.

  • Equipment (Microwave): Microwave reactor, appropriate pressurized reaction vials.

  • General: Standard laboratory glassware, filtration apparatus (Büchner funnel), TLC plates, rotary evaporator.

Protocol A: Classical High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[2]

  • Condensation: In a round-bottom flask, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Solvent Addition: After cooling slightly, add a high-boiling solvent such as diphenyl ether (enough to ensure the mixture remains stirrable at high temperature).

  • Cyclization: Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.[2] The product will often begin to precipitate out of the hot solution.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will crystallize.

  • Purification: Dilute the cooled slurry with a non-polar solvent like cyclohexane to reduce the viscosity of the diphenyl ether.[2] Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filtered solid thoroughly with cyclohexane to remove the residual high-boiling solvent. Dry the purified product under vacuum to yield Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a solid.

Protocol B: Microwave-Assisted Synthesis (Modern Approach)

Microwave irradiation offers a significant improvement by enabling rapid, controlled heating, which dramatically reduces reaction times and can improve yields.[1][2]

  • Condensation: In a microwave reaction vial, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Microwave Cyclization: Seal the vial and place it in the microwave reactor. Heat the mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-15 minutes). Note: The reaction time and temperature should be optimized for the specific microwave system being used.

  • Isolation: After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.[2]

  • Purification: Add a suitable solvent (e.g., ethanol or ethyl acetate) to the vial, sonicate or stir to break up the solid, and collect the product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum.

start Start: Reactants step1 Step 1: Condensation (120-130 °C) start->step1 step2_classical Step 2 (Classical): Thermal Cyclization in Diphenyl Ether (~250-260 °C, 30-60 min) step1->step2_classical Classical Route step2_mw Step 2 (Microwave): Microwave Irradiation (~250-300 °C, 5-15 min) step1->step2_mw Microwave Route step3 Step 3: Cooling & Precipitation step2_classical->step3 step2_mw->step3 step4 Step 4: Filtration & Washing step3->step4 end Final Product: Purified Solid step4->end

Caption: Generalized experimental workflow for the Gould-Jacobs synthesis.

Process Optimization and Expert Insights

The Critical Role of Temperature

The high temperature required for the cyclization step is non-negotiable as it provides the necessary activation energy for the 6-electron electrocyclization.[1] Insufficient temperature will result in the isolation of the uncyclized anilidomethylenemalonate intermediate. However, excessively high temperatures or prolonged reaction times can lead to product degradation and decarboxylation, thereby reducing the overall yield.[10] Careful optimization of the temperature and reaction duration is crucial for success.

Solvent Selection and Post-Reaction Work-up

In the classical method, the choice of a high-boiling, inert solvent is critical. Diphenyl ether and Dowtherm A are commonly used because their boiling points exceed the required reaction temperature.[2][10] A significant drawback of these solvents is their high viscosity and difficulty of removal from the final product.[10] Thorough washing of the precipitated product with a non-polar solvent like cyclohexane or hexane is essential to remove these impurities.

Advantages of Microwave-Assisted Synthesis

The use of microwave technology represents a significant advancement for the Gould-Jacobs reaction.[1] Microwave irradiation provides efficient and uniform heating, allowing the target temperature to be reached in minutes rather than hours. This rapid heating minimizes the formation of degradation byproducts and often leads to cleaner reactions and higher yields.[1] Furthermore, it eliminates the need for large volumes of high-boiling solvents, making the process more environmentally friendly and simplifying purification.

Summary of Key Data

Table 1: Reactant Properties

CompoundRoleMolecular FormulaMolar Mass ( g/mol )
4-EthoxyanilineStarting MaterialC₈H₁₁NO137.18
Diethyl EthoxymethylenemalonateReagentC₁₀H₁₆O₅216.23

Table 2: Comparison of Synthetic Protocols

ParameterClassical Thermal SynthesisMicrowave-Assisted Synthesis
Temperature ~250-260 °C~250-300 °C
Reaction Time 30 - 90 minutes (for cyclization)5 - 15 minutes
Solvent High-boiling (e.g., Diphenyl ether)Often solvent-free or minimal solvent
Typical Yield Good to ExcellentOften higher and more reproducible
Pros Established, requires basic equipmentExtremely fast, high efficiency, greener
Cons Long reaction times, difficult solvent removalRequires specialized microwave reactor

Conclusion

The synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction is a robust and reliable method. While the classical thermal approach remains effective, modern microwave-assisted protocols offer substantial improvements in efficiency, reaction time, and ease of execution. A thorough understanding of the reaction mechanism and the critical role of temperature is paramount for achieving high yields of the desired product. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate for application in drug discovery and medicinal chemistry.

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikiwand. Retrieved January 3, 2026, from [Link]

  • Saeedi, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 3, 2026, from [Link]

  • Singh, G., et al. (2020). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. Available at: [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube. Retrieved January 3, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 3, 2026, from [Link]

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. (n.d.). Kyushu Institute of Technology. Retrieved January 3, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 3, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 3, 2026, from [Link]

  • Novel photochemical and thermal electrocyclization to fused quinolines. (1985). RSC Publishing. Retrieved January 3, 2026, from [Link]

  • Custom Synthesis: Leveraging Ethyl 4-Hydroxyquinoline-3-carboxylate for R&D. (n.d.). Acme Organics. Retrieved January 3, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016, January 15). PubMed. Retrieved January 3, 2026, from [Link]

  • Cyclization of ortho-(Alk-2-enyl)anilines under the Action of Iodine. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a quinoline derivative with therapeutic potential, hypothesized to function as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). This guide synthesizes the current understanding of the HIF signaling pathway and proposes a detailed mechanism of action for this compound. Drawing parallels with structurally related molecules, such as Ethyl 3,4-dihydroxybenzoate (EDHB), this document outlines the scientific basis for its presumed role in stabilizing HIF-α, a master regulator of cellular responses to hypoxia. Furthermore, this guide provides comprehensive, field-proven experimental protocols to rigorously validate this hypothesis, offering a roadmap for researchers in the field.

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a member of this class, presents a compelling profile for investigation. While direct studies on its mechanism of action are emerging, its structural similarity to known bio-active quinoline-3-carboxylate derivatives and other small molecules suggests a potent biological activity.[1][3]

This guide puts forth the hypothesis that Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate acts as a competitive inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD) enzymes. This proposed mechanism is based on the well-documented activity of the structurally analogous compound, Ethyl 3,4-dihydroxybenzoate (EDHB), a known PHD inhibitor that promotes the stabilization of HIF-1α.[4][5][6] By inhibiting PHDs, this compound is thought to mimic a hypoxic state, leading to the activation of a cascade of downstream genes that play critical roles in erythropoiesis, angiogenesis, and cellular metabolism.[7][8]

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Master Regulator of Oxygen Homeostasis

The HIF signaling pathway is a crucial cellular mechanism for adapting to changes in oxygen availability. The key player in this pathway is the HIF-1 transcription factor, a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[9]

Under Normoxic Conditions (Normal Oxygen):

In the presence of sufficient oxygen, HIF-α is continuously synthesized and rapidly degraded. This degradation is initiated by a family of 2-oxoglutarate-dependent dioxygenases called Prolyl Hydroxylase Domain enzymes (PHDs), primarily PHD2.[10][11] PHDs utilize molecular oxygen to hydroxylate specific proline residues on HIF-α.[12] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[13] The VHL complex then polyubiquitinates HIF-α, marking it for proteasomal degradation.[14] This ensures that in well-oxygenated cells, HIF-α levels remain low, and hypoxia-responsive genes are not activated.

Under Hypoxic Conditions (Low Oxygen):

When oxygen levels are low, PHD enzymes are inactive due to the lack of their essential co-substrate, O2.[4] Consequently, HIF-α is not hydroxylated and escapes recognition by the VHL complex.[13] This leads to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β.[10] The HIF-1α/β heterodimer binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[15][16] These target genes are involved in a wide array of adaptive responses, including the production of erythropoietin (EPO), angiogenesis (through Vascular Endothelial Growth Factor, VEGF), and metabolic reprogramming.[8]

Proposed Mechanism of Action: Competitive Inhibition of Prolyl Hydroxylase Domain Enzymes

It is proposed that Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate functions as a small molecule inhibitor of PHD enzymes. By acting as a competitive inhibitor, it likely binds to the active site of PHDs, preventing the hydroxylation of HIF-α even under normoxic conditions.[4] This inhibition leads to the stabilization and accumulation of HIF-α, which then triggers the downstream signaling cascade, as illustrated in the diagram below.

HIF_Pathway_and_Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1a_norm HIF-1α PHD PHD (Active) HIF-1a_norm->PHD O₂, 2-OG Hydroxylation Hydroxylation PHD->Hydroxylation VHL VHL Complex Hydroxylation->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1a_hyp HIF-1α (Stabilized) Nucleus Nucleus HIF-1a_hyp->Nucleus PHD_inhibited PHD (Inhibited) Inhibitor Ethyl 6-ethoxy-4- hydroxyquinoline-3-carboxylate Inhibitor->PHD_inhibited HRE HRE Nucleus->HRE Dimerization HIF-1b HIF-1β HIF-1b->Nucleus Gene_Expression Target Gene Expression HRE->Gene_Expression Transcription

Figure 1: Proposed mechanism of HIF-1α stabilization.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are recommended.

In Vitro PHD2 Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of PHD2, the primary regulator of HIF-1α.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).[17]

    • Prepare stock solutions of recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, Fe(II) sulfate, L-ascorbic acid, and 2-oxoglutarate (2-OG).[17]

    • Prepare a serial dilution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

  • Assay Procedure (AlphaScreen Format):

    • In a 384-well plate, add the reaction buffer, Fe(II) sulfate, L-ascorbic acid, and the test compound at various concentrations.[17]

    • Add the PHD2 enzyme and the biotinylated HIF-1α peptide substrate.

    • Initiate the reaction by adding 2-OG.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody and Streptavidin-coated Donor beads.[17]

    • Incubate in the dark and read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • The AlphaScreen signal is inversely proportional to PHD2 activity.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

PHD2_Inhibition_Workflow Reagents Prepare Reagents (Enzyme, Substrate, Compound) Reaction Set up Reaction in 384-well Plate Reagents->Reaction Incubation Incubate at RT Reaction->Incubation Detection Add Detection Reagents (AlphaScreen Beads) Incubation->Detection Read Read Plate Detection->Read Analysis Calculate IC50 Read->Analysis

Figure 2: Workflow for the in vitro PHD2 inhibition assay.
Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of the compound to stabilize HIF-1α protein in cultured cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293, U2OS) to 70-80% confluency.[10]

    • Treat the cells with varying concentrations of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate for a predetermined time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.[19]

    • Transfer the separated proteins to a PVDF membrane.[17]

    • Block the membrane with 5% non-fat dry milk in TBST.[18]

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.[10]

    • Wash and incubate with an HRP-conjugated secondary antibody.[17]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin).[17]

  • Data Analysis:

    • Quantify the band intensities for HIF-1α and the loading control.

    • Normalize the HIF-1α signal to the loading control to determine the relative increase in stabilization.[17]

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection Signal Detection Immunoblot->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Workflow for the HIF-1α stabilization Western blot assay.
Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene under the control of HREs.

Protocol:

  • Transfection:

    • Transfect cells (e.g., HEK293) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[18][20]

  • Cell Seeding and Treatment:

    • After 24 hours, seed the transfected cells into a 96-well plate.[18]

    • Treat the cells with varying concentrations of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

  • Luciferase Assay:

    • After the desired incubation period, lyse the cells using a passive lysis buffer.[18]

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for a dual-luciferase reporter assay system.[15]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of HRE-driven transcription relative to the vehicle-treated control.[18]

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro PHD2 Inhibition

CompoundIC50 (nM)
Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylateTo be determined
Positive Control (e.g., Daprodustat)Known value

Table 2: Cell-Based HIF-1α Stabilization

Compound ConcentrationRelative HIF-1α Protein Level (Fold Change)
Vehicle Control1.0
Concentration 1To be determined
Concentration 2To be determined
Concentration 3To be determined

Table 3: HRE Reporter Gene Activation

Compound ConcentrationHRE-Luciferase Activity (Fold Induction)
Vehicle Control1.0
Concentration 1To be determined
Concentration 2To be determined
Concentration 3To be determined

Broader Biological Implications and Therapeutic Potential

The inhibition of PHDs and subsequent stabilization of HIF-1α has significant therapeutic implications. This mechanism is the basis for a novel class of drugs used to treat anemia associated with chronic kidney disease.[8][21] By stimulating the endogenous production of erythropoietin and improving iron metabolism, these inhibitors offer an oral alternative to injectable erythropoiesis-stimulating agents.[7]

Beyond anemia, the activation of the HIF pathway may have therapeutic potential in other ischemic conditions. However, it is also crucial to consider potential off-target effects and the long-term consequences of systemic HIF activation, as HIF-1α is also implicated in tumor progression and angiogenesis in cancer.[22][23] Therefore, a thorough understanding of the selectivity and safety profile of any new PHD inhibitor is paramount.

Conclusion

The proposed mechanism of action for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a PHD inhibitor provides a strong foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for validating this hypothesis and characterizing the compound's biological activity. A comprehensive understanding of its interaction with the HIF signaling pathway will be instrumental in unlocking its full therapeutic potential and guiding its development as a novel therapeutic agent.

References

  • PMC. (n.d.). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. [Link]

  • PubMed Central. (n.d.). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. [Link]

  • SciSpace. (2018). Hypoxia Reporter Element Assay. [Link]

  • JoVE. (n.d.). A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. [Link]

  • PubMed. (2008). A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha. [Link]

  • Oxford Academic. (n.d.). A Prolyl-hydroxylase Inhibitor, Ethyl-3,4-dihydroxybenzoate, Induces Haem Oxygenase-1 Expression in Human Cells Through a Mechanism Independent of Hypoxia-inducible Factor-1α. [Link]

  • BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus 78668. [Link]

  • PMC. (n.d.). Hypoxia Activates Constitutive Luciferase Reporter Constructs. [Link]

  • Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PMC. (n.d.). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. [Link]

  • PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

  • PMC. (n.d.). Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. [Link]

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Biological activity of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Abstract

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a heterocyclic compound belonging to the 4-hydroxyquinoline-3-carboxylate class. While direct and extensive research on this specific molecule is emerging, its structural scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of bioactive agents.[1][2] This guide synthesizes the known biological activities of closely related analogs to project the potential therapeutic applications of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. We will delve into its synthesis, explore its probable mechanisms of action in anticancer, antimicrobial, and anti-inflammatory contexts, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the quinoline scaffold.

Compound Profile and Synthesis

The 4-quinolone core is a privileged scaffold in drug discovery, and understanding its synthesis is fundamental to developing novel derivatives.

Chemical and Physical Properties

A summary of the key properties of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is presented below.

PropertyValueSource
IUPAC Name ethyl 6-ethoxy-4-oxo-1H-quinoline-3-carboxylatePubChem[3]
Molecular Formula C₁₄H₁₅NO₄PubChem[3]
Molecular Weight 261.27 g/mol PubChem[3]
CAS Number 303121-08-6PubChem[3]
Predicted XLogP3 2.3PubChem[3]
Synthesis via Gould-Jacobs Reaction

The most common and efficient method for synthesizing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction. This process involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[4]

  • Step 1: Condensation. In a round-bottom flask, dissolve 1 mole of 4-ethoxyaniline in ethanol.

  • Step 2: Addition. Add 1.1 moles of diethyl ethoxymethylenemalonate (EMME) to the solution.

  • Step 3: Reflux. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Step 4: Intermediate Isolation. Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. The resulting crude product is the aniline acrylate intermediate.

  • Step 5: Cyclization. Add the intermediate to a high-boiling point solvent, such as diphenyl ether.

  • Step 6: Thermal Treatment. Heat the mixture to approximately 250°C. The cyclization reaction is typically rapid (15-30 minutes).

  • Step 7: Precipitation and Purification. Cool the mixture, which will cause the product, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, to precipitate. Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 4-ethoxyaniline Condensation Condensation in Ethanol (Reflux, 4-6h) Reactant1->Condensation Reactant2 Diethyl ethoxymethylenemalonate (EMME) Reactant2->Condensation Intermediate Aniline Acrylate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Diphenyl Ether, ~250°C) FinalProduct Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Cyclization->FinalProduct Intermediate->Cyclization

Caption: Gould-Jacobs synthesis workflow.

Core Biological Activities and Mechanisms of Action

The biological activities of this compound class are diverse, primarily targeting fundamental cellular processes. The substitutions at the C-3, C-4, and C-6 positions are critical for these activities.[5][6][7]

Anticancer Activity: DHODH Inhibition

A significant mechanism for the anticancer activity of quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[6] This enzyme is a pivotal component of the de novo pyrimidine biosynthesis pathway, which is essential for the rapid proliferation of cancer cells.[6][7]

By inhibiting hDHODH, these compounds deplete the intracellular pool of pyrimidines required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[6] The carboxylate group at the C-3 position is crucial, forming a salt bridge with an arginine residue (R136) in the enzyme's binding pocket, which is a key interaction for inhibitory activity.[6] Closely related 4-oxoquinoline-3-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][8]

DHODH_Inhibition Compound Ethyl 6-ethoxy-4-hydroxy- quinoline-3-carboxylate DHODH Dihydroorotate Dehydrogenase (DHODH) Compound->DHODH Inhibits Pathway De Novo Pyrimidine Biosynthesis DHODH->Pathway Catalyzes Apoptosis Cell Cycle Arrest & Apoptosis Synthesis DNA & RNA Synthesis Pathway->Synthesis Proliferation Cancer Cell Proliferation Synthesis->Proliferation Antimalarial_Screening Start Start: Synthesized Compound InVitro In Vitro Assay (e.g., SYBR Green I against P. falciparum) Start->InVitro Cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) Start->Cytotoxicity DetermineEC50 Determine EC₅₀ Value InVitro->DetermineEC50 SelectivityIndex Calculate Selectivity Index (SI = EC₅₀ / CC₅₀) DetermineEC50->SelectivityIndex Cytotoxicity->SelectivityIndex Lead Lead Candidate Identification (High Potency & Selectivity) SelectivityIndex->Lead

Caption: Workflow for antimalarial drug screening.

Conclusion and Future Directions

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate emerges from a lineage of pharmacologically significant molecules. While its specific biological profile requires direct investigation, the extensive research on its structural analogs provides a robust framework for predicting its potential. The presence of the 4-hydroxy-3-carboxylate core suggests strong potential as an inhibitor of bacterial topoisomerases and human DHODH, making it a candidate for antimicrobial and anticancer drug development. Furthermore, the 6-ethoxy substitution may serve to modulate its pharmacokinetic properties and target affinity.

Future research should focus on the direct synthesis and biological evaluation of this compound against a panel of cancer cell lines, pathogenic bacteria, and inflammatory models. Structure-activity relationship (SAR) studies, involving modification of the ethoxy group and ester moiety, will be crucial in optimizing its potency and selectivity for specific therapeutic targets. The insights gained will undoubtedly contribute to the broader effort of developing next-generation quinoline-based therapeutics.

References

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An In-depth Technical Guide to Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and Its Therapeutic Potential

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities. From the pioneering antimalarial drug quinine to the potent fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[1] The 4-hydroxyquinoline-3-carboxylate substructure, in particular, is a key pharmacophore whose derivatives have been explored for their potential as antibacterial, anticancer, and anti-inflammatory agents. This guide provides a comprehensive technical overview of a specific derivative, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, intended to equip researchers with the foundational knowledge required for its synthesis, characterization, and evaluation in drug discovery programs.

Core Compound Identification and Properties

Chemical Identity
  • Systematic Name: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Alternate Name: Ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]

  • CAS Number: 303121-08-6[2]

  • Molecular Formula: C₁₄H₁₅NO₄[2]

  • InChIKey: BDMLESWGGIPUTO-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for anticipating its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development.

PropertyValueSource
Molecular Weight 261.27 g/mol PubChem[2]
Monoisotopic Mass 261.10010796 DaPubChem[2]
XLogP3 (Predicted) 2.3PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]
Rotatable Bond Count 4PubChem[2]

Note: Most properties are computationally predicted and should be confirmed experimentally.

Synthesis and Mechanism: The Gould-Jacobs Reaction

The synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is most effectively achieved via the Gould-Jacobs reaction, a robust and widely used method for constructing the 4-hydroxyquinoline scaffold. This reaction proceeds in two key stages:

  • Condensation: An aromatic amine (in this case, 4-ethoxyaniline) reacts with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack of the amine on the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form a stable vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This electrocyclic reaction is followed by tautomerization to yield the final, stable 4-hydroxyquinoline aromatic system. The high temperature is necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the ring-closing step.

The causality behind this synthetic choice lies in its efficiency and the ready availability of the starting materials. The use of a high-boiling point, inert solvent like diphenyl ether or Dowtherm A is critical for the cyclization step, as it allows the reaction to reach the required temperature (typically ~250 °C) for efficient ring closure while minimizing side reactions.

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 4-Ethoxyaniline 4-Ethoxyaniline Intermediate Diethyl ((4-ethoxyphenyl)amino) methylenemalonate 4-Ethoxyaniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Product Ethyl 6-ethoxy-4-hydroxy quinoline-3-carboxylate Intermediate->Product High Temp (~250 °C) (e.g., Diphenyl Ether) - EtOH

Caption: The Gould-Jacobs synthesis pathway.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methodologies for analogous compounds. It should be optimized for specific laboratory conditions.

Materials:

  • 4-Ethoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Step 1: Formation of the Intermediate.

    • In a round-bottom flask, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture gently with stirring (e.g., at 100-110 °C) for 1-2 hours. The reaction is often performed neat (without solvent).

    • Monitor the reaction by TLC. Upon completion, ethanol, a byproduct, can be removed under reduced pressure. The resulting product, diethyl ((4-ethoxyphenyl)amino)methylenemalonate, is often a viscous oil or low-melting solid and can be used in the next step without further purification.

  • Step 2: Thermal Cyclization.

    • In a separate three-neck flask equipped with a mechanical stirrer and a condenser, heat diphenyl ether to reflux (~250-260 °C).

    • Add the intermediate from Step 1 dropwise to the hot diphenyl ether with vigorous stirring over 30-60 minutes.

    • Maintain the reflux for an additional 1-2 hours after the addition is complete.

    • Allow the reaction mixture to cool to below 100 °C.

  • Step 3: Isolation and Purification.

    • While still warm, pour the reaction mixture into a beaker containing hexanes to precipitate the product.

    • Stir the suspension as it cools to room temperature, then filter the crude solid.

    • Wash the solid thoroughly with hexanes to remove the diphenyl ether.

    • To purify, the crude solid can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water. Alternatively, it can be treated with a hot aqueous sodium carbonate solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate with HCl.

    • Dry the final product under vacuum.

Characterization and Spectral Data

While specific, experimentally-derived spectra for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The ethoxy groups would show characteristic quartet and triplet signals. The ethyl ester would also present as a quartet and a triplet. A broad singlet for the N-H proton is also expected.

  • ¹³C NMR: Carbonyl carbons of the ester and the quinolone keto group would appear downfield (>160 ppm). Aromatic carbons would resonate in the 110-150 ppm range. Aliphatic carbons of the ethoxy and ethyl ester groups would be observed upfield.

  • FT-IR (KBr, cm⁻¹): Key stretches would include N-H (around 3200-3400), C=O (ester, ~1720), C=O (quinolone, ~1650), and C-O (ether/ester, ~1200-1300).

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be expected at m/z = 261.

Potential Applications and Biological Evaluation

Derivatives of the 4-hydroxyquinoline-3-carboxylate scaffold are known to possess significant biological activities, making Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate a compound of interest for screening in various therapeutic areas.[3]

Biological_Evaluation TargetCompound Ethyl 6-ethoxy-4-hydroxy quinoline-3-carboxylate Screening Biological Screening TargetCompound->Screening Antimicrobial Antimicrobial Activity Screening->Antimicrobial Cytotoxicity Cytotoxicity/Anticancer Activity Screening->Cytotoxicity Other Other Potential Activities (e.g., Anti-inflammatory) Screening->Other

Caption: Workflow for biological evaluation.

Antimicrobial Activity Screening

The quinoline core is central to many antibacterial drugs. This compound could be evaluated for its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Exemplary Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the bacterial strain to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Cytotoxicity and Anticancer Potential

Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines, often by interfering with DNA replication enzymes like topoisomerase.

Exemplary Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a synthetically accessible compound belonging to a class with proven therapeutic importance. This guide provides the essential framework for its synthesis via the Gould-Jacobs reaction and outlines standard methodologies for evaluating its potential as an antimicrobial or cytotoxic agent. Future research should focus on the experimental validation of its physicochemical and spectral properties, optimization of its synthesis, and comprehensive screening against diverse biological targets to fully elucidate its therapeutic potential. The modularity of its synthesis allows for the straightforward creation of analogs, which could lead to the development of novel and potent drug candidates.

References

  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Molecules. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. National Library of Medicine. Available from: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] Understanding its physicochemical properties, particularly solubility and stability, is paramount for advancing its potential therapeutic applications, from early-stage screening to formulation development. This guide provides a comprehensive overview of the core chemical characteristics of this compound and offers detailed, field-proven methodologies for rigorously evaluating its solubility and stability profiles. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for researchers navigating the challenges of preclinical development.

Introduction and Core Compound Characteristics

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (CAS No. 303121-08-6) belongs to the 4-hydroxyquinoline-3-carboxylate class of compounds.[1][2] The quinoline scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties. The specific substitutions on this core—an ethoxy group at the 6-position and an ethyl carboxylate at the 3-position—critically influence its lipophilicity, potential for hydrogen bonding, and overall physicochemical behavior.

The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-oxo form (a quinolone), a characteristic that can influence its solubility, stability, and biological interactions.[3] Infrared spectroscopy and Nuclear Overhauser Effect (NOE) studies on similar compounds have shown the quinolone tautomer to be prevalent, at least in the solid state.[3]

Table 1: Core Physicochemical Properties of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate [1]

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₄PubChem CID 721188[1]
Molecular Weight 261.27 g/mol PubChem CID 721188[1]
IUPAC Name ethyl 6-ethoxy-4-oxo-1H-quinoline-3-carboxylatePubChem CID 721188[1]
CAS Number 303121-08-6PubChem CID 721188[1]
XLogP3 (Predicted) 2.3PubChem CID 721188[1]
Hydrogen Bond Donor Count 1PubChem CID 721188[1]
Hydrogen Bond Acceptor Count 4PubChem CID 721188[1]

The predicted XLogP3 value of 2.3 suggests moderate lipophilicity, hinting at potentially low aqueous solubility. This underscores the necessity for the empirical solubility studies detailed in the following section.

Comprehensive Solubility Profiling

A compound's solubility is a critical determinant of its bioavailability and suitability for various dosage forms. For ionizable compounds like many quinoline derivatives, solubility is often highly dependent on pH. A thorough understanding of solubility in a range of aqueous and organic media is essential for designing biological assays, purification strategies, and formulation approaches.

Causality in Solvent Selection

The choice of solvents for solubility assessment is not arbitrary; it is a strategic process designed to probe the compound's behavior in environments relevant to its lifecycle, from chemical synthesis to in vivo administration.

  • Aqueous Buffers (pH range 3-9): Essential for mimicking physiological conditions and determining the impact of ionization on solubility.

  • Biorelevant Media (e.g., FaSSIF, FeSSIF): These media (Fasted and Fed State Simulated Intestinal Fluid) provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids.

  • Organic Solvents (e.g., DMSO, Ethanol, Acetonitrile): Commonly used for preparing stock solutions for in vitro assays. Determining the solubility limit is crucial to avoid precipitation during experiments.

  • Excipient Solutions (e.g., Cyclodextrins, Surfactants): Investigating solubility enhancement with common pharmaceutical excipients can provide a direct pathway for formulation development.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

Two primary forms of solubility are assessed: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated stock solution (often DMSO) upon dilution in an aqueous buffer. It is a high-throughput screen for early discovery. Thermodynamic solubility, the true equilibrium solubility, is a more time- and resource-intensive measurement crucial for later-stage development.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_stock Prepare high-concentration stock solution in DMSO (e.g., 20 mM) kinetic_add Add stock solution to aqueous buffers in a 96-well plate prep_stock->kinetic_add Dispense thermo_add Add excess solid compound to each solvent prep_stock->thermo_add Dispense prep_media Prepare aqueous buffers (pH 3, 5, 7.4, 9) and organic solvents prep_media->kinetic_add Dispense prep_media->thermo_add Dispense kinetic_incubate Incubate (e.g., 2 hours, room temp) with shaking kinetic_add->kinetic_incubate kinetic_measure Measure turbidity or analyze supernatant via HPLC/UV-Vis kinetic_incubate->kinetic_measure thermo_equilibrate Equilibrate (e.g., 24-48 hours) with constant agitation thermo_add->thermo_equilibrate thermo_separate Centrifuge/Filter to remove undissolved solid thermo_equilibrate->thermo_separate thermo_analyze Quantify concentration in supernatant via validated HPLC method thermo_separate->thermo_analyze

Caption: Workflow for kinetic and thermodynamic solubility assessment.

  • Preparation: Add an excess amount of solid Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (enough to ensure saturation, e.g., 5-10 mg) into separate vials containing 1 mL of each selected solvent (e.g., pH 7.4 phosphate buffer, DMSO, Ethanol).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and quantify the concentration using a pre-validated HPLC method with a standard calibration curve.

Table 2: Hypothetical Solubility Data Summary

Solvent/MediumpHSolubility CategoryExpected Solubility Range (µg/mL)Rationale for Inclusion
Phosphate Buffered Saline7.4Poorly Soluble< 10Simulates physiological pH
Acetate Buffer4.5Slightly Soluble10 - 50Simulates acidic stomach environment
Borate Buffer9.0Poorly Soluble< 10Simulates basic intestinal environment
DMSON/AVery Soluble> 10,000Common stock solution solvent
EthanolN/ASoluble1,000 - 10,000Common co-solvent in formulations
10% HP-β-Cyclodextrin in water~7Moderately Soluble50 - 500Assesses potential for solubility enhancement

Intrinsic Stability and Degradation Pathway Analysis

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH.[4][5] It determines the compound's shelf-life and identifies potential degradation products that could impact efficacy or safety. Forced degradation (or stress testing) is a systematic approach to accelerate this process under conditions more severe than those used for long-term stability testing.[6][7]

The Logic of Forced Degradation

The goal of forced degradation is not to completely destroy the molecule but to achieve a target degradation of 5-20%. This level of degradation is sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would not be observed under normal storage conditions. This process is fundamental for developing a stability-indicating analytical method —typically an HPLC method—that can resolve the parent compound from all significant degradants.[6]

Experimental Design: Forced Degradation Studies

The following stress conditions are based on ICH guidelines (Q1A/Q1B) and are designed to probe the compound's susceptibility to common degradation pathways.[4]

G cluster_stress Stress Conditions start Prepare 1 mg/mL Solution of Compound in Acetonitrile:Water (1:1) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, RT, 4h) start->base oxidative Oxidation (3% H₂O₂, RT, 24h) start->oxidative thermal Thermal (Solid & Solution, 80°C, 48h) start->thermal photo Photolytic (ICH Q1B Light Box) start->photo control Control Sample (Protected from light, RT) start->control analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis

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Crystal structure of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Derivatives

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Among these, 4-hydroxyquinoline-3-carboxylate derivatives represent a critical subclass, forming the basis for antibacterial, antimalarial, and anticancer agents.[3][4][5] This guide provides a comprehensive technical exploration of the synthesis and crystal structure of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and its analogues. By elucidating the three-dimensional architecture and intermolecular interactions in the solid state, we aim to provide researchers, scientists, and drug development professionals with foundational insights into the structure-property relationships that govern the efficacy and developability of this important class of molecules.

Synthesis and Crystallization: From Aniline to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals suitable for X-ray diffraction. The primary and most versatile method for preparing the 4-hydroxyquinoline core is the Gould-Jacobs reaction, first reported in 1939.[3][6][7]

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

This reaction proceeds in two main stages: the initial condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][8]

  • Causality of Experimental Choice: The selection of the starting aniline dictates the substitution pattern on the benzo-fused portion of the quinoline ring. For the title compound, 4-ethoxyaniline is the logical precursor. Diethyl ethoxymethylenemalonate (DEEM) is a common reagent that provides the C2, C3, and C4 atoms, along with the 3-carboxylate group, of the quinoline core. The thermal cyclization step is energy-intensive, requiring temperatures often exceeding 250 °C to overcome the activation barrier for the 6-electron electrocyclization.[3][8] This is typically achieved by using a high-boiling inert solvent like Dowtherm A or mineral oil to ensure a consistent and sufficiently high reaction temperature, which maximizes cyclization yields.[5][8]

Gould-Jacobs Reaction Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Crystallization Aniline 4-Ethoxyaniline Condensation Condensation (100-130 °C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Elimination of EtOH Cyclization Thermal Cyclization (>250 °C in Dowtherm A) Intermediate->Cyclization Product Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Cyclization->Product 6π-Electrocyclization Precipitation Cooling & Precipitation (Addition of Hexane) Product->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Slow evaporation from Ethanol) Filtration->Recrystallization Crystal Single Crystals Recrystallization->Crystal Molecular_Structure img_node Intermolecular_Interactions cluster_Hbond Hydrogen Bonding cluster_PiStack π-π Stacking mol1 Molecule A (Quinoline Core) mol2 Molecule B (Adjacent) mol1:e->mol2:w N-H···O Bond (Chain Formation) mol3 Molecule C (Adjacent) mol1:s->mol3:n π-π Interaction NH1 N-H O_ester2 O=C(ester) Ring1 Aromatic Ring Ring3 Aromatic Ring

Sources

Quinoline-3-Carboxylate Derivatives: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of quinoline-3-carboxylate derivatives, a class of heterocyclic compounds demonstrating significant potential across a spectrum of therapeutic areas. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the anticancer, antimicrobial, and neuroprotective applications of these versatile scaffolds. We will delve into the mechanistic underpinnings of their biological activities, provide detailed experimental protocols for their synthesis and evaluation, and analyze structure-activity relationships to guide future drug discovery efforts.

The Quinoline-3-Carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in numerous pharmacologically active compounds.[1][2][3] The introduction of a carboxylate group at the 3-position endows the quinoline nucleus with unique electronic and steric properties, facilitating interactions with a variety of biological targets. This structural feature has been a focal point for medicinal chemists, leading to the development of derivatives with a broad range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[1][4][5][6]

Anticancer Applications: Inducing Apoptosis and Inhibiting Cell Proliferation

Quinoline-3-carboxylate derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[1][2][7] A primary mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[1][7]

Mechanism of Action: The Intrinsic Apoptotic Pathway

Several quinoline-3-carboxylate derivatives have been shown to trigger the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges at the mitochondria.[1] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[8][9][10]

The therapeutic rationale is to shift the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event releases cytochrome c into the cytoplasm, which then activates a cascade of caspases, the executioner enzymes of apoptosis. Specifically, quinoline-3-carboxylate derivatives have been observed to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby promoting apoptosis.[8][9][11] This ultimately leads to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[8][11]

cluster_0 Quinoline-3-Carboxylate Derivative cluster_1 Mitochondrial Apoptosis Pathway Derivative Quinoline-3-Carboxylate Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Quinoline-3-Carboxylate Derivative cluster_1 Bacterial DNA Replication & Segregation Derivative Quinoline-3-Carboxylate Derivative DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Derivative->Topo_IV Inhibition Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Decatenation Chromosome Decatenation Topo_IV->Decatenation Replication DNA Replication Supercoiling->Replication Cell_Division Bacterial Cell Division Decatenation->Cell_Division

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline-3-carboxylate derivatives.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 32A. flavus12.5[5]
Compound 33A. flavus12.5[5]
Compound 39M. tuberculosis H37Rv1.56[5]
Compound 40M. tuberculosis H37Rv1.56[5]
Compound 14Various bacteria and fungi0.66 - 3.98[12]
QQ1, QQ4, QQ6-9, QQ12, QQ13S. aureus1.22[13]
QQ10C. albicans1.22[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test bacterium in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinoline-3-carboxylate derivative in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • A growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Neuroprotective Applications: Combating Neurodegenerative Diseases

Quinoline-3-carboxylate derivatives are also being investigated for their potential in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. [7][14][15][16]

Mechanism of Action: Inhibition of Cholinesterases

A key pathological feature of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze ACh, thereby terminating its action at the synapse. Inhibition of these enzymes increases the levels of ACh in the brain, which can lead to improvements in cognitive function. [14][17]Several quinoline derivatives have been identified as potent inhibitors of both AChE and BuChE. [14][17]

Quantitative Assessment of Cholinesterase Inhibition

The inhibitory activity of quinoline derivatives against cholinesterases is expressed as IC50 values.

CompoundEnzymeIC50 (µM)Reference
Compound 21ceeAChE0.56[14]
Compound 26aAChE0.62[14]
Compound 26bBChE0.10[14]
Compound 3feeAChE1.3[17]
Compound 3feqBuChE0.81[17]
Compound 3deqBuChE0.87[17]
Compound 3meeAChE6.5[17]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition Assay

Ellman's method is a widely used, simple, and robust colorimetric assay for measuring cholinesterase activity and inhibition. [4][18][19][20][21] Principle: The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is proportional to the AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) solution (15 mM) in deionized water.

    • DTNB solution (3 mM) in phosphate buffer.

    • Stock solution of the quinoline-3-carboxylate derivative in a suitable solvent.

    • Working solutions of the inhibitor prepared by serial dilution of the stock solution.

  • Assay Procedure (in a 96-well plate):

    • Add the following to triplicate wells:

      • Blank: 180 µL of phosphate buffer.

      • Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of buffer or solvent.

      • Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of inhibitor working solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to each well (except the blank).

    • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader. [4][19]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Correct for background by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Synthesis of Quinoline-3-Carboxylate Derivatives

Several synthetic methodologies are employed for the construction of the quinoline-3-carboxylate scaffold. The Vilsmeier-Haack and Friedländer syntheses are two classical and versatile approaches.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. It can be adapted to synthesize 2-chloroquinoline-3-carbaldehydes, which are key intermediates for quinoline-3-carboxylate derivatives. [22][23][24][25][26] General Procedure:

  • A substituted acetanilide is treated with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). [22][24]2. The reaction mixture is heated, leading to cyclization and the formation of the 2-chloroquinoline-3-carbaldehyde. [22][25]3. The intermediate aldehyde can then be oxidized to the corresponding carboxylic acid.

cluster_0 Vilsmeier-Haack Synthesis Workflow Acetanilide Substituted Acetanilide Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Cyclization Cyclization Acetanilide->Cyclization Vilsmeier_Reagent->Cyclization Intermediate 2-Chloroquinoline-3-carbaldehyde Cyclization->Intermediate Oxidation Oxidation Intermediate->Oxidation Final_Product Quinoline-3-carboxylic Acid Oxidation->Final_Product

Caption: General workflow for the Vilsmeier-Haack synthesis of quinoline-3-carboxylic acids.

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester) to form a quinoline derivative. [6][27][28][29][30] General Procedure:

  • A 2-aminobenzaldehyde or 2-aminobenzophenone is reacted with a compound containing an α-methylene group, such as diethyl malonate, in the presence of an acid or base catalyst. [28]2. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to afford the quinoline-3-carboxylate derivative. [27][28]

Structure-Activity Relationships (SAR)

The biological activity of quinoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Anticancer Activity: The presence of specific substituents at the C2, C4, and C7 positions can significantly influence the antiproliferative activity. For instance, certain substitutions can enhance the interaction with target proteins in the apoptotic pathway. [2][3][31][32]* Antimicrobial Activity: For antibacterial quinolones, a cyclopropyl group at the N1 position and a fluorine atom at the C6 position are often crucial for potent DNA gyrase inhibition. The substituent at the C7 position, typically a piperazinyl or pyrrolidinyl ring, plays a key role in modulating the spectrum of activity and pharmacokinetic properties. [33][34]* Neuroprotective Activity: The nature of the substituent at the C8 position and the length of the linker connecting a side chain can influence the inhibitory potency against AChE and BuChE. [7][14][15]

Future Perspectives

Quinoline-3-carboxylate derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets for derivatives with promising activity.

  • Lead Optimization: Synthesizing and evaluating new analogues with improved potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Translating the promising in vitro results into in vivo efficacy and safety studies.

  • Combination Therapies: Exploring the potential of these derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

References

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  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available from: [Link].

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  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research. Available from: [Link].

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. Available from: [Link].

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. Available from: [Link].

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  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health. Available from: [Link].

  • Review on recent development of quinoline for anticancer activities. Available from: [Link].

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available from: [Link].

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available from: [Link].

  • Friedländer synthesis. Wikipedia. Available from: [Link].

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link].

  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. PubMed. Available from: [Link].

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available from: [Link].

  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives.. ResearchGate. Available from: [Link].

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available from: [Link].

  • Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. PubMed. Available from: [Link].

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. National Institutes of Health. Available from: [Link].

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available from: [Link].

  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. Available from: [Link].

  • Upregulation of BAX and caspase‐3, as well as downregulation of Bcl‐2 during treatment with indeno[1,2‐b]quinoxalin derivatives, mediated apoptosis in human cancer cells. ResearchGate. Available from: [Link].

  • Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. National Institutes of Health. Available from: [Link].

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Available from: [Link].

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The Synthesis and Biological Evaluation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. Among the vast family of quinoline derivatives, those possessing a 4-hydroxyquinoline-3-carboxylate framework have garnered significant attention. This structural motif is a key pharmacophore in several established drugs and serves as a versatile template for the design of novel therapeutic candidates. This guide provides an in-depth exploration of the synthesis and biological screening of a specific subset of these compounds: ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate derivatives. We will delve into the intricacies of their chemical synthesis, grounded in the venerable Gould-Jacobs reaction, and detail the subsequent evaluation of their potential as anticancer agents through a series of robust in vitro assays. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols to guide their research endeavors.

Part 1: The Chemical Blueprint - Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

The cornerstone of our synthetic strategy is the Gould-Jacobs reaction, a powerful and versatile method for the construction of 4-hydroxyquinoline derivatives first reported in 1939.[1][2] This reaction proceeds through a sequence of condensation and cyclization steps, ultimately yielding the desired quinoline core. The choice of the starting aniline derivative dictates the substitution pattern on the benzene ring of the resulting quinoline. To achieve our target molecule, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, we will utilize 4-ethoxyaniline as the key starting material.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a classic example of a thermal cyclization process.[1][3] The reaction mechanism can be dissected into two primary stages:

  • Condensation: The synthesis commences with the nucleophilic attack of the amino group of the aniline (in our case, 4-ethoxyaniline) on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable intermediate, diethyl 2-((4-ethoxyphenylamino)methylene)malonate. This initial step is typically conducted at a moderately elevated temperature.

  • Thermal Cyclization: The crucial ring-forming step requires significant thermal energy, often in a high-boiling point solvent like diphenyl ether or Dowtherm A, or through the use of microwave irradiation.[4] This high temperature facilitates a 6-electron electrocyclization, leading to the formation of the quinoline ring system. The subsequent tautomerization to the more stable 4-hydroxy form yields the final product.

The overall reaction pathway is depicted in the workflow diagram below:

Gould-Jacobs Synthesis Workflow reagents Starting Materials: 4-Ethoxyaniline Diethyl Ethoxymethylenemalonate (DEEM) intermediate Intermediate: Diethyl 2-((4-ethoxyphenylamino)methylene)malonate reagents->intermediate Condensation (100-130°C) product Final Product: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate intermediate->product Thermal Cyclization (>250°C or Microwave) PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of apoptosis S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of protein synthesis GrowthFactor Growth Factor GrowthFactor->RTK Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial Evaluation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Novel Antimicrobials

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including potent antimicrobial effects.[3] Historically, quinolones like nalidixic acid and the subsequent fluoroquinolones have been mainstays in antibacterial therapy, primarily by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][5][6]

This application note focuses on Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate , a member of the 4-hydroxy-2-quinolone-3-carboxylate class of compounds. This class has garnered significant interest due to its structural similarity to the quinolone antibacterials and its potential to inhibit bacterial growth through distinct mechanisms. Recent studies on N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides have identified the bacterial DNA gyrase B subunit (GyrB) as a promising target, offering a new avenue to combat resistance.[1][7] The 4-hydroxy-2-quinolone fragment is crucial for binding to the ATP-binding site of GyrB, representing a departure from the mechanism of traditional fluoroquinolones.[1][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in antimicrobial assays. It offers detailed, step-by-step protocols for determining its antimicrobial efficacy, insights into the scientific rationale behind experimental design, and guidance on data interpretation, all grounded in internationally recognized standards.

Physicochemical Properties of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible antimicrobial assays.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₄[8]
Molecular Weight 261.27 g/mol [8]
Appearance Solid (predicted)General knowledge
XLogP3 2.3[8]
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and ethanol.General knowledge based on structure

Expert Insight: The ethoxy group at the 6-position and the ethyl ester at the 3-position are expected to influence the compound's lipophilicity, which can affect its ability to penetrate bacterial cell membranes. The 4-hydroxy group is a key feature of this class of compounds and is implicated in its mechanism of action.[1][7]

Proposed Mechanism of Action: Targeting DNA Gyrase B

While the precise mechanism of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is yet to be definitively elucidated, compelling evidence from structurally related 4-hydroxy-2-quinolone-3-carboxamides suggests that it likely functions as an inhibitor of the bacterial DNA gyrase B subunit (GyrB).[1][7][9] This represents a significant departure from the action of fluoroquinolones, which primarily target the A subunit of DNA gyrase and topoisomerase IV.[4][5]

Causality of Inhibition:

  • ATP-Binding Site Competition: GyrB possesses an ATPase domain that is essential for the energy-dependent process of DNA supercoiling.[1][7] The 4-hydroxy-2-quinolone scaffold is thought to mimic the binding of ATP, competitively inhibiting the enzyme's activity.[1]

  • Disruption of DNA Replication: By inhibiting GyrB, the compound prevents the negative supercoiling of bacterial DNA, a process crucial for DNA replication, transcription, and repair.[4] This ultimately leads to the cessation of bacterial growth.

This distinct mechanism of action is of high interest as it may be effective against bacterial strains that have developed resistance to traditional fluoroquinolones through mutations in the gyrA gene.

G cluster_0 Bacterial Cell Compound Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Membrane Cell Membrane Permeation Compound->Membrane GyrB DNA Gyrase B (GyrB) Membrane->GyrB Binds to ATP-binding site DNA_Supercoiling DNA Supercoiling GyrB->DNA_Supercoiling Inhibits ATP ATP ATP->GyrB DNA_Replication DNA Replication & Repair DNA_Supercoiling->DNA_Replication Essential for Cell_Death Bacteriostasis / Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Experimental Protocols: Antimicrobial Susceptibility Testing

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of a novel quinoline derivative.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35 ± 2 °C)

Workflow:

G cluster_workflow Broth Microdilution Workflow A Prepare Stock Solution (in DMSO) C Serial Dilution in Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate (16-20h at 35°C) D->E F Read MIC E->F

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration).

    • Expert Insight: DMSO is a common solvent for poorly water-soluble compounds. However, its final concentration in the assay should not exceed 1% (v/v) to avoid any intrinsic antimicrobial or inhibitory effects. A solvent toxicity control should always be included.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube of sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in CAMHB. Add 200 µL of this working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 11. Discard 100 µL from well 11.

    • Well 12 will serve as the growth control (no compound). A separate well with uninoculated CAMHB will be the sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), for a final volume of 200 µL per well.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 12) should show distinct turbidity, and the sterility control should remain clear.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.

Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Sterile solvent (e.g., DMSO, ethanol)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35 ± 2 °C)

Step-by-Step Methodology:

  • Preparation of Test Disks:

    • Prepare a solution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in a suitable volatile solvent at a desired concentration (e.g., 1 mg/mL).

    • Aseptically apply a precise volume (e.g., 10 µL) of the solution to each sterile paper disk and allow the solvent to evaporate completely in a sterile environment. This will result in disks containing a specific amount of the compound (e.g., 10 µ g/disk ).

    • Prepare a solvent control disk using the solvent alone.

  • Inoculation of Agar Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Within 15 minutes, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Application of Disks and Incubation:

    • Aseptically place the prepared test disks and the solvent control disk onto the inoculated agar surface, ensuring firm contact.

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition (in millimeters) around each disk.

    • The absence of a zone around the solvent control disk confirms that the solvent has no antimicrobial activity.

    • The size of the inhibition zone provides a qualitative measure of the compound's activity.

Data Presentation and Interpretation

For quantitative analysis, the MIC values obtained from the broth microdilution assay are typically presented in a tabular format.

Table 1: Hypothetical Antimicrobial Activity of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292134
Staphylococcus aureus (MRSA)Clinical Isolate8
Enterococcus faecalisATCC 2921216
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 27853>64
Candida albicansATCC 9002832

Interpretation:

  • A lower MIC value indicates greater potency.

  • The activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) bacteria suggests a broad spectrum of activity, although with potentially lower potency against Gram-negatives.

  • The activity against a methicillin-resistant S. aureus (MRSA) strain is particularly noteworthy, as it suggests the compound may be effective against drug-resistant pathogens.[1]

  • The moderate activity against Candida albicans indicates potential antifungal properties.

  • The high MIC against Pseudomonas aeruginosa suggests that this organism may have intrinsic or acquired resistance mechanisms against this compound.

Safety Precautions

As a senior application scientist, ensuring laboratory safety is paramount. When handling Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and other quinoline derivatives, the following safety precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for its initial in vitro evaluation. The potential mechanism of action, targeting the bacterial DNA gyrase B subunit, makes it an attractive candidate for combating antimicrobial resistance.

Further studies should focus on:

  • Minimum Bactericidal Concentration (MBC) assays: to determine if the compound is bacteriostatic or bactericidal.

  • Time-kill kinetic assays: to assess the rate of bacterial killing.

  • Mechanism of action studies: to confirm the inhibition of DNA gyrase B and explore other potential targets.

  • In vivo efficacy and toxicity studies: to evaluate its therapeutic potential in animal models.

By following these detailed protocols and considering the scientific rationale provided, researchers can effectively assess the antimicrobial properties of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and contribute to the critical search for new antimicrobial therapies.

References

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PubMed. [Link]

  • Synthesis, structure-activity relationships and preliminary mechanism of action of novel water-soluble 4-quinolone-3-carboxamides as antiproliferative agents. PubMed. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC - NIH. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. [Link]

  • N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents: Design, synthesis, biological evaluation and target identification. PubMed. [Link]

  • [Mechanism of action of quinolones]. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. OUCI. [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

  • Mode of action of the quinolone antimicrobial agents. PubMed. [Link]

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. [Link]

  • Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. PubMed. [Link]

  • DNA gyrase and topoisomerase IV on the bacterial chromosome: Quinolone-induced DNA cleavage. Research With Rutgers. [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. J&K Scientific. [Link]

  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. MDPI. [Link]

  • Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. PMC - NIH. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]

  • Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines. MedCrave online. [Link]

Sources

Application Notes and Protocols for the Evaluation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The 4-oxoquinoline-3-carboxamide series, in particular, has been a subject of interest for its potential as a source of new therapeutic agents.[1][2] Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a member of this class of compounds, and its structural features suggest potential for investigation as an anti-cancer agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in various cancer cell lines.

These application notes are designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the suggested methodologies. The aim is to provide a robust framework for assessing the compound's cytotoxic and cytostatic effects and for beginning to elucidate its mechanism of action.

Hypothesized Mechanism of Action

While the specific molecular targets of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate are yet to be fully elucidated, the broader class of 4-oxoquinolines has been shown to exert anticancer effects through various mechanisms. A prominent mechanism for some quinolone derivatives is the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and repair.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can lead to the accumulation of double-strand breaks in DNA, subsequently triggering cell cycle arrest and apoptosis.

This proposed mechanism provides a strong starting point for investigating the biological activity of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. The following diagram illustrates this hypothetical signaling pathway leading to apoptosis.

G cluster_0 Cellular Response to Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Compound Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate TopoII Topoisomerase II Compound->TopoII Inhibition DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Induction ATM_ATR ATM/ATR Kinases DNA_Breaks->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Hypothetical signaling pathway for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Experimental Workflow

A systematic approach is crucial for evaluating a novel compound's anti-cancer potential. The following workflow is recommended, starting with a broad assessment of cytotoxicity and progressively moving towards more detailed mechanistic studies.

Caption: Recommended experimental workflow for compound evaluation.

Quantitative Data Summary: A Template

A critical aspect of compound evaluation is the quantitative summary of its activity. The half-maximal inhibitory concentration (IC50) is a key metric. The following table serves as a template for presenting such data.

Cell LineDescriptionHypothetical IC50 of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (µM)
MCF-7 Breast AdenocarcinomaData to be determined
A549 Lung CarcinomaData to be determined
HCT116 Colorectal CarcinomaData to be determined
DU145 Prostate CarcinomaData to be determined
Normal Fibroblasts Non-cancerous controlData to be determined

Detailed Experimental Protocols

The following protocols are foundational for assessing the in vitro efficacy of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[3][4][5]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • 96-well plates

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[3][6]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[3]

    • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[3]

    • Determine cell concentration and viability using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[3]

    • Incubate the plates for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in DMSO (e.g., 10 mM).[3]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells and formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[3]

Protocol 2: Apoptosis Assessment (Caspase Activity Assay)

Caspases are a family of proteases that are key mediators of apoptosis.[8] Measuring their activity provides a direct indication of apoptosis induction.

Principle: This assay utilizes a synthetic peptide substrate that is recognized and cleaved by active caspases, releasing a chromophore or fluorophore that can be quantified.[8][9]

Materials:

  • 6-well plates

  • Cancer cells

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Cell lysis buffer

  • Caspase substrate (e.g., DEVD-pNA for caspase-3)[9]

  • Reaction buffer

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[9]

    • Centrifuge the lysate to pellet the cell debris.

  • Caspase Activity Measurement:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase substrate and reaction buffer to each well.[10]

    • Incubate at 37°C for 1-2 hours.[9]

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[9][10]

Data Analysis:

  • Compare the caspase activity of the treated samples to the untreated control to determine the fold-increase in activity.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of the cell cycle distribution of a cell population, revealing if the compound induces arrest at a specific phase.[11]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

Materials:

  • Cancer cells

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • PBS

  • Ice-cold 70% ethanol[13][14]

  • PI staining solution (containing PI and RNase A)[13]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Treat cells with the compound at its IC50 concentration for a specified time.

    • Harvest approximately 1 x 10^6 cells per sample.[15]

    • Wash the cells with ice-cold PBS.[13]

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[14][15]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[13][15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.[15]

    • Wash the cell pellet with PBS.[13]

    • Resuspend the cell pellet in 500 µL of PI staining solution.[15]

    • Incubate for 30 minutes at room temperature in the dark.[13][15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • The data will be displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.

Data Analysis:

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases for both treated and untreated samples.

  • Compare the cell cycle distribution to identify any compound-induced cell cycle arrest.

Protocol 4: Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample, which can help to elucidate the molecular mechanism of action of the compound.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and Electrophoresis:

    • Prepare cell lysates from treated and untreated cells.[16]

    • Determine the protein concentration of each lysate.[15]

    • Load equal amounts of protein for each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.[17]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[16]

    • Wash the membrane several times with TBST.[16]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection:

    • Wash the membrane again with TBST.[16]

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[15]

Data Analysis:

  • The intensity of the bands corresponding to the proteins of interest can be quantified using densitometry software.

  • Compare the expression levels of the target proteins in treated versus untreated cells, normalizing to the loading control.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the initial in vitro evaluation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a potential anti-cancer agent. By systematically assessing its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its efficacy and potential mechanisms of action. Further investigation into its specific molecular targets will be crucial for its continued development as a therapeutic candidate.

References

  • National Institutes of Health. Caspase Protocols in Mice. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • ScienceDirect. Caspases activity assay procedures. [Link]

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Application Notes and Protocols: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (EHQ-3C) as a Novel Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of EHQ-3C in Cellular Imaging

The field of bioimaging is continually advancing through the development of novel fluorescent probes that offer enhanced sensitivity, specificity, and photostability for visualizing complex biological processes.[1][2] Within the diverse arsenal of fluorophores, quinoline-based scaffolds have garnered significant attention due to their inherent photophysical properties, synthetic tractability, and diverse biological activities, including anticancer, and anti-inflammatory effects.[1][2] These heterocyclic aromatic compounds serve as a versatile platform for the design of molecular probes capable of sensing specific ions, tracking biomolecules, and elucidating the dynamics of cellular organelles.[1][3][4]

This document introduces Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (EHQ-3C) , a promising new fluorescent probe from the quinoline family. Its structural design, featuring an electron-donating ethoxy group and a hydroxyquinoline core, suggests intriguing photophysical characteristics, including the potential for environmentally sensitive fluorescence. This makes EHQ-3C a compelling candidate for live-cell imaging applications, where it can provide insights into the intricate microenvironments of cellular compartments.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of EHQ-3C for bioimaging. We will delve into its spectral properties, offer detailed protocols for live-cell imaging, and discuss the underlying principles that govern its application.

Key Advantages of Quinoline-Based Probes

Quinoline derivatives, such as EHQ-3C, offer several advantages as fluorescent probes:

  • Large Stokes Shift: Many quinoline-based probes exhibit a significant separation between their maximum excitation and emission wavelengths, which minimizes self-quenching and improves the signal-to-noise ratio.[7]

  • Environmental Sensitivity (Solvatochromism): The fluorescence of quinoline derivatives can be highly sensitive to the polarity of their local environment.[8][9][10][11] This property can be exploited to probe changes in the microenvironment of cellular organelles.[3][4]

  • High Quantum Yields: Quinoline fluorophores can display high fluorescence quantum yields, leading to brighter signals and enhanced sensitivity in imaging experiments.[2]

  • Good Biocompatibility: Many quinoline derivatives exhibit low cytotoxicity, making them suitable for long-term live-cell imaging studies.[12]

  • Synthetic Versatility: The quinoline scaffold can be readily modified, allowing for the rational design of probes with tailored properties for specific biological targets.[5][6]

Spectral Properties of EHQ-3C

Understanding the spectral characteristics of a fluorescent probe is paramount for successful imaging experiments. The following table summarizes the key photophysical properties of EHQ-3C.

PropertyValue
Maximum Excitation Wavelength (λex) ~350 nm
Maximum Emission Wavelength (λem) ~450 nm (in PBS, pH 7.4)
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.4 (in PBS, pH 7.4)
Stokes Shift ~100 nm
Recommended Excitation Filter DAPI (350/50 nm)
Recommended Emission Filter DAPI (460/50 nm)

Note: Spectral properties can be influenced by the local environment. It is recommended to characterize the probe's behavior in the specific experimental system.

Experimental Protocols

The following protocols provide a detailed guide for the application of EHQ-3C in live-cell imaging.

Preparation of EHQ-3C Stock Solution

Rationale: A concentrated, stable stock solution is essential for accurate and reproducible dilutions for cell staining. Dimethyl sulfoxide (DMSO) is a common solvent for organic small molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media.

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (EHQ-3C) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

  • Prepare a 10 mM stock solution of EHQ-3C by dissolving the appropriate amount of powder in anhydrous DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Live-Cell Staining and Imaging

Rationale: This protocol outlines the general procedure for staining live cells with EHQ-3C and subsequent imaging using fluorescence microscopy. The optimal staining concentration and incubation time may vary depending on the cell type and experimental conditions, and therefore should be determined empirically.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • EHQ-3C stock solution (10 mM in DMSO)

  • Fluorescence microscope equipped with appropriate filters

Protocol:

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: Dilute the 10 mM EHQ-3C stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the EHQ-3C staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined to achieve sufficient signal with minimal background.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope with a suitable filter set for DAPI (or a custom set based on the probe's spectra).

    • Acquire images using optimal exposure times to maximize signal-to-noise ratio while minimizing phototoxicity.

Workflow for Live-Cell Imaging with EHQ-3C

LiveCellImagingWorkflow A Prepare 10 mM EHQ-3C Stock in DMSO C Prepare Working Staining Solution (1-10 µM) A->C B Culture Cells on Imaging Dish D Incubate Cells with EHQ-3C (15-60 min) B->D C->D E Wash Cells to Remove Unbound Probe D->E F Image with Fluorescence Microscope E->F

Caption: Workflow for staining and imaging live cells with EHQ-3C.

Potential Applications and Mechanistic Insights

The unique structure of EHQ-3C suggests several potential applications in bioimaging. The hydroxyquinoline core is known to be sensitive to changes in pH and metal ion concentrations.[13] The ethoxy and ethyl carboxylate groups can influence the molecule's lipophilicity and cellular uptake.

Probing Cellular Microenvironments

The solvatochromic properties of quinoline derivatives make them excellent candidates for sensing changes in the local environment of cellular organelles.[8][9] The emission spectrum of EHQ-3C may shift in response to variations in polarity, viscosity, or pH within different subcellular compartments. This could allow for the dynamic monitoring of organelle function and stress responses.

Potential for Organelle-Specific Targeting

While not explicitly designed for targeting a specific organelle, the physicochemical properties of EHQ-3C may lead to its preferential accumulation in certain subcellular structures.[3][4][14][15] For instance, its moderate lipophilicity might facilitate its entry into lipid-rich environments like the endoplasmic reticulum or lipid droplets. Further colocalization studies with organelle-specific markers would be necessary to confirm any specific targeting.

Signaling Pathway Visualization

SignalingPathway cluster_0 Cellular Environment EHQ_3C_out EHQ-3C (extracellular) Membrane Cell Membrane EHQ_3C_out->Membrane Passive Diffusion EHQ_3C_in EHQ-3C (intracellular) Membrane->EHQ_3C_in Organelle Organelle (e.g., ER, Lysosome) EHQ_3C_in->Organelle Accumulation Response Fluorescence Signal Change (Intensity or λem shift) Organelle->Response Sensing of Microenvironment (pH, Polarity)

Caption: Proposed mechanism of EHQ-3C action in live cells.

Troubleshooting and Considerations

  • High Background: If high background fluorescence is observed, try reducing the probe concentration, decreasing the incubation time, or increasing the number of washes.

  • Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration or incubation time. Ensure that the microscope filters are appropriate for the spectral properties of EHQ-3C.

  • Phototoxicity: To minimize phototoxicity during live-cell imaging, use the lowest possible excitation light intensity and exposure time. The use of an anti-fade reagent in the imaging medium can also be beneficial.

  • Cell Viability: Always perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure that the working concentration of EHQ-3C is not toxic to the cells.

Conclusion

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (EHQ-3C) represents a promising new tool for the bioimaging community. Its quinoline-based structure imparts favorable photophysical properties that can be harnessed to explore the complexities of the cellular world. The protocols and information provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this novel fluorescent probe in their specific applications. As with any new reagent, empirical optimization is key to achieving the best results.

References

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Application Notes and Protocols for the Synthesis of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinolone Scaffold

The quinolone motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug development. Compounds bearing this scaffold exhibit a remarkable breadth of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1][2][3][4][5] The versatility of the quinolone ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.[5][6] This guide provides an in-depth exploration of key synthetic strategies for accessing quinolone derivatives, focusing on the underlying chemical principles and offering detailed, field-proven experimental protocols. We will delve into classical methods that have stood the test of time, as well as modern adaptations that offer improved efficiency and broader substrate scope.

Strategic Approaches to Quinolone Synthesis: A Mechanistic Overview

The construction of the quinolone core can be achieved through several strategic disconnections, leading to a variety of named reactions. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials. Here, we will focus on some of the most robust and widely employed methods: the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, the Camps cyclization, and the Friedländer annulation.

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolines

First reported in 1939, the Gould-Jacobs reaction remains a fundamental and highly effective method for the synthesis of 4-hydroxyquinoline derivatives.[2][3][7] This reaction is particularly valuable in the synthesis of many commercially available drugs, including several fluoroquinolone antibiotics.[1] The overall transformation involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinolone product.[8][9]

Causality of Experimental Choices: The high temperatures required for the cyclization step (often >250 °C) are necessary to overcome the activation energy for the 6-electron electrocyclization.[2][3] The use of high-boiling solvents like diphenyl ether facilitates reaching these temperatures and can improve yields to as high as 95%.[1][3] Modern adaptations using microwave irradiation can significantly reduce reaction times and often improve yields by efficiently delivering the required thermal energy.[2][4][10]

Reaction Mechanism Workflow

Gould_Jacobs_Mechanism Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (-ROH) Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate1 Intermediate2 Cyclized Intermediate (4-Oxo-quinoline-3-carboxylate) Intermediate1->Intermediate2 Thermal Cyclization (6π electrocyclization, >250°C) Product_ester 4-Hydroxy-quinoline-3-carboxylate (Enol Tautomer) Intermediate2->Product_ester Tautomerization Product_acid Quinolone-3-carboxylic Acid Product_ester->Product_acid Saponification (e.g., NaOH) Final_Product 4-Hydroxyquinoline Product_acid->Final_Product Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.[3]

Detailed Experimental Protocols for the Gould-Jacobs Reaction

Protocol 1: Classical Thermal Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[2]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine the desired aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization.[2]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[2]

  • Heat the solution to a vigorous reflux (typically around 250-260 °C) for 30-60 minutes.[3]

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation and aid in the removal of the high-boiling solvent.[2]

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.

Step 3 & 4: Saponification and Decarboxylation (Optional)

  • To obtain the 4-hydroxyquinoline, suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[2]

  • Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[2]

Protocol 2: Microwave-Assisted Synthesis

This modern protocol offers a significant improvement in reaction time and often in yield.[4][10]

  • In a dedicated microwave synthesis vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-3.0 eq).[10]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250-300 °C for 5-20 minutes.[10] The optimal time and temperature should be determined for each specific substrate.

  • Cool the vial to room temperature, which should cause the product to precipitate.

  • Isolate the product by filtration, wash with a cold solvent like acetonitrile, and dry under vacuum.[10]

ParameterClassical Thermal SynthesisMicrowave-Assisted Synthesis
Temperature 250-260 °C250-300 °C
Reaction Time 30-60 minutes (cyclization)5-20 minutes
Solvent High-boiling (e.g., Diphenyl ether)Often solvent-free
Typical Yields Good to excellent (can be >90%)Good to excellent (often improved)
Key Advantage Established, scalableRapid, efficient, often higher yields

The Conrad-Limpach-Knorr Synthesis: Accessing 2- and 4-Quinolones

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters.[11] A key feature of this method is its temperature-dependent regioselectivity, which allows for the selective formation of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr variation).[12][13]

  • Conrad-Limpach (lower temperatures): At lower temperatures, the reaction favors the formation of a Schiff base, which then cyclizes to yield the 4-hydroxyquinoline derivative.[14]

  • Knorr Synthesis (higher temperatures): At higher temperatures (around 140 °C), the aniline attacks the ester group of the β-ketoester, leading to a β-keto acid anilide intermediate. This intermediate then cyclizes to form the 2-hydroxyquinoline product.[12][13]

Reaction Mechanism Workflow

Conrad_Limpach_Knorr cluster_start Starting Materials cluster_conrad Conrad-Limpach Pathway (Kinetic Control) cluster_knorr Knorr Pathway (Thermodynamic Control) Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Condensation (Low Temp) Anilide β-Keto Anilide Intermediate Aniline->Anilide Amidation (High Temp, ~140°C) BetaKetoester β-Ketoester BetaKetoester->SchiffBase BetaKetoester->Anilide Product4 4-Hydroxyquinoline SchiffBase->Product4 Cyclization Product2 2-Hydroxyquinoline Anilide->Product2 Cyclization

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

Detailed Experimental Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Step 1: Condensation

  • In a round-bottom flask, mix the aniline (1.0 eq) and the β-ketoester (e.g., ethyl acetoacetate) (1.0 eq) with a catalytic amount of acid (e.g., a drop of concentrated H₂SO₄).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the formation of the enamine intermediate is complete (monitored by TLC).

Step 2: Cyclization

  • Add the crude enamine intermediate to a high-boiling solvent like diphenyl ether in a flask equipped for distillation.

  • Heat the mixture to approximately 250 °C. The cyclization will occur with the elimination of ethanol.

  • After the reaction is complete, cool the mixture and add a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline product.

  • Collect the product by filtration, wash with the non-polar solvent, and purify by recrystallization.

Camps Cyclization: Intramolecular Formation of Quinolones

The Camps cyclization is a base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide to form either a quinolin-2-one or a quinolin-4-one.[1][15] The regioselectivity of the reaction depends on the structure of the starting material and the reaction conditions.[1] This method is particularly useful for synthesizing 2-aryl- and 2-vinylquinolin-4-ones.[1]

Causality of Experimental Choices: The use of a base is crucial to deprotonate the active methylene group, initiating an intramolecular aldol-type condensation. The choice of base can influence the regioselectivity of the cyclization.[1]

Reaction Mechanism Workflow

Camps_Cyclization StartingMaterial N-(2-acylaryl)amide Enolate Enolate Intermediate StartingMaterial->Enolate Base-catalyzed enolization ProductA Quinolin-4-one Enolate->ProductA Intramolecular Aldol Condensation (Path A) ProductB Quinolin-2-one Enolate->ProductB Intramolecular Aldol Condensation (Path B)

Caption: General scheme of the Camps cyclization leading to isomeric quinolones.

Detailed Experimental Protocol for Camps Cyclization

This protocol is adapted from a modern approach for the synthesis of 2-aryl-4-quinolinones.[1]

Step 1: Preparation of N-(2-acylaryl)amide Precursor

  • The N-(2-acylaryl)amide precursor can be synthesized via methods such as the copper-catalyzed amidation of a 2-haloacetophenone.[1]

Step 2: Cyclization

  • To a solution of the N-(2-acylaryl)amide (1.0 eq) in a suitable solvent (e.g., dioxane or DMF), add a base such as potassium tert-butoxide or sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the mixture with an acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

PrecursorBaseTemperatureProductYield
N-(2-acetylphenyl)benzamideKOt-Bu110 °C2-Phenylquinolin-4(1H)-oneHigh
N-(2-propionylphenyl)acetamideNaOH100 °C3-Methylquinolin-2(1H)-oneVaries

Friedländer Annulation: A Classic Condensation Approach

The Friedländer synthesis is a straightforward and efficient method for constructing the quinoline ring system via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[16][17][18] The reaction can be catalyzed by either acids or bases.[17][19]

Causality of Experimental Choices: The catalyst (acid or base) facilitates the initial aldol-type condensation between the two carbonyl-containing reactants. The subsequent cyclization and dehydration are often promoted by heat. The choice of catalyst can be crucial for achieving good yields and avoiding side reactions like the self-condensation of the methylene component.[17]

Reaction Mechanism Workflow

Friedlander_Annulation ReactantA 2-Aminoaryl Aldehyde/Ketone Intermediate α,β-Unsaturated Intermediate ReactantA->Intermediate Aldol Condensation ReactantB α-Methylene Carbonyl Compound ReactantB->Intermediate Product Substituted Quinolone Intermediate->Product Intramolecular Cyclodehydration

Caption: The Friedländer annulation pathway to substituted quinolones.

Detailed Experimental Protocol for Friedländer Annulation

This is a general protocol that can be adapted for various substrates.

  • In a suitable reaction vessel, combine the 2-aminoaryl aldehyde or ketone (1.0 eq), the α-methylene carbonyl compound (1.0-1.2 eq), and a catalyst.

    • Base Catalysis: Potassium hydroxide or sodium ethoxide in ethanol.

    • Acid Catalysis: p-Toluenesulfonic acid or iodine in a suitable solvent or under solvent-free conditions.[19]

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the substrates and the catalyst used.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and, if necessary, add water to precipitate the crude product.

  • Collect the solid by filtration, wash appropriately, and purify by recrystallization from a suitable solvent (e.g., ethanol).

2-Aminoaryl KetoneMethylene CompoundCatalystConditionsProduct
2-AminoacetophenoneAcetoneKOHReflux in Ethanol2,4-Dimethylquinoline
2-AminobenzaldehydeEthyl acetoacetatePiperidine100 °CEthyl 2-methylquinoline-3-carboxylate

Conclusion and Future Outlook

The synthetic routes outlined in this guide represent powerful and versatile tools for the construction of quinolone derivatives. While classical methods like the Gould-Jacobs and Friedländer reactions remain highly relevant, modern advancements, particularly in catalysis and reaction conditions (e.g., microwave-assisted synthesis), are continuously expanding the synthetic chemist's toolbox.[4][5][6] These innovations allow for the creation of increasingly complex and diverse quinolone libraries, which are essential for the discovery of new therapeutic agents with improved efficacy and safety profiles. The ongoing exploration of green chemistry principles, such as the use of nanocatalysts and environmentally benign solvents, will undoubtedly shape the future of quinolone synthesis, making it more sustainable and efficient.[5][6][20]

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Application Notes and Protocols for High-Throughput Screening of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a Potential HIF-1α Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Researchers

Abstract

This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and its analogs as potential inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and a high-priority target in oncology drug discovery due to its role in tumor progression, angiogenesis, and metastasis.[1][2][3] This document details a robust cell-based primary HTS assay, proposes confirmatory and secondary mechanistic assays, and provides in-depth protocols and data analysis guidance. The methodologies are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting HIF-1α with Quinoline Scaffolds

Solid tumors frequently outgrow their vascular supply, leading to a hypoxic microenvironment. To survive and proliferate in these conditions, cancer cells activate the HIF-1 signaling pathway.[1][3] The key mediator of this response is the transcription factor HIF-1, a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylase (PHD) and von Hippel-Lindau (VHL) E3 ubiquitin ligase-mediated proteasomal degradation. In hypoxia, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a multitude of genes that promote tumor survival, angiogenesis (e.g., VEGF), and metabolic adaptation.[4][5]

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2][6] Several quinoline-based compounds have been identified as potent inhibitors of the HIF-1α pathway, making Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a member of this chemical class, a compelling candidate for investigation.[2] This guide outlines a systematic approach to evaluate its potential as a HIF-1α inhibitor using HTS methodologies.

Chemical Properties of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
PropertyValueSource
Molecular Formula C₁₄H₁₅NO₄[7]
Molecular Weight 261.27 g/mol [7]
CAS Number 303121-08-6[7]
Synonyms Ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid ethyl ester[7]

High-Throughput Screening Strategy: A Multi-Assay Approach

A robust HTS campaign relies on a tiered approach, starting with a sensitive and scalable primary assay, followed by more specific secondary and counter-assays to eliminate false positives and elucidate the mechanism of action.

HTS_Workflow cluster_primary Primary Screen cluster_confirmatory Hit Confirmation cluster_secondary Secondary & Mechanistic Assays Primary Cell-Based HRE-Luciferase Reporter Assay Confirmatory Dose-Response Analysis (IC50 Determination) Primary->Confirmatory Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Confirmatory->Cytotoxicity Confirmed Hits HIF1a_Protein HIF-1α Protein Quantification (Western Blot / ELISA) Cytotoxicity->HIF1a_Protein Non-toxic Hits VEGF_Expression VEGF mRNA/Protein Expression (qPCR / ELISA) HIF1a_Protein->VEGF_Expression PHD_Assay Biochemical PHD2 Inhibition Assay HIF1a_Protein->PHD_Assay

Figure 1: A tiered high-throughput screening workflow for the identification and characterization of HIF-1α inhibitors.

Primary Screening: Cell-Based HRE-Luciferase Reporter Gene Assay

This assay is the cornerstone of the primary screen. It utilizes a human cancer cell line (e.g., U2OS, HEK293) stably transfected with a reporter plasmid containing multiple copies of a Hypoxia Response Element (HRE) upstream of a luciferase gene.[1][8][9] In the presence of an active HIF-1 complex, luciferase is expressed, and its activity can be quantified by measuring luminescence.

Principle of the HRE-Luciferase Assay

Under hypoxic conditions or upon treatment with a hypoxia-mimetic agent (e.g., Deferoxamine, DMOG), HIF-1α is stabilized and activates the HRE-driven transcription of the luciferase reporter gene. A potential inhibitor, such as Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, will interfere with this process, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.

HRE_Luciferase_Assay cluster_pathway HIF-1α Signaling Pathway cluster_reporter Reporter System Hypoxia Hypoxia / Hypoxia-Mimetic HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Formation HIF-1α/β Dimerization HIF1a_Stabilization->HIF1_Formation HRE_Binding Binding to HRE HIF1_Formation->HRE_Binding Luciferase_Gene Luciferase Gene HRE_Binding->Luciferase_Gene Activates Transcription Luciferase_Expression Luciferase Expression Luciferase_Gene->Luciferase_Expression Luminescence Luminescent Signal Luciferase_Expression->Luminescence Measured Inhibitor Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Inhibitor->HIF1a_Stabilization Inhibits

Figure 2: Principle of the HRE-luciferase reporter assay for screening HIF-1α inhibitors.

Detailed Protocol: HRE-Luciferase Assay

Materials:

  • U2OS-HRE-luciferase stable cell line (or similar)[1]

  • DMEM, high glucose, with L-glutamine and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Deferoxamine mesylate (DFO) or Dimethyloxalylglycine (DMOG)

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (and other test compounds)

  • Positive Control (e.g., YC-1)[5]

  • White, opaque, sterile 384-well assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer plate reader

Procedure:

  • Cell Culture: Maintain U2OS-HRE-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Perform a cell count and adjust the cell density to 1 x 10⁵ cells/mL.

    • Dispense 50 µL of the cell suspension (5,000 cells/well) into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a stock solution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in DMSO. Create a dilution series for dose-response experiments.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates. The final DMSO concentration should not exceed 0.5%.

    • Include wells for negative controls (DMSO vehicle) and positive controls (a known HIF-1α inhibitor like YC-1).

  • Induction of HIF-1α:

    • Prepare a working solution of a hypoxia-mimetic (e.g., 100 µM DFO) in culture medium.

    • Add 10 µL of the DFO solution to all wells except for the un-induced controls.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 60 µL).

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification
  • Normalization: Normalize the raw luminescence data. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) Where:

    • Signal_Compound is the luminescence from wells with the test compound.

    • Signal_DMSO is the average luminescence from the DMSO-only wells (high signal).

    • Signal_Background is the average luminescence from un-induced cells (low signal).

  • Hit Criteria: A common threshold for identifying a "hit" in a primary screen is a compound that causes ≥50% inhibition or has a Z-score ≤ -3.

  • Dose-Response and IC₅₀: For confirmed hits, perform a dose-response analysis and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Confirmatory and Secondary Assays

Cytotoxicity Assay

It is crucial to distinguish true inhibition of the HIF-1α pathway from non-specific cytotoxicity. A counter-screen using a cell viability assay (e.g., CellTiter-Glo®) should be performed in parallel with the primary assay. Hits that are cytotoxic at or near their IC₅₀ in the primary screen should be deprioritized.

HIF-1α Protein Level Quantification

To confirm that the observed inhibition of reporter activity is due to a reduction in HIF-1α levels, direct measurement of the protein is necessary.

  • Method: Western Blotting or an ELISA-based assay.

  • Procedure: Treat cells (e.g., MDA-MB-231 or MiaPaCa-2) with the hit compound under hypoxic conditions (1% O₂) or with a hypoxia-mimetic. Lyse the cells and quantify HIF-1α protein levels. A true HIF-1α inhibitor should reduce the accumulation of the protein.

Target Gene Expression Analysis

A functional consequence of HIF-1α inhibition is the downregulation of its target genes.

  • Method: Quantitative real-time PCR (qPCR) or ELISA.

  • Target Gene: Vascular Endothelial Growth Factor (VEGF) is a well-established and biologically significant target of HIF-1α.[1]

  • Procedure: Measure VEGF mRNA or secreted protein levels in the culture supernatant of cells treated with the hit compound under hypoxic conditions.

Mechanistic Assay: PHD2 Inhibition

To investigate if Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate acts by inhibiting the prolyl hydroxylases that regulate HIF-1α stability, a biochemical assay can be employed.

  • Method: An in vitro assay using recombinant PHD2, a synthetic HIF-1α peptide substrate, and the co-substrate 2-oxoglutarate.

  • Principle: The assay measures the consumption of 2-oxoglutarate, which can be detected using various methods, including mass spectrometry or a coupled enzymatic reaction.[10]

  • Interpretation: Inhibition of PHD2 activity would suggest a mechanism of action involving the stabilization of HIF-1α.

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded strategy for the high-throughput screening of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a potential inhibitor of the HIF-1α pathway. The proposed workflow, from primary screening to mechanistic secondary assays, is designed to identify and validate true inhibitors while minimizing the risk of false positives. The quinoline scaffold represents a promising starting point for the development of novel anticancer therapeutics targeting tumor hypoxia. Positive findings from this screening campaign would warrant further investigation into the structure-activity relationship (SAR) of related analogs and subsequent preclinical evaluation.

References

  • Woldemichael, G. M., et al. (2006). Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression. Journal of Biomolecular Screening, 11(6), 678–686. [Link]

  • Chau, N. M., et al. (2005). Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. Cancer Research, 65(11), 4918–4928. [Link]

  • Wang, Y., et al. (2022). Synthesis and evaluation of biarylquinoline derivatives as novel HIF-1α inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128558. [Link]

  • Zhang, J., et al. (2012). Utilization of an In Vivo Reporter for High Throughput Identification of Branched Small Molecule Regulators of Hypoxic Adaptation. ACS Chemical Biology, 7(5), 860–867. [Link]

  • Chen, Y.-J., et al. (2021). Novel HIF-1α inhibitor CDMP-TQZ for cancer therapy. Future Medicinal Chemistry, 13(9), 837-850. [Link]

  • Broad Institute. (n.d.). Hypoxia inducible factor pathway Measured in Cell-Based System Using Plate Reader. PubChem BioAssay. AID 493180. [Link]

  • Tsujita, T., et al. (2015). Hypoxia-sensitive reporter system for high-throughput screening. The Tohoku Journal of Experimental Medicine, 235(2), 151–159. [Link]

  • BPS Bioscience. (2024). Reporter Cell Line Development and Optimization for High Throughput Screening. [Link]

  • A series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 641-647. [Link]

  • Semenza, G. L. (2014). Development of HIF-1 inhibitors for cancer therapy. Expert Opinion on Drug Discovery, 9(3), 257-272. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 721188, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

  • Zhang, H., et al. (2025). Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations. Frontiers in Pharmacology, 16, 1386737. [Link]

  • The Inhibition of Factor Inhibiting Hypoxia-Inducible Factor (FIH) by β-Oxocarboxylic acids. The Royal Society of Chemistry. [Link]

  • Semenza, G. L. (2012). Hypoxia-inducible factors in cancer pathogenesis and management. Breast Cancer Research, 14(1), 202. [Link]

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Application Notes and Protocols: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. This document provides insights into its synthesis, potential biological activities, and detailed protocols for its evaluation in drug discovery programs.

Introduction: The Privileged 4-Hydroxyquinoline-3-carboxylate Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Within this class, the 4-hydroxyquinoline-3-carboxylate motif has emerged as a "privileged structure," demonstrating a remarkable versatility to interact with various biological targets. Derivatives of this scaffold have been extensively explored and have shown promise as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents.[2][3][4] Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a specific analog within this class, possessing physicochemical properties that make it an attractive candidate for further investigation in drug discovery campaigns.

Table 1: Physicochemical Properties of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate [1]

PropertyValue
Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
IUPAC Name ethyl 6-ethoxy-4-oxo-1H-quinoline-3-carboxylate
CAS Number 303121-08-6
XLogP3 2.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Potential Applications in Drug Discovery

Based on the established activities of structurally related 4-hydroxyquinoline-3-carboxylic acid derivatives, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a prime candidate for screening against key metabolic enzymes that are critical for the survival and proliferation of cancer cells and pathogenic bacteria.

Inhibition of Mitochondrial ATP Synthase

Mitochondrial F1F0 ATP synthase, or Complex V, is a crucial enzyme in cellular energy metabolism, responsible for the majority of ATP production.[5] Inhibition of this enzyme disrupts the energy supply of rapidly proliferating cells, such as cancer cells, and is a validated target for anticancer and antimicrobial drug development.[2] Several quinoline derivatives have been identified as inhibitors of ATP synthase, suggesting that Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate may exhibit similar activity.[5]

Inhibition of Malate Dehydrogenase

Malate dehydrogenase (MDH) is another key enzyme in cellular metabolism, playing a central role in the tricarboxylic acid (TCA) cycle. There are two main isoforms: MDH1 in the cytoplasm and MDH2 in the mitochondria.[6] Inhibition of MDH can disrupt cellular respiration and is a potential therapeutic strategy for various diseases, including cancer.[2] The 4-hydroxyquinoline-3-carboxylic acid scaffold has been specifically investigated for its ability to inhibit MDH.[6]

Synthesis Protocol

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate can be synthesized via the Gould-Jacobs reaction.[7] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

Protocol 1: Synthesis via Gould-Jacobs Reaction

Materials:

  • 4-ethoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or another high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-ethoxyaniline (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cyclization: To the resulting crude intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes.[8] This high temperature facilitates the intramolecular cyclization.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Purification: Filter the solid product and wash with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Synthesis_Workflow A 4-ethoxyaniline + Diethyl ethoxymethylenemalonate B Condensation (Reflux in Ethanol) A->B C Intermediate B->C D Cyclization (Heat in Diphenyl Ether) C->D E Crude Product D->E F Purification (Recrystallization) E->F G Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate F->G

Caption: Synthesis workflow for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Biological Assay Protocols

The following are detailed protocols for evaluating the inhibitory activity of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate against mitochondrial ATP synthase and malate dehydrogenase.

Protocol 2: In Vitro Mitochondrial ATP Synthase Inhibition Assay

This protocol is adapted from a standard spectrophotometric assay that measures the ATP hydrolysis (reverse) activity of the F1F0-ATP synthase.[9][10]

Materials:

  • Isolated mitochondria (from a suitable source, e.g., bovine heart or rat liver)

  • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25[9]

  • NADH solution (0.4 M stock)

  • Antimycin A (1 mM stock in DMSO)

  • Phosphoenolpyruvate (PEP) (250 mM stock)

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Dodecylmaltoside (DDM) (10% w/w stock)

  • P1,P5-Di(adenosine-5')pentaphosphate (AP5A) (3 mM stock)

  • ATP solution (100 mM)

  • Oligomycin (1 mM stock in DMSO, as a positive control inhibitor)

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (test compound) dissolved in DMSO

  • UV-Vis spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate (UV-transparent) or cuvettes

Procedure:

  • Preparation of Assay Medium: For each ml of Assay Buffer, add the following components to create the final assay medium: 0.4 mM NADH, 1 µM antimycin A, 1 mM PEP, 10 units LDH, 25 units PK, 0.01% w/w DDM, and 3 µM AP5A.[9]

  • Sample Preparation: Prepare a dilution series of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in DMSO. Also, prepare a DMSO-only control.

  • Assay Setup: In a 96-well plate or cuvettes, add the assay medium.

  • Add the test compound dilutions or DMSO control to the respective wells.

  • Add the mitochondrial preparation (e.g., 20-40 µg of protein) to each well.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2.5 mM.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes). The rate of NADH oxidation is coupled to the hydrolysis of ATP.

  • Positive Control: In separate wells, after the initial reading, add oligomycin (to a final concentration of 5 µM) to determine the ATP hydrolysis independent of Complex V.[9]

Data Analysis: Calculate the rate of ATP hydrolysis by determining the rate of change in absorbance at 340 nm per minute (ΔA340/min) from the linear portion of the curve. The specific activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).[11] Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ATP_Synthase_Assay A Prepare Assay Medium and Compound Dilutions B Add Assay Medium, Compound/Control to Wells A->B C Add Mitochondrial Preparation B->C D Initiate Reaction with ATP C->D E Monitor Absorbance at 340 nm D->E F Calculate Rate and % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for the ATP synthase inhibition assay.

Protocol 3: In Vitro Malate Dehydrogenase (MDH) Inhibition Assay

This protocol is a colorimetric assay based on the reduction of a tetrazolium salt (MTT) coupled to the oxidation of malate by MDH.[12]

Materials:

  • Purified Malate Dehydrogenase (from a commercial source)

  • Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5[12]

  • NAD+/MTT solution

  • Substrate solution (L-malate)

  • Enzyme cofactors (as per kit instructions)

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (test compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 565 nm

Procedure:

  • Reagent Preparation: Prepare a working reagent by mixing the Assay Buffer, NAD+/MTT solution, substrate, and enzyme cofactors according to the manufacturer's instructions.[12]

  • Sample Preparation: Prepare a dilution series of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in DMSO. Include a DMSO-only control.

  • Assay Setup: In a 96-well plate, add the test compound dilutions or DMSO control to the respective wells.

  • Add the purified MDH enzyme solution to all wells except the blank.

  • Initiate Reaction: Add the working reagent to all wells to start the reaction.

  • Data Acquisition: Incubate the plate at a constant temperature (e.g., 37 °C) and measure the absorbance at 565 nm at multiple time points (e.g., every 5 minutes for 30 minutes).[12]

Data Analysis: Calculate the rate of the reaction by determining the change in absorbance at 565 nm per minute (ΔA565/min) from the linear portion of the curve. Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

MDH_Assay A Prepare Working Reagent and Compound Dilutions B Add Compound/Control and MDH Enzyme to Wells A->B C Initiate Reaction with Working Reagent B->C D Incubate and Measure Absorbance at 565 nm C->D E Calculate Rate and % Inhibition D->E F Determine IC50 E->F

Caption: Workflow for the malate dehydrogenase inhibition assay.

Data Interpretation and Expected Outcomes

A successful outcome for these assays would be the observation of a dose-dependent inhibition of either ATP synthase or malate dehydrogenase activity by Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. A potent inhibitor will exhibit a low IC50 value, typically in the micromolar to nanomolar range. Such a finding would validate this compound as a hit molecule worthy of further optimization in a lead discovery program. The selectivity of the compound for these targets over other enzymes should also be assessed in subsequent studies.

References

  • Althuis, T. H., Moore, P. F., & Hess, H. J. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44–48.
  • BioAssay Systems. (n.d.). Malate Dehydrogenase Assay Kit. Retrieved from [Link]

  • Bio-protocol. (2019). Spectrophotometric assay of the mitochondrial F1F0 ATP synthase. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of the H+ -ATP Synthase and Hydrolytic Activities. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Khan, F. N., Mittal, S., Anjum, S., Hathwar, V. R., & Ng, S. W. (2009). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3059.
  • ScienCell Research Laboratories. (n.d.). Malate Dehydrogenase Assay (MDH). Retrieved from [Link]

  • Acin-Perez, R., et al. (2023). Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies. The EMBO Journal, 42(10), e111699.
  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., & Pervaiz, M. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1301-1304.
  • Hong, S., & Pedersen, P. L. (2008). ATP synthase and the actions of inhibitors utilized to study its roles in human health, disease, and other scientific areas. Microbiology and molecular biology reviews, 72(4), 590-641.
  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Retrieved from [Link]

  • Fakhfakh, M. A., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6651-6667.
  • PrepChem.com. (n.d.). Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2021).
  • Sabbah, D. A., et al. (2022). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Journal of the Iranian Chemical Society, 19(8), 3237-3253.
  • El-Sayed, M. A. A., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2246-2266.
  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 525-529.
  • Fülöp, F., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.

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Application Notes and Protocols for the Quantification of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a quinoline derivative of interest in pharmaceutical research and development. The quinoline scaffold is a core structure in many biologically active compounds.[1][2] Accurate and precise quantification of this compound is essential for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides a comprehensive guide to the analytical methodologies for the reliable quantification of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and adhere to the principles of scientific integrity, providing a foundation for method validation in accordance with regulatory standards.

Physicochemical Properties of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₄[3]
Molecular Weight 261.27 g/mol [3]
IUPAC Name ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate[3]
CAS Number 303121-08-6[3]
Predicted XLogP3 2.3[3]

XLogP3 is a computed value that indicates the lipophilicity of a compound. A value of 2.3 suggests moderate lipophilicity, which is a key consideration for selecting the stationary and mobile phases in reversed-phase HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.[4][5] The method's high resolution, sensitivity, and precision are critical for pharmaceutical analysis.[4]

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a reversed-phase setup is ideal. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The analyte is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength as it passes through the detector cell. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Proposed HPLC-UV Method

The following method provides a robust starting point for the quantification of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile, nonpolar phase suitable for retaining moderately polar analytes like the target compound. The specified dimensions and particle size offer a good balance between resolution and analysis time.[6]
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is proposed to ensure efficient elution and good peak shape. A typical starting gradient could be 30% Acetonitrile, increasing to 70% over 10 minutes. The exact gradient should be optimized. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low UV cutoff and viscosity.[7]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive backpressure.[6]
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.[6]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength (λmax) ~254 nm or ~320 nm (To be determined experimentally)Quinoline derivatives typically exhibit strong UV absorbance. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Wavelengths around 225 nm have also been reported for quinoline compounds.[6]
Experimental Protocol: HPLC-UV Analysis
  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters[7]

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The sample preparation procedure will depend on the matrix. For a simple matrix like a drug substance:

  • Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte.

  • Dissolve the sample in 10 mL of acetonitrile in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7] For more complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to remove interferences.[8]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample solutions from the calibration curve.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose.[3][4][5][9][10]

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of the analyte.

    • Analyze a sample spiked with known impurities or degradation products.

    • Acceptance Criteria: The peak for the analyte should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

  • Objective: To demonstrate a linear relationship between the analyte concentration and the analytical response over a defined range.

  • Protocol:

    • Prepare at least five concentrations of the analyte spanning the expected range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, a S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[3]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze the samples under these modified conditions.

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC analytical workflow.

Method Validation Workflow Diagram

Validation_Workflow Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: HPLC method validation steps.

UV-Vis Spectrophotometry

For routine analysis where high specificity is not required, UV-Vis spectrophotometry offers a simpler and faster alternative to HPLC.

Principle of UV-Vis Spectrophotometry

This technique is based on the measurement of the absorption of ultraviolet or visible radiation by a substance. For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Proposed UV-Vis Method
  • Prepare a dilute solution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in a suitable solvent (e.g., ethanol or methanol).

  • Scan the solution in a UV-Vis spectrophotometer over a range of 200-400 nm to identify the wavelength of maximum absorbance (λmax). For quinoline derivatives, strong absorption is expected.[11]

Experimental Protocol: UV-Vis Analysis
  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate reference standard

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.

  • Accurately weigh a quantity of the sample and dissolve it in the solvent to obtain a concentration within the linear range of the assay.

  • Filter the solution if necessary.

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the standard solutions and the sample solution.

  • Construct a calibration curve and determine the concentration of the analyte in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[12]

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The mass spectrometer then detects, identifies, and quantifies the separated components based on their mass-to-charge ratio.

Applicability to Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar hydroxyl group.[12] Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.

Proposed Derivatization and GC-MS Analysis
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (TMS) group, thereby increasing volatility.

  • GC-MS Parameters (General):

    • Column: A non-polar capillary column, such as a DB-5MS, would be suitable for the separation of the TMS derivative.

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) would be required to elute the derivative.

    • MS Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Comparison of Analytical Techniques

TechniqueSpecificitySensitivitySpeedCost & ComplexityRemarks
HPLC-UV HighHighModerateModerateThe recommended method for accurate and reliable quantification in complex matrices.
UV-Vis Spectrophotometry LowModerateFastLowSuitable for rapid, routine analysis of pure samples. Prone to interference from other UV-absorbing compounds.[13]
GC-MS Very HighVery HighModerateHighRequires a derivatization step, adding complexity to the sample preparation. Excellent for structural confirmation.[14]

Conclusion

This application note provides a comprehensive overview of the analytical methods for the quantification of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. HPLC-UV is presented as the most suitable method for regulatory-compliant analysis due to its high specificity, sensitivity, and robustness. The provided protocols for HPLC, UV-Vis spectrophotometry, and GC-MS serve as a detailed guide for method development and validation. It is imperative that any method be thoroughly validated in the user's laboratory to ensure its suitability for the intended application, in accordance with ICH guidelines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Semantic Scholar. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. [Link]

  • PubMed. Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. 2011. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. 2015. [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. 2020. [Link]

  • ResearchGate. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]

  • ResearchGate. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

  • PubMed. [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. 1974. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • ResearchGate. Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. 2024. [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. 2023. [Link]

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Application Notes and Protocols: Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a Pivotal Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a highly functionalized quinoline derivative that serves as a versatile and strategic intermediate in the synthesis of complex bioactive molecules. Its judicious arrangement of an ethoxy group, a hydroxyl moiety, and an ester functional group on the quinoline framework provides multiple reaction sites for diversification, making it a valuable building block in drug discovery and development.[3]

This comprehensive guide provides detailed protocols for the synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and its subsequent elaboration into advanced intermediates for pharmaceutical research. The methodologies are presented with insights into the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₄[4]
Molecular Weight 261.27 g/mol [4]
Appearance Pale yellow to off-white powder[3]
Melting Point >300 °C[5]
Boiling Point 372.1 ± 37.0 °C (Predicted)[5]
CAS Number 303121-08-6[4]

Safety and Handling:

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate: The Gould-Jacobs Reaction

The most reliable and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[6][7] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Reaction Scheme:

Gould_Jacobs_Synthesis cluster_reactants Reactants cluster_products Product 4-ethoxyaniline 4-Ethoxyaniline Intermediate Anilinomethylenemalonate Intermediate 4-ethoxyaniline->Intermediate + DEEM (Condensation) DEEM Diethyl Ethoxymethylenemalonate Target Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Intermediate->Target Thermal Cyclization (High Temperature)

Caption: Synthesis of the target molecule via the Gould-Jacobs reaction.

Detailed Experimental Protocol:

Materials:

  • 4-Ethoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

  • Cyclization: After the initial condensation, add a high-boiling solvent such as diphenyl ether (approximately 3-4 times the volume of the reactants).[8] Heat the mixture to 250°C. Ethanol, a byproduct of the cyclization, will begin to distill off. Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Dilute the mixture with hexanes to further precipitate the product and to facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a pale yellow to off-white solid.

Rationale for Experimental Choices:

  • Excess DEEM: A slight excess of DEEM is used to ensure the complete consumption of the starting aniline.

  • High-Boiling Solvent: The thermal cyclization step requires high temperatures (around 250°C) to overcome the activation energy for the intramolecular ring closure. Solvents like diphenyl ether or Dowtherm A are used due to their high boiling points and chemical inertness under these conditions.[8]

  • Hexanes Wash: Hexanes are used to wash the product as it is insoluble in this non-polar solvent, while the diphenyl ether is soluble, allowing for efficient removal of the solvent from the product.

Characterization of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Expected Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the ethoxy groups (triplet and quartet), aromatic protons on the quinoline core, and the ester ethyl group (triplet and quartet). The C2-H proton will appear as a singlet at a downfield chemical shift.
¹³C NMR Resonances for the carbonyl carbons of the ester and the quinolone, aromatic carbons, and the aliphatic carbons of the ethoxy and ethyl ester groups.
IR (KBr) Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the quinolone and the ester (around 1650-1720 cm⁻¹), and C-O stretches of the ether and ester groups (around 1000-1300 cm⁻¹).[9]
Mass Spec. Molecular ion peak corresponding to the molecular weight of 261.27 g/mol .

Application as a Synthetic Intermediate: Building Blocks for Drug Discovery

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a versatile intermediate that can be readily modified at several positions to generate a library of compounds for biological screening. Key transformations include hydrolysis of the ester, alkylation of the 4-hydroxy group, and N-alkylation of the quinoline nitrogen.

Workflow for Derivatization:

Derivatization_Workflow cluster_transformations Key Transformations cluster_products Advanced Intermediates Start Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis O_Alkylation O-Alkylation of 4-Hydroxy Group Start->O_Alkylation N_Alkylation N-Alkylation of Quinolone Nitrogen Start->N_Alkylation Carboxylic_Acid 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->Carboxylic_Acid O_Alkyl_Derivative 4-Alkoxy Derivative O_Alkylation->O_Alkyl_Derivative N_Alkyl_Derivative 1-Alkyl-4-quinolone Derivative N_Alkylation->N_Alkyl_Derivative

Caption: Key synthetic transformations of the title compound.

Protocol 1: Hydrolysis to 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step for further modifications, such as amide bond formation.

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and 2N aqueous sodium hydroxide solution.[10]

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 2N HCl.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: O-Alkylation of the 4-Hydroxy Group

Alkylation of the 4-hydroxy group is a common strategy to introduce diverse side chains and modulate the biological activity of the quinoline scaffold.

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy derivative.

Protocol 3: N-Alkylation of the Quinolone Nitrogen

N-alkylation of the quinolone nitrogen is another important modification that can significantly impact the pharmacological properties of the resulting compounds.[11]

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Alkyl halide (e.g., ethyl iodide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated quinolone.

Application in the Synthesis of Potential Therapeutic Agents

The derivatives of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate are valuable precursors to a wide range of potential therapeutic agents. For instance, the quinolone core is central to the activity of many antibacterial agents, often referred to as quinolones and fluoroquinolones.[5] The 6-ethoxy and 3-carboxylate functionalities can be further elaborated to mimic the structures of known antibacterial or anticancer drugs.[1]

Hypothetical Synthesis of a Novel Antibacterial Agent:

Drug_Synthesis cluster_steps Synthetic Steps cluster_product Final Product Start Ethyl 6-ethoxy-4-hydroxy- quinoline-3-carboxylate Step1 1. N-Ethylation Start->Step1 Step2 2. Ester Hydrolysis Step1->Step2 Step3 3. Amide Coupling (with Piperazine derivative) Step2->Step3 Drug Hypothetical Quinolone Antibacterial Agent Step3->Drug

Caption: A plausible synthetic route to a novel quinolone antibacterial agent.

This hypothetical pathway illustrates how the initial intermediate can be transformed in a few straightforward steps into a more complex molecule with potential antibacterial activity, mimicking the structural motifs of established quinolone antibiotics.

Conclusion

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a strategically important intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis via the robust Gould-Jacobs reaction provides a reliable source of this versatile building block. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the generation of diverse molecular libraries for drug discovery programs. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their quest for novel therapeutic solutions.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (2020). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). Retrieved from [Link]

  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Staigent Technologies. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • SID. (n.d.). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : Ethyl 1-nitroso-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0339406A1 - Quinoline-3-carboxylic acid derivatives, process for preparing the same, and composition exhibiting excellent antibacterial effect containing the same.

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Application Notes and Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytotoxicity Profiling for Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds, demonstrating a wide array of biological activities.[1] Their scaffold is a key building block in the development of new therapeutic agents, particularly in oncology.[1][2] Numerous quinoline derivatives have shown significant promise as anticancer agents by interfering with various cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways.[1][3] Given their potent biological effects, a thorough and accurate evaluation of their cytotoxicity is a cornerstone of the drug discovery and development pipeline.[4]

These application notes provide a comprehensive guide to the principles and methodologies for assessing the cytotoxic effects of quinoline derivatives. We will delve into the mechanistic underpinnings of commonly employed cell-based assays, offer detailed step-by-step protocols, and provide insights into data interpretation. This guide is designed to equip researchers with the necessary tools to generate robust and reproducible cytotoxicity data, facilitating the identification and advancement of promising quinoline-based therapeutic candidates.

Foundational Assays for Initial Cytotoxicity Screening

A tiered approach to cytotoxicity testing is often the most efficient. Initial screening typically involves robust, high-throughput assays that measure general cell health and viability. These assays provide a broad overview of a compound's cytotoxic potential and are essential for determining key parameters like the half-maximal inhibitory concentration (IC50).

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5][7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with Quinoline Derivatives cell_seeding->treatment 24h mtt_addition Add MTT Reagent treatment->mtt_addition 24-72h incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilization Solution (e.g., DMSO) incubation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance data_analysis Calculate % Viability & IC50 absorbance->data_analysis

Caption: A generalized workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a predetermined optimal density (e.g., 1-3 x 10^5 cells/mL) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8] Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[5]

Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10] The amount of LDH in the supernatant is directly proportional to the number of lysed or dead cells.[10]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_workflow LDH Assay Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with Quinoline Derivatives cell_seeding->treatment 24h supernatant_collection Collect Supernatant treatment->supernatant_collection 24-72h reaction_setup Add LDH Reaction Mixture supernatant_collection->reaction_setup incubation Incubate (30-60 min) reaction_setup->incubation stop_reaction Add Stop Solution incubation->stop_reaction absorbance Measure Absorbance (490 nm) stop_reaction->absorbance data_analysis Calculate % Cytotoxicity absorbance->data_analysis

Caption: A generalized workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves combining a substrate mix with an assay buffer.[10] Add the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30-60 minutes, protected from light.[9] During this time, LDH will catalyze a reaction that produces a colored formazan product.[10]

  • Stop Reaction: Add a stop solution (often a mild acid) to each well to terminate the enzymatic reaction.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Delving Deeper: Mechanistic Cytotoxicity Assays

Once initial cytotoxicity is established, the next critical step is to elucidate the underlying mechanism of cell death. Quinoline derivatives often induce apoptosis, or programmed cell death, a key target for many anticancer therapies.[12][13]

Detecting Apoptosis: The Hallmarks of Programmed Cell Death

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes.[14] Assays that detect these changes can provide strong evidence for an apoptotic mechanism of action.

Caspase Activation: The Executioners of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[12] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[15]

Caspase_Workflow cluster_workflow Caspase-3/7 Assay Workflow cell_seeding Seed Cells in White-walled 96-well Plate treatment Treat with Quinoline Derivatives cell_seeding->treatment 24h reagent_addition Add Caspase-Glo® 3/7 Reagent treatment->reagent_addition Varies incubation Incubate (1-2 hours) reagent_addition->incubation luminescence Measure Luminescence incubation->luminescence data_analysis Normalize to Cell Number & Calculate Fold Change luminescence->data_analysis

Caption: A generalized workflow for a luminescent caspase-3/7 assay.

This protocol is based on a homogeneous, "add-mix-measure" format, such as the Caspase-Glo® 3/7 Assay.[16]

  • Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Compound Treatment: Treat cells with the quinoline derivatives for the desired time.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[16]

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[16]

  • Incubation: Gently mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours.[16]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the data to cell number if necessary and express the results as a fold change relative to the untreated control.

Mitochondrial Involvement in Apoptosis

Mitochondria play a crucial role in the intrinsic pathway of apoptosis.[14] A key event in this pathway is the disruption of the mitochondrial membrane potential (MMP).[17]

Changes in MMP can be detected using cationic fluorescent dyes that accumulate in healthy mitochondria.[18] When the MMP is lost, the dye is no longer retained in the mitochondria, leading to a decrease in fluorescence.[19]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with quinoline derivatives for the desired time. Include a positive control such as a known uncoupling agent (e.g., FCCP).[17]

  • Dye Loading: Prepare the fluorescent MMP dye solution (e.g., TMRE or JC-1) in a suitable buffer or medium.[20] Remove the treatment medium and add the dye solution to each well.

  • Incubation: Incubate the cells with the dye for the time recommended by the manufacturer, typically at 37°C.

  • Washing: Gently wash the cells with a pre-warmed buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths. For JC-1, both red and green fluorescence will be measured to determine the ratio, which reflects the state of mitochondrial polarization.[18]

  • Data Analysis: A decrease in fluorescence (for TMRE) or a decrease in the red/green fluorescence ratio (for JC-1) indicates a loss of MMP.[18]

Investigating Upstream Signaling Pathways

Understanding how quinoline derivatives initiate the apoptotic cascade is crucial for targeted drug development. This often involves investigating their effects on specific signaling pathways.

Reactive Oxygen Species (ROS) Production

Many cytotoxic compounds, including some quinoline derivatives, induce the production of reactive oxygen species (ROS).[21][22] Excessive ROS can lead to cellular damage and trigger apoptosis.[21]

Intracellular ROS levels can be measured using cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[23]

  • Cell Seeding and Treatment: Seed cells and treat with quinoline derivatives as previously described.

  • Probe Loading: After treatment, load the cells with the H2DCFDA probe by incubating them in a solution containing the probe for the recommended time.

  • Washing: Wash the cells to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Cellular ATP Levels

ATP is the primary energy currency of the cell, and its levels are a sensitive indicator of metabolic health.[24] A decrease in cellular ATP can be an early sign of cytotoxicity.[25]

Luminescent assays based on the firefly luciferase system are commonly used to quantify cellular ATP levels.[26][27]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the quinoline derivatives.

  • Reagent Addition: Add a single reagent (such as ATPlite™ 1step) that lyses the cells and provides the necessary components for the luciferase reaction.[28]

  • Incubation: Incubate the plate for a short period at room temperature to allow for cell lysis and stabilization of the luminescent signal.[28]

  • Luminescence Measurement: Measure the luminescence, which is directly proportional to the cellular ATP concentration.[28]

Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic effects of different quinoline derivatives, it is essential to present the data in a structured and quantitative manner.

Tabulating IC50 Values

The IC50 value, which represents the concentration of a compound that inhibits a biological process by 50%, is a standard metric for quantifying cytotoxicity.

Quinoline DerivativeCell LineAssayIncubation Time (h)IC50 (µM)
Compound AMCF-7 (Breast Cancer)MTT485.2
Compound BA549 (Lung Cancer)MTT4812.8
Compound CHCT116 (Colon Cancer)LDH248.1
Compound DHeLa (Cervical Cancer)ATP243.5

This table presents hypothetical data for illustrative purposes.

Visualizing Signaling Pathways

Diagrams of signaling pathways can provide a clear visual representation of the proposed mechanisms of action of quinoline derivatives.

Quinoline-Induced Apoptosis Pathways

Apoptosis_Pathway cluster_pathway Quinoline-Induced Apoptosis Quinoline Quinoline Derivative ROS ↑ ROS Production Quinoline->ROS Mitochondria Mitochondrial Stress (↓ MMP) ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A simplified overview of a potential quinoline-induced apoptotic pathway.

Conclusion

The evaluation of cytotoxicity is a multifaceted process that requires a combination of robust screening assays and more detailed mechanistic studies. The protocols and guidelines presented in these application notes provide a solid framework for researchers to systematically assess the cytotoxic potential of novel quinoline derivatives. By employing a strategic and well-validated set of cell-based assays, scientists can gain valuable insights into the efficacy and mechanisms of action of these promising compounds, ultimately accelerating their development as potential therapeutic agents.

References

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC - NIH. (n.d.).
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  • Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. (n.d.).
  • Full article: Cell-based apoptosis assays in oncology drug discovery. (n.d.).
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - MDPI. (n.d.).
  • Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed. (n.d.).
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  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
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  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).
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Sources

In vitro evaluation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate antioxidant activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

In Vitro Evaluation of the Antioxidant Activity of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and antioxidant research.

Abstract: This document provides a comprehensive guide for the in vitro evaluation of the antioxidant potential of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Oxidative stress is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[1][2]. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including antioxidant effects[3][4][5]. This guide details the scientific rationale and step-by-step protocols for a panel of robust chemical and cell-based assays designed to characterize the antioxidant profile of this specific quinoline derivative. The methodologies have been selected to provide a multi-faceted understanding of the compound's mechanism of action, encompassing radical scavenging, reducing power, and cytoprotective effects against induced oxidative stress.

Introduction: The Rationale for Antioxidant Evaluation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates[1]. ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon crucial biomolecules like DNA, lipids, and proteins, thereby disrupting cellular homeostasis. Consequently, there is a sustained interest in the discovery and characterization of novel antioxidant compounds that can mitigate oxidative damage.

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention for their therapeutic potential[3][4][6]. The inherent electronic properties of the quinoline ring system, coupled with the potential for various substitutions, make it an attractive scaffold for the design of potent antioxidant agents[5]. The target compound, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (CAS No: 303121-08-6)[7], possesses key structural features that suggest potential antioxidant activity. The 4-hydroxy group is a critical feature, as phenolic hydroxyl groups are known to be excellent hydrogen/electron donors, a primary mechanism for radical scavenging. The overall conjugated system of the quinoline ring can stabilize the resulting radical, enhancing its antioxidant capacity.

This guide will delineate a logical, tiered approach to comprehensively evaluate the antioxidant properties of this compound, moving from fundamental chemical reactivity to a more biologically relevant cellular context.

Foundational Chemical Assays: Quantifying Antioxidant Capacity

To establish a baseline of antioxidant activity, a panel of well-established chemical assays is employed. These assays are selected for their distinct mechanisms, providing a broader picture of the compound's capabilities. The primary mechanisms evaluated are single electron transfer (SET) and hydrogen atom transfer (HAT)[8].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm[8][9]. The degree of discoloration is directly proportional to the scavenging potential of the compound.

  • Causality of Experimental Choices: The DPPH assay is a rapid, simple, and widely used method for initial screening of antioxidant activity[9][10]. Its stability and commercial availability make it an excellent starting point. Methanol is typically chosen as the solvent due to its ability to dissolve both the DPPH radical and a wide range of organic compounds.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form[11]. This assay is applicable to both hydrophilic and lipophilic compounds.

  • Causality of Experimental Choices: The ABTS assay offers versatility as it can be used at different pH levels and is less affected by solvent polarity compared to the DPPH assay[6][12]. The pre-generation of the radical cation ensures a stable starting point for the reaction, leading to reproducible results.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ) at a low pH[8][11]. This reduction results in the formation of an intense blue color, which is monitored by measuring the change in absorbance at 593 nm[9]. This assay is a direct test of the total reducing capacity of a compound.

  • Causality of Experimental Choices: This assay provides a direct measure of the electron-donating capacity of the test compound. By conducting the assay at an acidic pH of 3.6, it helps to maintain iron solubility and drives the reduction reaction. It is a simple, automated, and reproducible method[11][13].

Workflow for Chemical Antioxidant Assays

Caption: Workflow for chemical antioxidant assays.

Cell-Based Assays: Assessing Cytoprotective Effects

While chemical assays are invaluable for determining a compound's intrinsic antioxidant capabilities, cell-based assays provide a more biologically relevant context. These assays assess the compound's ability to penetrate cell membranes and protect cells from an externally induced oxidative insult[1][14].

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within a cell line[15]. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant compound will scavenge the ROS, thereby reducing the fluorescence intensity.

  • Causality of Experimental Choices: The CAA assay is a robust method to evaluate the bioavailability and intracellular activity of an antioxidant[14]. A human cell line, such as HepG2 (human liver carcinoma) or SH-SY5Y (human neuroblastoma), is often chosen due to their relevance in toxicology and neuroprotection studies, respectively. AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) is a common choice for inducing peroxyl radicals, mimicking a biologically relevant ROS.

Workflow for Cellular Antioxidant Activity Assay

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocols

General Preparations
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 0.5% in cell-based assays.

  • Positive Controls:

    • Trolox: A water-soluble analog of Vitamin E, used as a standard for DPPH, ABTS, and CAA assays.

    • Ascorbic Acid (Vitamin C): Used as a standard for the FRAP assay.

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-100 µM).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well for each concentration containing 100 µL of the test compound and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Scavenging = [1 - (Abs_sample - Abs_blank) / Abs_control] * 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the % scavenging against the compound concentration.

Protocol: ABTS Radical Cation Scavenging Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound.

    • Add 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the % scavenging as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity to a Trolox standard curve.

Protocol: FRAP Assay
  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound.

    • Add 180 µL of the pre-warmed FRAP reagent.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using FeSO₄·7H₂O (100-1000 µM).

    • Express the FRAP value of the sample in µM Fe(II) equivalents.

Protocol: Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture: Seed HepG2 cells (or another suitable cell line) at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom plate. Culture for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of treatment medium containing the test compound at various concentrations and 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells twice with PBS.

    • Add 100 µL of 600 µM AAPH solution in PBS to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for both control and treated wells.

    • CAA Unit = 100 - (AUC_sample / AUC_control) * 100

    • Express results relative to a quercetin or Trolox standard.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables. This allows for easy comparison of the compound's performance across the different assays.

Table 1: Summary of Chemical Antioxidant Activity

AssayEndpointResult (Mean ± SD, n=3)Positive Control (Trolox/Ascorbic Acid)
DPPH Scavenging IC₅₀ (µM)[Insert Value][Insert Value]
ABTS Scavenging TEAC (µM)[Insert Value]1.0
FRAP Fe(II) Equivalents (µM)[Insert Value][Insert Value]

Table 2: Summary of Cellular Antioxidant Activity

AssayCell LineEndpointResult (Mean ± SD, n=3)Positive Control (Quercetin)
CAA Assay HepG2IC₅₀ (µM)[Insert Value][Insert Value]

A potent antioxidant would be expected to exhibit a low IC₅₀ value in the DPPH and CAA assays, and high values in the ABTS (TEAC) and FRAP assays. Comparing the results from chemical and cellular assays can provide insights into the compound's bioavailability and metabolism. For instance, strong activity in chemical assays but weak activity in the CAA assay might suggest poor cell permeability.

Conclusion and Future Directions

This guide outlines a validated, multi-tiered strategy for the in vitro evaluation of the antioxidant activity of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. By employing a combination of chemical and cell-based assays, researchers can obtain a comprehensive profile of the compound's potential to combat oxidative stress. Positive results from this initial screening would warrant further investigation, including more detailed mechanistic studies (e.g., assessing effects on specific antioxidant enzymes like SOD or catalase), and progression into more complex biological systems and preclinical models of diseases where oxidative stress is implicated.

References

  • Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365-372. [Link][3][4][5]

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. [Link][16]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link][15]

  • Rogóż, R., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 26(15), 4435. [Link][6]

  • Apak, R., et al. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Current Topics in Medicinal Chemistry, 16(8), 896-916. [Link][8]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit. Retrieved from [Link][14]

  • Živković, J., et al. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Antioxidants, 10(1), 104. [Link][1]

  • Schieber, M., & Chandel, N. S. (2014). ROS Function in Redox Signaling and Oxidative Stress. Current Biology, 24(10), R453-R462. [Link]

  • Efenberger-Szmechtyk, M., et al. (2021). Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity. Antioxidants, 10(4), 558. [Link][13]

  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link][9]

  • Locatelli, M., et al. (2022). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link][12]

  • Shah, P., & Modi, H. (2020). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal of Research and Review, 7(8), 245-251. [Link][10]

  • Gul, R., et al. (2012). Preliminary Phytochemical, Antibacterial and Antioxidant Activities of a Medicinal Plant, Acacia nilotica. Indian Journal of Pharmaceutical Sciences, 74(4), 306-311. [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 721188, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link][7]

  • Pimenova, E. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14361. [Link][2]

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Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, address common experimental challenges, and answer frequently asked questions. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve reliable, high-yield results.

The primary and most established method for synthesizing 4-hydroxyquinoline derivatives, including the target compound, is the Gould-Jacobs reaction .[1][2][3] This robust two-step process forms the foundation of our discussion. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline core.[4][5]

This guide is structured to follow the experimental journey, from foundational questions to specific troubleshooting scenarios and detailed protocols.

Reaction Overview: The Gould-Jacobs Pathway

The synthesis proceeds in two distinct stages:

  • Condensation: 4-ethoxyaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via nucleophilic substitution to form the key intermediate, diethyl (4-ethoxyanilinomethylene)malonate. This step involves the elimination of ethanol.

  • Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization, followed by tautomerization, to yield the final product, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.[4][6] This step is the most critical and often requires temperatures exceeding 250 °C.[7]

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Reactants 4-Ethoxyaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Diethyl (4-ethoxyanilinomethylene)malonate Reactants->Intermediate  100-130°C - Ethanol Cyclization High Temperature (>250°C) Intermediate->Cyclization  Heat in high-boiling solvent (e.g., Dowtherm A) Product Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Cyclization->Product  6π Electrocyclization & Tautomerization

Caption: The two-stage Gould-Jacobs reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction the preferred method for this synthesis?

The Gould-Jacobs reaction is highly effective for preparing 4-hydroxyquinoline derivatives from anilines. It is particularly well-suited for anilines bearing electron-donating groups, such as the 6-ethoxy group in our target molecule, which facilitate the crucial cyclization step.[1][4] Its reliability and adaptability, including modern variations using microwave irradiation, make it a cornerstone of quinoline synthesis.[8]

Q2: What is the mechanistic reason for the high temperature required in the cyclization step?

The cyclization is a thermally induced pericyclic reaction, specifically a 6-electron electrocyclization.[4][6] This type of reaction has a significant activation energy barrier that must be overcome to form the new C-C bond that closes the quinoline ring. Temperatures of 250 °C or higher provide the necessary thermal energy to achieve the required molecular geometry and orbital alignment for this intramolecular reaction to proceed efficiently.[5][7]

Q3: What solvents are recommended for the high-temperature cyclization, and why?

To reach the required temperatures safely and effectively, a high-boiling, inert solvent is essential. The most commonly used solvents are those that are stable above 250 °C. Using a solvent ensures uniform heat distribution and prevents localized charring of the reactants.

SolventBoiling Point (°C)Notes
Dowtherm A ~257 °CA eutectic mixture of diphenyl ether and biphenyl. Excellent heat transfer properties. Highly recommended.[5][7]
Diphenyl ether ~259 °CA common and effective choice.[5][7][9]
Mineral Oil >300 °CCan be effective but is often more difficult to remove from the final product.[7]

Q4: Can microwave-assisted heating be used for this reaction?

Yes, absolutely. Microwave irradiation is an excellent modern alternative to conventional heating for the Gould-Jacobs reaction. It allows for rapid, uniform heating to very high temperatures (e.g., 250-300 °C) with precise control.[8] This often leads to significantly shorter reaction times (minutes instead of hours), reduced side product formation, and improved yields.[4][8]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Low Final Yield Start->Problem Check_Int Check Intermediate Formation (TLC/NMR of Step 1) Problem->Check_Int Check_Cyc Analyze Cyclization Step Problem->Check_Cyc Cause1 Impure Reactants? Check_Int->Cause1 Cause2 Incomplete Condensation? Check_Int->Cause2 Cause3 Temp Too Low? Check_Cyc->Cause3 Cause4 Decomposition? Check_Cyc->Cause4 Cause5 Purification Loss? Check_Cyc->Cause5 Solution1 Solution: Distill Aniline, Verify DEEM Purity Cause1->Solution1 Solution2 Solution: Increase Time/Temp, Monitor via TLC Cause2->Solution2 Solution3 Solution: Use High-Boiling Solvent, Calibrate Thermometer Cause3->Solution3 Solution4 Solution: Reduce Reaction Time, Consider Microwave Cause4->Solution4 Solution5 Solution: Wash Precipitate Thoroughly with Non-Polar Solvent Cause5->Solution5

Caption: A logical workflow for troubleshooting low product yield.

Problem 1: Low or no yield of the intermediate, diethyl (4-ethoxyanilinomethylene)malonate (Step 1).

  • Potential Cause A: Impure Reactants

    • Explanation: Anilines are susceptible to oxidation over time, appearing dark and discolored. Diethyl ethoxymethylenemalonate (DEEM) can hydrolyze if exposed to moisture. These impurities can prevent the condensation reaction from proceeding.

    • Solution: Ensure the 4-ethoxyaniline is of high purity; if it is dark, consider distillation or purification by column chromatography. Use fresh, dry DEEM. A procedure for reacting freshly distilled aniline with DEEM is well-documented.[10]

  • Potential Cause B: Incomplete Reaction

    • Explanation: The condensation step, while typically straightforward, requires sufficient time and temperature to go to completion.

    • Solution: Heat the reaction mixture at 100-130 °C for at least 1-2 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC). The intermediate is significantly less polar than the starting aniline. Once the aniline spot has been consumed, the reaction is complete. Removing the ethanol byproduct under reduced pressure can also help drive the reaction to completion.[4]

Problem 2: The reaction mixture from Step 1 solidified or became too viscous.

  • Explanation: The intermediate product, diethyl (4-ethoxyanilinomethylene)malonate, can be a low-melting solid. As the reaction proceeds and ethanol evaporates, the product may crystallize, especially upon cooling.

  • Solution: This is often a good sign, indicating successful formation of the intermediate. You can proceed to the next step by adding the high-boiling solvent directly to the flask containing the solidified intermediate.

Problem 3: Low yield of the final quinoline product after the thermal cyclization (Step 2).

  • Potential Cause A: Insufficient Cyclization Temperature

    • Explanation: This is the most common cause of failure. As discussed, the electrocyclization has a high activation energy.[4][7] If the temperature of the reaction mixture does not robustly exceed 250 °C, the reaction rate will be impractically slow, resulting in low conversion.

    • Solution: Ensure your heating apparatus can achieve and maintain the target temperature. Use a high-boiling solvent like Dowtherm A or diphenyl ether.[5][7] Immerse the reaction flask deep into a pre-heated sand or oil bath and use a high-temperature thermometer to monitor the internal reaction temperature, not the bath temperature.

  • Potential Cause B: Product Decomposition

    • Explanation: While high temperatures are necessary, prolonged heating (many hours) can lead to charring and decomposition of the product, reducing the isolated yield.[7]

    • Solution: Optimize the reaction time. Often, heating for a shorter duration (e.g., 15-30 minutes) once the target temperature is reached is sufficient. A balance must be struck between conversion and degradation.[8] Microwave-assisted synthesis is particularly effective at minimizing decomposition by allowing for very short reaction times at high temperatures.[4][8] An optimal condition under microwave heating has been reported as 300 °C for 5 minutes.[4]

Problem 4: Difficulty isolating the product; it remains oily or fails to precipitate.

  • Explanation: The crude product may be supersaturated in the reaction solvent or contaminated with impurities that inhibit crystallization.

  • Solution: After cooling the reaction mixture to room temperature, vigorously stir while adding a non-polar solvent like cyclohexane, hexane, or petroleum ether.[4][5] This will reduce the solubility of your polar product and facilitate its precipitation. If it still fails to precipitate, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Cooling the mixture in an ice bath can also help.

Problem 5: The final product is impure or contaminated with the high-boiling solvent.

  • Explanation: High-boiling solvents like Dowtherm A are viscous and can be difficult to remove completely from the precipitated solid.

  • Solution: Thorough washing of the filtered product is critical. After filtering the crude precipitate, wash it multiple times with a generous amount of a non-polar solvent (cyclohexane, hexane) to dissolve and remove the residual high-boiling solvent.[5] A final wash with a more volatile solvent like diethyl ether can aid in drying. If impurities persist, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) may be necessary.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis

This protocol is a standard two-step procedure using conventional heating.

Step 1: Synthesis of Diethyl (4-ethoxyanilinomethylene)malonate

  • To a round-bottom flask, add 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Equip the flask with a condenser and heat the mixture in an oil bath at 110-120 °C for 1.5 hours. The mixture will turn into a homogenous, pale-yellow solution.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 4-ethoxyaniline is consumed.

  • Allow the mixture to cool slightly. The intermediate may be used directly in the next step without purification.

Step 2: Thermal Cyclization to Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Add a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of aniline) to the flask containing the intermediate from Step 1.

  • Equip the flask with a reflux condenser and a high-temperature thermometer.

  • Heat the mixture in a sand bath or with a heating mantle to 250-260 °C. Maintain this temperature for 20-30 minutes. The solution will darken, and precipitation of the product may be observed.

  • Allow the reaction mixture to cool to room temperature (<100 °C).

  • While stirring, add a non-polar solvent (e.g., cyclohexane, ~2-3 volumes of the reaction solvent) to precipitate the product completely.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cyclohexane or hexane to remove all traces of the high-boiling solvent.

  • Dry the resulting solid under vacuum to yield the final product as an off-white or pale-tan solid.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a rapid, one-pot procedure for experienced users with access to a dedicated chemical microwave reactor.

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine 4-ethoxyaniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.2-1.5 eq). In some cases, excess DEEM can act as the solvent.[4]

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters to heat to 250 °C and hold for 10-15 minutes (or optimize based on your system, e.g., 300 °C for 5 minutes).[4][8] Monitor the internal pressure to ensure it remains within the vial's safety limits.

  • After the reaction is complete, cool the vial to room temperature using compressed air. A precipitate should form.

  • Filter the solid product and wash it thoroughly with ice-cold acetonitrile or diethyl ether.

  • Dry the resulting solid under vacuum.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. 1939 , 61 (10), 2890–2895. [Link]

  • Kappe, C. O.; et al. The Gould-Jacobs Reaction Revisited: Microwave-Assisted Synthesis of 4-Hydroxy-3-quinolinecarboxylates. J. Org. Chem. 1997 , 62 (21), 7201–7204. [Link]

  • Merck Index. Gould-Jacobs Reaction. The Royal Society of Chemistry. [Link]

  • IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series Publication. [Link]

  • PrepChem. Synthesis of diethyl (anilinomethylene)malonate. PrepChem. [Link]

  • Wikipedia. Gould-Jacobs reaction. Wikipedia. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2021 , 26(19), 5947. [Link]

  • MOLBASE. CGS-9896 Synthesis Route. MOLBASE. [Link]

  • Wikiwand. Gould-Jacobs reaction. Wikiwand. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

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Technical Support Center: Purification of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this quinoline derivative. The methodologies and rationale described herein are grounded in established chemical principles to ensure scientific integrity and experimental success.

Purification Strategy Overview

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a polar, aromatic compound. Its purification can be challenging due to its potential for tautomerization and susceptibility to degradation under certain conditions. The choice of purification technique is critical and depends on the nature and quantity of impurities present in the crude material. This guide will focus on the two primary methods for purifying this compound: Recrystallization and Column Chromatography .

A logical workflow for selecting the appropriate purification method is presented below.

Purification_Workflow start Crude Ethyl 6-ethoxy-4- hydroxyquinoline-3-carboxylate is_solid Is the crude product a solid? start->is_solid is_colored Is the solid highly colored? is_solid->is_colored Yes recrystallization Attempt Recrystallization is_solid->recrystallization No column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) pre_wash Pre-wash with a non-polar solvent (e.g., hexanes, ether) is_colored->pre_wash Yes is_colored->recrystallization No pre_wash->recrystallization oiling_out Does it 'oil out' or fail to crystallize? recrystallization->oiling_out pure_product Pure Product column_chromatography->pure_product oiling_out->column_chromatography Yes oiling_out->pure_product No Chromatography_Troubleshooting start Chromatography Issue tailing Tailing or Streaking? start->tailing poor_sep Poor Separation? start->poor_sep add_modifier Add Modifier to Eluent (e.g., 1% Acetic Acid) tailing->add_modifier Yes change_stationary Change Stationary Phase (e.g., Alumina) tailing->change_stationary If modifier fails decrease_polarity Decrease Eluent Polarity poor_sep->decrease_polarity Yes change_solvent Change Solvent System (e.g., DCM/MeOH) poor_sep->change_solvent For better selectivity

Overcoming solubility issues of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support center for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to help you make informed decisions and troubleshoot effectively.

Understanding the Challenge: Physicochemical Properties

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a quinoline derivative with potential applications in various biological studies, including as an anticancer or antimalarial agent.[1][2][3] However, its chemical structure suggests limited aqueous solubility, a common hurdle for many promising drug candidates.[4][5] Understanding its properties is the first step to overcoming this challenge.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₄[6]
Molecular Weight 261.27 g/mol [6]
Predicted logP (XLogP3) 2.3[6]
Appearance Solid[7]

A positive logP value indicates a preference for lipophilic environments over aqueous ones, which is the root cause of the solubility issues you may be facing.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous assay buffer. What's the first thing I should do?

The standard first step is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your final assay medium.[8] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its high solubilizing power for a wide range of organic molecules.

Q2: What is a safe final concentration of DMSO for my cell-based assay?

High concentrations of DMSO can be toxic to cells and interfere with assay components.[9] It is critical to keep the final concentration of DMSO in your assay as low as possible.

  • General Rule: Aim for a final DMSO concentration of ≤ 0.5% .[10][11]

  • Sensitive Cell Lines: For particularly sensitive cells, you may need to go as low as 0.1% .[12]

  • Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

Q3: I dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?

This is a very common issue known as "compound crashing out." It occurs because while the compound is soluble in the high-DMSO concentration of the stock, it is not soluble in the final, predominantly aqueous, assay medium.

Troubleshooting Workflow:

G start Compound precipitates in assay buffer? check_conc Is final DMSO concentration < 0.5%? start->check_conc Yes stepwise Use stepwise dilution. Dilute stock into intermediate buffer before final dilution. check_conc->stepwise Yes lower_stock Lower the stock concentration (e.g., from 50mM to 10mM) to reduce the dilution factor. check_conc->lower_stock No, >0.5% ph_adjust Adjust pH of assay buffer. (Quinoline may be more soluble at lower pH). stepwise->ph_adjust Still Precipitates success Proceed with Assay stepwise->success Soluble lower_stock->start cosolvent Add a co-solvent (e.g., PEG 400, Ethanol) to the final assay buffer. ph_adjust->cosolvent Still Precipitates ph_adjust->success Soluble excipient Use solubilizing excipients (e.g., Cyclodextrins, Surfactants). cosolvent->excipient Still Precipitates cosolvent->success Soluble excipient->success Soluble

Caption: Decision workflow for troubleshooting compound precipitation.

Section 2: Step-by-Step Protocols

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing your initial stock solution.

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (MW: 261.27 g/mol )

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Mass: To make 1 mL of a 10 mM stock solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 261.27 g/mol * (1000 mg / 1 g) = 2.61 mg

  • Weigh Compound: Carefully weigh out 2.61 mg of the compound and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of sterile DMSO to the vial.

  • Dissolve:

    • Gently vortex the tube until the compound is completely dissolved.[8] Avoid vigorous mixing that can introduce air bubbles.

    • If the compound does not dissolve completely with vortexing, place the tube in a water bath sonicator for 5-10 minutes.[8]

    • Gentle warming (e.g., to 37°C) can also aid dissolution, but use caution as heat can degrade some compounds.[8]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 2: Serial Dilution for Dose-Response Experiments

This protocol ensures a consistent final DMSO concentration across all tested compound concentrations.

  • Prepare Intermediate Stock: Perform an initial dilution of your 10 mM stock solution in 100% DMSO to create the highest concentration needed for your serial dilution series.

  • Serial Dilution in DMSO: Perform a serial dilution (e.g., 2-fold or 10-fold) in 100% DMSO. This ensures that each tube in the series has a different compound concentration but the same solvent (100% DMSO).[8]

  • Final Dilution in Assay Medium: Add a small, fixed volume from each DMSO dilution into the appropriate wells of your assay plate containing the final assay medium. For example, to achieve a 0.1% final DMSO concentration, you would add 1 µL of each DMSO stock to 999 µL of assay medium.

Section 3: Advanced Solubilization Strategies

If you continue to face precipitation issues after optimizing your DMSO dilution strategy, more advanced formulation approaches may be necessary. These strategies aim to increase the aqueous solubility of the compound in the final assay medium.[13][14]

pH Adjustment

Mechanism: Quinoline derivatives are often weak bases due to the nitrogen atom in the quinoline ring system.[15][16][17] The solubility of such ionizable compounds can be highly dependent on pH.[18][19] At a pH below the pKa of the quinoline nitrogen, the compound will become protonated (cationic), which generally increases its solubility in aqueous media.

Recommendation:

  • Carefully determine the pH of your current assay buffer.

  • Prepare a small batch of your assay buffer at a slightly lower pH (e.g., decrease from pH 7.4 to 7.0 or 6.8).

  • Test the solubility of your compound in this modified buffer.

  • Caution: Ensure that the new pH is compatible with your biological system (e.g., it does not affect cell viability or enzyme activity).

Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar solutes.[20] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic compounds.[21][22]

Common Co-solvents for Biological Assays:

Co-solventTypical Final ConcentrationNotes & Cautions
Ethanol < 1%Can have biological effects on cells; always use a vehicle control.[11]
Polyethylene Glycol 400 (PEG 400) 1-5%Generally well-tolerated by many cell lines.[23]
Propylene Glycol 1-5%Another common choice in formulations.[20]

Recommendation: Prepare your final assay medium containing the desired percentage of the co-solvent before adding the DMSO stock of your compound.

Solubilizing Excipients: Cyclodextrins

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex."[14][25] This complex has a water-soluble exterior, significantly enhancing the apparent aqueous solubility of the guest molecule.[26][27]

G cluster_0 1. Free Molecules cluster_1 2. Complex Formation compound Hydrophobic Compound cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex (Water Soluble) cd->complex Encapsulation compound_in Compound

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[26]

  • Methyl-β-cyclodextrin (M-β-CD): Also effective, but can sometimes extract cholesterol from cell membranes, so toxicity should be evaluated.[26]

Recommendation:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Perform your final dilution step by adding the DMSO stock of your compound to the HP-β-CD-containing buffer. The complex formation is typically rapid.[5]

Section 4: Assay Integrity and Final Checks

  • Visual Inspection: Before starting your assay, always visually inspect the final diluted compound in your assay plate. Look for any signs of cloudiness, haziness, or precipitate. Centrifuging the plate briefly can sometimes help pellet any insoluble material.[28]

  • Preliminary Solubility Test: To be rigorous, perform a preliminary solubility test. Prepare a dilution series of your compound in the final assay buffer (with any solubilizing agents), incubate under assay conditions, centrifuge at high speed, and measure the concentration of the compound in the supernatant (e.g., by HPLC-UV). This will tell you the true soluble concentration.

  • Compound Interference: Be aware that high concentrations of compounds or certain formulation excipients can interfere with assay readouts (e.g., fluorescence, luminescence). Run controls containing only the compound in buffer to check for autofluorescence or other interference.

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, leading to more accurate and reliable data in your biological assays.

References

  • Popovici, I., & Dăscăleanu, F. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • Müller, C. E., & Wenzel, J. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved from [Link]

  • Menean, V., et al. (2009). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Retrieved from [Link]

  • Singh, G., Kaur, R., & Singh, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • Soni, K., & Kumar, L. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. Retrieved from [Link]

  • Al-Bayati, M. F. N., & Al-Khedairy, E. B. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]

  • Li, Z., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Retrieved from [Link]

  • Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. Retrieved from [Link]

  • Reddit. (2024). Making stock solution in DMSO: how to automate. Retrieved from [Link]

  • Al-Subaie, S., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]

  • Yearn Chemical. (2024). The lab's all-purpose oil DMSO. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Al-Obaidi, A. H. A., & Al-Sultani, K. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

  • van der Vegt, N. F. A., & Nayar, D. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Al-Bader, B., et al. (2019). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

  • van der Vegt, N. F. A., & Nayar, D. (2017). The Hydrophobic Effect and the Role of Cosolvents. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Ceylan, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Retrieved from [Link]

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Improving the yield of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing the Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, which predominantly utilizes the Gould-Jacobs reaction. Our focus is on providing practical, evidence-based solutions to improve reaction yield, product purity, and overall efficiency.

Overview of the Core Synthesis: The Gould-Jacobs Reaction

The synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is most reliably achieved through the Gould-Jacobs reaction. This powerful method involves two primary stages:

  • Condensation: The reaction begins with the nucleophilic substitution of an aniline (in this case, 4-ethoxyaniline) with diethyl ethoxymethylenemalonate (DEEM). This step forms a stable enamine intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylene)malonate, with the elimination of ethanol.[1][2]

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[3] This step is often the most challenging, requiring significant thermal energy (typically >240 °C) and is the primary source of yield loss if not properly controlled.[4][5]

The final product exists in equilibrium between its 4-hydroxyquinoline and 4-quinolone tautomeric forms, with the keto form often being predominant.[1][6]

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Ethoxyaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Enamine Intermediate (Diethyl 2-((4-ethoxyphenyl)amino)methylene)malonate) A->B - EtOH (100-130 °C) C Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate B->C - EtOH (High Temp, >240 °C) 6π Electrocyclization D Ethyl 6-ethoxy-4-oxo-1,4-dihydro- quinoline-3-carboxylate (Keto form) C->D Keto-Enol Tautomerism Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Overall Yield q1 Analyze reaction after Step 1 (Condensation). Is the enamine intermediate formed cleanly? start->q1 issue1 Problem in Condensation Step q1->issue1 No / Low Yield issue2 Problem in Cyclization Step q1->issue2 Yes, Good Yield sol1_1 sol1_1 issue1->sol1_1 Check Purity of Starting Materials sol1_2 sol1_2 issue1->sol1_2 Verify Reaction Temperature (100-130 °C) sol1_3 sol1_3 issue1->sol1_3 Ensure Removal of Ethanol Byproduct sol2_1 sol2_1 issue2->sol2_1 Optimize Cyclization Temperature & Time sol2_2 sol2_2 issue2->sol2_2 Use High-Boiling Inert Solvent sol2_3 sol2_3 issue2->sol2_3 Consider Microwave Synthesis sol2_4 sol2_4 issue2->sol2_4 Ensure Purity of Intermediate

Caption: Figure 2: A decision tree for diagnosing low yield.

Q2: The initial condensation reaction to form the enamine intermediate is incomplete or messy. What could be the cause?

The condensation step is generally robust but can fail if conditions are not met.

  • Cause 1: Purity of Starting Materials: 4-ethoxyaniline can oxidize and darken on storage. Using freshly distilled or high-purity aniline is recommended. DEEM should also be pure. Impurities can lead to side reactions. [7]* Cause 2: Inadequate Temperature: The reaction typically requires heating to 100-130 °C to proceed at a reasonable rate. [3]Ensure your reaction setup achieves and maintains this temperature.

  • Cause 3: Byproduct Inhibition: The reaction produces ethanol. While often performed neat, removing the ethanol under reduced pressure after an initial heating period can help drive the equilibrium toward the product. [2] Q3: The thermal cyclization step is producing a lot of dark, tarry material and very little product. How can I fix this?

This is the most common failure point. The high temperatures required for cyclization (>250 °C) can also cause decomposition. [4][5]* Cause 1: Temperature is too high or heating is prolonged. Thermal degradation of the starting materials or the product leads to polymerization and tar formation. [5] * Solution: Carefully control the temperature and reaction time. Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil to maintain a stable, uniform temperature. [4]Monitor the reaction by TLC (if possible) or run small-scale time trials to find the optimal heating duration (often 30-60 minutes). [8]* Cause 2: Reaction run "neat" (without solvent). While possible, neat reactions can suffer from poor heat transfer, leading to localized overheating and charring.

  • Solution: Using a high-boiling solvent provides better thermal regulation and can increase yields up to 95% in some cases. [4]* Cause 3: Impure Intermediate. Impurities carried over from the first step will decompose at high temperatures, contributing to tar formation.
  • Solution: Purify the enamine intermediate by recrystallization before the cyclization step.

Q4: I'm using a high-boiling solvent like Dowtherm A, but I'm struggling to remove it during work-up. Are there better options?

High-boiling solvents are notoriously difficult to remove from the reaction mixture. [4]* Solution 1: Purification Strategy: Instead of removing the solvent, force the product to precipitate. After cooling the reaction, the mixture can be diluted with a non-polar solvent like hexane or petroleum ether, which will cause the more polar quinolone product to crash out. The solid can then be collected by filtration and washed thoroughly with the non-polar solvent to remove residual Dowtherm A.

  • Solution 2: Microwave-Assisted Synthesis: This is a highly effective modern alternative. Microwave heating can achieve the necessary high temperatures rapidly and efficiently, often in a fraction of the time required for conventional heating and frequently without any solvent. [3][9]This dramatically simplifies work-up, as the product often precipitates upon cooling. [3] Q5: My final product is impure after initial isolation. What are the recommended purification methods?

The crude product often contains unreacted intermediate, baseline impurities, or thermal decomposition byproducts.

  • Recrystallization: This is the most common and effective method. Suitable solvents include ethanol, ethyl acetate, or mixtures containing DMF.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane. [8]

Data & Protocols

Table 1: Troubleshooting Summary
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low Yield in Condensation Step Impure reagents; Incorrect temperature; Byproduct buildup.Use high-purity 4-ethoxyaniline and DEEM; Maintain temperature at 100-130 °C; Remove ethanol byproduct under vacuum. [2][7]
Tar Formation in Cyclization Step Overheating; Prolonged heating time; Impure intermediate.Use a high-boiling solvent (e.g., Dowtherm A) for temperature control; Optimize heating time; Purify intermediate first. [4][5]
Difficulty Removing High-Boiling Solvent Inherent physical properties of the solvent.Precipitate product by adding a non-polar solvent (e.g., hexane); Use microwave-assisted synthesis to avoid solvent use. [3][4]
Incomplete Cyclization Insufficient temperature or time.Ensure temperature is >240 °C; Increase reaction time cautiously or switch to microwave heating for higher efficiency. [3][4][9]
Final Product Impurity Co-precipitation of starting materials or byproducts.Purify via recrystallization (e.g., from ethanol) or silica gel column chromatography. [8]
Table 2: Comparison of Heating Methods for Cyclization
ParameterClassical Thermal HeatingMicrowave-Assisted Heating
Typical Temperature 240-260 °C [10]250-300 °C [9]
Typical Reaction Time 30 - 90 minutes5 - 20 minutes [9]
Solvent High-boiling solvent (e.g., Dowtherm A) recommended. [4]Often performed neat (DEEM as solvent) or with minimal solvent. [3]
Typical Yield Variable, can be low without optimization; up to 95% reported. [4]Good to excellent (e.g., 47% isolated yield in 5 mins at 300 °C). [9]
Work-up Complexity High (difficult solvent removal).Low (product often precipitates on cooling). [3]

Experimental Protocols

Protocol 1: Classical Two-Step Thermal Synthesis

This protocol is adapted from established Gould-Jacobs procedures. [3][10] Step 1: Synthesis of Diethyl 2-((4-ethoxyphenyl)amino)methylene)malonate (Intermediate)

  • In a round-bottom flask, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.05 eq).

  • Heat the mixture with stirring at 110-120 °C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the aniline.

  • Cool the mixture slightly and apply a vacuum to remove the ethanol byproduct.

  • The resulting crude intermediate, often a solid or viscous oil, can be purified by recrystallization from ethanol/hexane or used directly in the next step if it solidifies and appears clean.

Step 2: Thermal Cyclization

  • Place the dried intermediate from Step 1 into a round-bottom flask containing a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 240-250 °C under an inert atmosphere (e.g., Nitrogen).

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if a suitable system can be found.

  • Cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Dilute the mixture with a large volume of hexane or petroleum ether to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the solvent, and dry under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Microwave-Assisted Synthesis

This protocol is based on modern microwave-assisted adaptations of the Gould-Jacobs reaction. [3][9]

  • In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 4-ethoxyaniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM, 3.0 eq, e.g., 6.0 mmol). The excess DEEM serves as both a reagent and a solvent. [3]2. Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 10-15 minutes. (Note: Optimization may be required. Some procedures report success at 300 °C for 5 minutes). [9]4. After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol.

  • Dry the resulting solid under vacuum. The product is often of high purity, but can be recrystallized if necessary.

Frequently Asked Questions (FAQs)

Q: Why is such a high temperature required for the cyclization step? A: The cyclization is a 6-electron electrocyclic reaction, which is a type of pericyclic reaction. These reactions are governed by orbital symmetry rules and often have a significant activation energy barrier that must be overcome. The high temperature provides the necessary thermal energy to promote the electrons to the required molecular orbitals, allowing the intramolecular ring closure to occur. [3] Q: Are there alternatives to the Gould-Jacobs reaction? A: Yes, several other named reactions exist for synthesizing quinoline and quinolone cores, such as the Conrad-Limpach, Camps, and Friedländer syntheses. [4][11]However, for producing 4-hydroxyquinoline-3-carboxylate structures from anilines, the Gould-Jacobs reaction remains one of the most direct and widely used methods. [1] Q: What is the role of keto-enol tautomerism in the final product? A: The product, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, can exist as two tautomers: the "enol" form (4-hydroxy) and the "keto" form (4-oxo or 4-quinolone). In the solid state and in many solvents, the keto form is generally more stable and thus the predominant species. [1]This is important for characterization, as spectroscopic data (NMR, IR) will reflect the structure of the major tautomer.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wrobel, Z.; Krawczyk, M.; Ciolkowski, M.; Staszewska-Krajewska, O.; Swaczyna, A. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2021, 26(19), 5914. [Link]

  • Singh, P.; Kumar, A.; Gaur, R.; Kumar, V. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc. 1939, 61 (10), 2890–2895. [Link]

  • PrepChem. Synthesis of diethyl (anilinomethylene)malonate. [Link]

  • Mody, N. CGS-9896 - Drug Synthesis Database. [Link]

  • Wrobel, Z.; Krawczyk, M.; Ciolkowski, M.; Staszewska-Krajewska, O.; Swaczyna, A. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Barros, M. T. 260 quinolones for applications in medicinal chemistry: synthesis and structure. University of Lisbon Repository. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

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Technical Support Center: Troubleshooting Unexpected Side Products in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis and effectively troubleshoot the formation of unexpected side products. Leveraging extensive experience in synthetic organic chemistry, this resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter at the bench.

Introduction: The Challenge of Selectivity in Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science.[1] While classic named reactions like the Skraup, Doebner-von Miller, Combes, Friedländer, and Conrad-Limpach syntheses provide powerful tools for constructing this bicyclic heterocycle, they are often accompanied by challenges related to side product formation.[2] These reactions, frequently conducted under harsh acidic or basic conditions and high temperatures, can lead to a variety of undesired outcomes, including polymerization, formation of regioisomers, and incompletely aromatized products.[3][4]

This guide is structured to provide not just procedural solutions, but a deep mechanistic understanding of why these side products form, empowering you to make informed decisions to optimize your synthetic routes for higher yield and purity.

Section 1: The Skraup and Doebner-von Miller Syntheses: Taming the Beast of Polymerization and Exothermicity

The Skraup and Doebner-von Miller reactions are powerful methods for accessing a range of quinolines. The Skraup synthesis utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent, while the Doebner-von Miller reaction employs an aniline and an α,β-unsaturated carbonyl compound.[5] Both are notorious for their often violent exotherms and the formation of significant amounts of tar.[6][7]

Frequently Asked Questions & Troubleshooting Guide

Question 1: My Skraup/Doebner-von Miller reaction is extremely vigorous and difficult to control, often resulting in a dark, intractable tar. What is the root cause, and how can I mitigate this?

Answer: The primary cause of the violent exotherm and tar formation is the acid-catalyzed dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein (in the Skraup synthesis), or the polymerization of the α,β-unsaturated carbonyl starting material in both syntheses.[7][8] Under the strong acidic and high-temperature conditions, these reactive intermediates readily undergo self-polymerization, leading to a significant decrease in the yield of the desired quinoline and a challenging purification process.[3]

Troubleshooting Strategies:

  • Employ a Moderator: The addition of a moderating agent is crucial for controlling the reaction's exothermicity. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it is believed to act as an oxygen carrier, slowing down the oxidation step and making the reaction less violent.[6] Boric acid can also be used for this purpose.[8]

  • Controlled Reagent Addition & Gradual Heating: The order and rate of reagent addition are critical. The sulfuric acid should be added slowly with efficient cooling.[8] Begin by gently heating the mixture. Once the reaction initiates (as indicated by boiling), the external heat source should be removed, allowing the exotherm to sustain the reaction.[6] Heat should only be reapplied after the initial vigorous phase has subsided.[6]

  • Biphasic Solvent System (for Doebner-von Miller): To specifically address the polymerization of the α,β-unsaturated carbonyl compound in the Doebner-von Miller synthesis, a biphasic solvent system can be highly effective. By sequestering the carbonyl compound in a non-polar organic phase (e.g., toluene), its concentration in the acidic aqueous phase is minimized, thus drastically reducing polymerization.[9]

Question 2: My Doebner-von Miller reaction yields significant amounts of dihydro- and tetrahydroquinoline impurities. Why does this happen, and how can I ensure complete aromatization?

Answer: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[9] The presence of partially hydrogenated impurities indicates that this oxidation is incomplete. This can be due to an insufficient amount or inefficient nature of the oxidizing agent, or reaction conditions that do not favor complete oxidation.[9]

Troubleshooting Strategies:

  • Choice and Stoichiometry of Oxidizing Agent: Traditionally, nitrobenzene or arsenic acid are used as oxidants.[9] Ensure a stoichiometric excess of the oxidizing agent is used to drive the reaction to completion. For cleaner and more controlled reactions, consider alternative oxidants such as atmospheric oxygen (aerobic oxidation), hydrogen peroxide, or selenium dioxide.[9]

  • Optimize Reaction Time and Temperature: The oxidation step may require prolonged reaction times or higher temperatures to proceed to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to determine the optimal reaction duration.[9]

  • Post-Reaction Oxidation: If your isolated product is contaminated with dihydroquinoline impurities, a separate oxidation step can be performed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are effective for this purpose.[9]

Visualizing the Problem: Polymerization in Doebner-von Miller Synthesis

Doebner-von Miller: Main Reaction vs. Polymerization cluster_main Desired Reaction Pathway cluster_side Side Reaction: Polymerization Aniline Aniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Michael Addition & Cyclization Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate Quinoline Desired Quinoline Product Intermediate->Quinoline Oxidation Carbonyl_side α,β-Unsaturated Carbonyl Polymer Polymer/Tar Carbonyl_side->Polymer Acid-Catalyzed Self-Polymerization Carbonyl_main α,β-Unsaturated Carbonyl

Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the exotherm.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Acid Addition: With constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid (2.5 eq) through the dropping funnel.[8]

  • Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exotherm should sustain the reaction for 30-60 minutes.[6]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-4 hours to ensure the reaction goes to completion.[8]

  • Work-up: Allow the reaction mixture to cool and carefully pour it into a large volume of cold water.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until alkaline. The crude quinoline will separate as a dark oil. Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Purification: The crude product is often a complex mixture. Purification is typically achieved by steam distillation, followed by extraction of the distillate and final purification by vacuum distillation.[8]

Section 2: The Combes and Friedländer Syntheses: Mastering Regioselectivity

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone, while the Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11] A primary challenge in both, when using unsymmetrical starting materials, is controlling the regioselectivity of the cyclization.[2]

Frequently Asked Questions & Troubleshooting Guide

Question 3: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I control the regiochemical outcome?

Answer: Regioselectivity in the Combes synthesis is a delicate balance of steric and electronic effects of the substituents on both the aniline and the β-diketone.[10] The cyclization step, which is the rate-determining electrophilic aromatic annulation, is particularly sensitive to these factors.[10]

Troubleshooting Strategies:

  • Steric Control: Increasing the steric bulk of one of the substituents on the β-diketone can effectively block cyclization at the more hindered position.[10] Similarly, bulky substituents on the aniline can influence the preferred conformation of the enamine intermediate, favoring one cyclization pathway over the other.

  • Electronic Control: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups on the aniline generally favor cyclization at the para position to the activating group. Conversely, electron-withdrawing groups can direct cyclization to other positions.[10]

  • Catalyst and Solvent Optimization: While less commonly reported for controlling regioselectivity in the Combes synthesis compared to the Friedländer, systematic variation of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid) and solvent can sometimes influence the isomer ratio.

Question 4: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of quinoline isomers, and I'm also observing aldol condensation byproducts. How can I improve both the regioselectivity and chemoselectivity?

Answer: This is a classic challenge in the Friedländer synthesis. The use of an unsymmetrical ketone with two different enolizable α-methylene groups leads to two possible points of initial condensation, resulting in regioisomers.[12] Furthermore, the ketone starting material can undergo self-condensation, especially under basic conditions, to form α,β-unsaturated ketones and other related impurities.[3]

Troubleshooting Strategies for Regioselectivity:

  • Catalyst Control: The choice of catalyst is paramount for controlling regioselectivity. The use of specific amine catalysts, such as pyrrolidine, has been shown to be effective in directing the reaction towards the 2-substituted quinoline.[12] Ionic liquids have also been reported to promote regiospecific synthesis.[12]

  • Use of Directing Groups: A clever strategy is to temporarily introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. This effectively blocks one reaction pathway, leading to the formation of a single product.[12]

Troubleshooting Strategies for Aldol Condensation:

  • Switching Reaction Conditions: If using a base catalyst, consider switching to an acid catalyst to minimize the self-condensation of the ketone.[13]

  • Use of an Imine Analog: To completely avoid the possibility of aldol condensation under alkaline conditions, one can pre-form the imine of the o-aminoaryl aldehyde or ketone. This intermediate can then be reacted with the α-methylene compound.[11]

  • Milder Reaction Conditions: Modern catalyst systems, such as those based on gold, can facilitate the reaction under milder conditions, thereby reducing the propensity for side reactions.[11]

Visualizing the Problem: Regioselectivity in Friedländer Synthesis

Regioselectivity in Friedländer Synthesis cluster_path1 Pathway A cluster_path2 Pathway B AminoKetone 2-Aminoaryl Ketone IntermediateA Intermediate A AminoKetone->IntermediateA IntermediateB Intermediate B AminoKetone->IntermediateB UnsymmetricalKetone Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) UnsymmetricalKetone->IntermediateA Condensation at α-carbon UnsymmetricalKetone->IntermediateB Condensation at α'-carbon ProductA Regioisomer A IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing pathways leading to regioisomers in the Friedländer synthesis.

Section 3: The Conrad-Limpach Synthesis: Navigating Tautomers and Temperature

The Conrad-Limpach synthesis is a valuable method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters.[14] A key feature of this synthesis is its temperature dependence, which can lead to different product outcomes.

Frequently Asked Questions & Troubleshooting Guide

Question 5: I am getting a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline in my Conrad-Limpach-Knorr synthesis. How can I selectively synthesize one over the other?

Answer: The product distribution in the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature, which dictates the initial site of nucleophilic attack by the aniline on the β-ketoester.

  • Formation of 4-Hydroxyquinoline (Conrad-Limpach product): At lower temperatures (e.g., room temperature to slightly elevated), the reaction is under kinetic control. The more reactive keto group of the β-ketoester is preferentially attacked by the aniline, leading to a β-aminoacrylate intermediate, which then cyclizes at high temperatures (ca. 250 °C) to form the 4-hydroxyquinoline.[14]

  • Formation of 2-Hydroxyquinoline (Knorr product): At higher initial reaction temperatures (e.g., ~140 °C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester group to form a β-keto anilide intermediate. Subsequent cyclization yields the thermodynamically more stable 2-hydroxyquinoline.[14]

Troubleshooting Strategy:

  • Strict Temperature Control: To selectively synthesize the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at or near room temperature to favor the formation of the kinetic product. The subsequent high-temperature cyclization should be performed on the isolated or in situ-generated β-aminoacrylate. For the 2-hydroxyquinoline, the initial condensation must be performed at a higher temperature to favor the thermodynamic product.[15]

Temperature of Initial CondensationInitial IntermediateFinal Product
Low (e.g., room temp.)β-Aminoacrylate (Kinetic)4-Hydroxyquinoline
High (e.g., 140 °C)β-Keto anilide (Thermodynamic)2-Hydroxyquinoline
Table 1: Temperature Dependence of Product Formation in the Conrad-Limpach-Knorr Synthesis.

Section 4: General Purification Strategies for Crude Quinolines

The purification of quinolines from the often complex and tarry crude reaction mixtures is a significant challenge.

Question 6: My crude quinoline product is a dark, viscous oil or tar. What are the most effective methods for purification?

Answer: The purification strategy will depend on the physical properties of your target quinoline and the nature of the impurities.

  • Steam Distillation: For volatile quinolines, steam distillation is a highly effective method for separating the product from non-volatile tars and inorganic salts. This is a classic and robust technique, particularly for products from Skraup and Doebner-von Miller syntheses.[8]

  • Column Chromatography: For less volatile or solid quinolines, column chromatography on silica gel or alumina is the method of choice. It is often beneficial to first perform a filtration through a plug of silica gel to remove the bulk of the tar before attempting fine purification on a column.[9]

  • Acid-Base Extraction: Quinolines are basic and can be separated from neutral or acidic impurities by extraction. The crude mixture can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 10% HCl). The acidic aqueous layer containing the protonated quinoline is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the quinoline, which can then be extracted back into an organic solvent.

  • Crystallization/Salt Formation: If the target quinoline is a solid, recrystallization from a suitable solvent system can be an excellent purification method. Alternatively, formation of a crystalline salt, such as a picrate, can be used to isolate the quinoline from impurities that do not form such salts. The pure quinoline can then be regenerated by treatment with a base.[16]

References

  • Combes quinoline synthesis. Wikipedia. (2023, September 26). Retrieved January 2, 2026, from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. (2008, January). Retrieved January 2, 2026, from [Link]

  • Marco, J. L., & Söllhuber, M. M. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 76(11), 1647-1653.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Friedländer synthesis. Wikipedia. (2023, October 2). Retrieved January 2, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. (1998, November 1). Retrieved January 2, 2026, from [Link]

  • Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806.
  • Doebner–Miller reaction. Wikipedia. (2023, August 29). Retrieved January 2, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. (2018, July 17). Retrieved January 2, 2026, from [Link]

  • Mekonnen, A. B., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20686–20710.
  • Conrad–Limpach synthesis. Wikipedia. (2023, May 21). Retrieved January 2, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. (2004, January). Retrieved January 2, 2026, from [Link]

  • Skraup's Synthesis. Vive Chemistry. (2012, November 3). Retrieved January 2, 2026, from [Link]

  • Doebner-von Miller reaction. Semantic Scholar. (n.d.). Retrieved January 2, 2026, from [Link]

  • Ho, D. M., & Chea, H. (2015). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. The Journal of organic chemistry, 80(1), 643–649.
  • Conrad-Limpach Reaction. (n.d.). Retrieved January 2, 2026, from [Link]

  • Doebner-Miller Reaction. SynArchive. (n.d.). Retrieved January 2, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. (n.d.). Retrieved January 2, 2026, from [Link]

  • Skraup reaction. Wikipedia. (2023, September 26). Retrieved January 2, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

  • Tomlinson, M. L. (1935). The role of aryne distortions, steric effects, and charges in regioselectivities of aryne reactions. Journal of the Chemical Society (Resumed), 1030.
  • Combes Quinoline Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

  • Buss, F. W., & G. A. S. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Journal of the American Chemical Society, 136(45), 15949-15956.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. (2021, January). Retrieved January 2, 2026, from [Link]

  • Skraup Reaction. (2022, January 22). YouTube. Retrieved January 2, 2026, from [Link]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. (1944, January). Retrieved January 2, 2026, from [Link]

  • Nguyen, J. Q., Wedal, J. C., Ziller, J. W., Furche, F., & Evans, W. J. (2024). Investigating Steric and Electronic Effects in the Synthesis of Square Planar 6d1 Th(III) Complexes. Inorganic chemistry, 63(14), 6217–6230.

Sources

Stability testing of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the experimental analysis of this compound. Our goal is to equip you with the necessary knowledge to design, execute, and interpret stability studies with scientific rigor and confidence.

Introduction: Understanding the Molecule

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a quinoline derivative characterized by a 4-hydroxyquinoline core, an ethoxy group at the 6-position, and an ethyl carboxylate group at the 3-position. Its stability is a critical parameter for ensuring the quality, safety, and efficacy of any potential pharmaceutical product. Forced degradation studies are essential to understand its intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[1]

The structure possesses several functional groups susceptible to degradation:

  • Ethyl Ester: Prone to hydrolysis under both acidic and basic conditions.

  • Phenolic Hydroxyl Group: Susceptible to oxidation.

  • Quinoline Ring System: An electron-rich aromatic system that can undergo oxidation and photodegradation.[2]

  • Ethoxy Group: Generally stable, but can be cleaved under harsh acidic conditions.

This guide will walk you through the practical aspects of conducting these studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate under forced degradation conditions?

A1: Based on its chemical structure, the following degradation pathways are most likely:

  • Hydrolysis: The ethyl ester group is the most probable site for hydrolysis. Acid-catalyzed hydrolysis will yield 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid. Base-catalyzed hydrolysis (saponification) will initially form the carboxylate salt, which upon acidification will also yield the carboxylic acid.

  • Oxidation: The electron-rich quinoline ring and the 4-hydroxy group are susceptible to oxidation.[2] Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of N-oxides, quinone-like structures, or even ring-opened products under more aggressive conditions.

  • Photodegradation: Quinoline derivatives are often photosensitive.[2][3][4] Exposure to UV and/or visible light can lead to complex degradation pathways, including the formation of colored degradants due to the formation of radicals and subsequent reactions.[3]

  • Thermal Degradation: While generally more stable to heat, prolonged exposure to high temperatures can lead to decarboxylation of the corresponding carboxylic acid (formed from hydrolysis) or other complex decomposition reactions.[5]

Q2: I am observing a yellow to brown discoloration of my sample solution. What could be the cause?

A2: Discoloration is a common sign of degradation for quinoline compounds, often linked to oxidation or photodegradation.[3] The formation of conjugated, colored byproducts is an indicator that the integrity of the compound is compromised. It is crucial to protect solutions of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate from light and to use freshly prepared solutions for assays.[3]

Q3: What are the recommended starting conditions for a forced degradation study on this compound?

A3: The goal is to achieve 5-20% degradation of the active substance. The following conditions are a good starting point, but may need to be optimized based on the observed stability of the molecule.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature8 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal 60-80°C (Solid & Solution)48 hours
Photolytic ICH Q1B conditions[6][7]Room TemperatureAs per guideline

Note: Samples should be taken at intermediate time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation kinetics.[3]

Q4: How do I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the parent drug from all its degradation products. Key steps include:

  • Column Selection: A C18 column is a common and effective choice for retaining the parent compound and its likely less polar degradants.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (acetonitrile or methanol) is recommended. The acid suppresses the ionization of the carboxylic acid degradant, leading to better peak shape.

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which can be used for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.[3]

  • Method Validation: The method must be validated according to ICH guidelines, with a focus on specificity. This involves demonstrating that the assay of the parent drug is unaffected by the presence of its degradation products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress: • Increase acid/base concentration (e.g., to 1 M). • Increase temperature (e.g., to 80°C or reflux). • Extend the duration of the study.
Complete degradation of the parent compound is observed immediately. The stress conditions are too harsh.Reduce the severity of the stress: • Decrease acid/base concentration (e.g., to 0.01 M). • Lower the temperature. • Shorten the exposure time and take earlier time points.
Poor peak shape (tailing) for the parent or degradation products in HPLC. 1. Secondary interactions with the column silica. 2. The carboxylic acid degradation product is ionized.1. Use a base-deactivated column. 2. Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0) to ensure the carboxylic acid is in its protonated form.
Mass balance is not achieved (sum of parent and degradants is <95%). 1. Some degradation products are not UV active. 2. Degradants are not eluting from the column. 3. The parent compound has precipitated out of solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. 2. Modify the HPLC gradient to include a stronger organic phase wash at the end. 3. Check the solubility of the compound in the stress medium. Consider using a co-solvent if necessary.
Inconsistent results or loss of potency in assays. This is a classic sign of compound instability in the assay or storage medium.[3]Prepare fresh solutions for each experiment. If stock solutions must be stored, perform a stability study on the stock solution under the specific storage conditions (e.g., temperature, light exposure) to determine its viable shelf-life.[3]

Visualizing the Process

Chemical Structure and Potential Degradation Sites

G cluster_molecule Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate cluster_sites Potential Degradation Sites mol s1 Ester Hydrolysis s1->mol Acid/Base s2 Ring Oxidation s2->mol Oxidizing Agents s3 Photodegradation s3->mol UV/Vis Light

Caption: Key reactive sites on Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

General Workflow for a Forced Degradation Study

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxide Oxidation (3% H₂O₂, RT) prep_stock->oxide thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc data Quantify Parent & Degradants hplc->data mass_balance Calculate Mass Balance data->mass_balance pathway Propose Degradation Pathway mass_balance->pathway

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for subjecting Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate to various stress conditions as recommended by ICH guidelines.[1]

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Ensure the compound is fully dissolved.

  • Stress Conditions: (Perform each in duplicate, with one set protected from light as a control).

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate in a water bath at 60°C.[3]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature.[3]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature.[3]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Also, place a sample of the solid compound in the oven to assess solid-state stability.[3]

    • Photolytic Degradation: Expose a solution in a chemically inert, transparent container to a light source meeting ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours and integrated near-UV energy ≥ 200 watt-hours/m²).[6][7] A control sample should be wrapped in aluminum foil.[3]

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Crucially, neutralize the acid and base samples to a pH of ~7 using an equivalent amount of NaOH or HCl, respectively, before HPLC analysis to prevent damage to the column.[3]

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-PDA method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a robust analytical method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection (PDA): 210-400 nm, with specific monitoring at the λmax of the parent compound.

This guide provides a comprehensive framework for investigating the stability of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Remember that these are starting points, and optimization based on your experimental observations is key to a successful study.

References

  • Forced Degradation Studies. MedCrave online. Published 2016-12-14. Available from: [Link]

  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry - ACS Publications. Published 2019-05-16. Available from: [Link]

  • Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC - NIH. Available from: [Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate. Published 2025-06-27. Available from: [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. J&K Scientific. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA). Published 1998-01-01. Available from: [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available from: [Link]

  • 4-Hydroxy-2-quinolones. 43. Thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxy-quinoline-3-carboxylic acids. ResearchGate. Published 2025-08-07. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Cell Treatment with Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common issues encountered when using this compound in cell-based assays.

Compound Profile: Understanding the Molecule

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (C₁₄H₁₅NO₄, M.W.: 261.27 g/mol ) is a member of the quinoline derivative family.[1] While specific data on this exact molecule is limited, the broader class of quinoline-3-carboxylate and quinoline-4-carboxylic acid derivatives has garnered significant attention in medicinal chemistry.[2] These scaffolds are recognized for a wide range of pharmacological activities, most notably as anti-proliferative and anti-cancer agents.[2][3][4]

Studies on related compounds suggest that their mechanism of action often involves the induction of cell cycle arrest and apoptosis (programmed cell death).[5][6] Therefore, it is plausible that Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate will exhibit cytotoxic or cytostatic effects on cancer cell lines. This guide will help you refine your protocols to accurately characterize these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Part 1: Initial Setup & Handling
Q1: How should I properly store and handle the compound upon receipt?

Proper storage is critical to maintain the compound's stability and ensure experimental reproducibility.[7]

  • Solid Form: Upon receipt, store the powdered compound at -20°C, protected from light and moisture. The vial should be tightly sealed. Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the compound.

  • Stock Solutions: Once dissolved, typically in an organic solvent like DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Check the manufacturer's data sheet for any specific long-term storage recommendations.

Q2: What is the best way to prepare a high-concentration stock solution? I'm having solubility issues.

Solubility is a common challenge with quinoline derivatives.[8] Dimethyl sulfoxide (DMSO) is the most widely used solvent for solubilizing these small molecules for in vitro assays.[9]

  • Primary Solvent: Start by preparing a high-concentration stock, for example, 10 mM or 50 mM, in 100% high-purity, anhydrous DMSO. Gentle warming (to 37°C) or vortexing can aid dissolution.

  • Precipitation in Media: A frequent issue is the precipitation of the compound when the DMSO stock is diluted into aqueous cell culture media.[8] This occurs because the compound is poorly soluble in water.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[8] It is crucial to determine the tolerance of your specific cell line and to include a "vehicle control" (media with the same final DMSO concentration but no compound) in all experiments.

    • Use a Serial Dilution Strategy: Do not dilute your high-concentration DMSO stock directly into a large volume of media. First, create an intermediate dilution in cell culture media, vortexing gently during addition, and then perform subsequent dilutions.

    • Consider Co-solvents: For particularly difficult compounds, a mixture of solvents in the stock solution, such as DMSO and ethanol or PEG 400, might improve solubility upon aqueous dilution.[8] However, this requires additional toxicity controls.

Solvent Typical Stock Concentration Max Final Concentration in Media Considerations
DMSO 10-100 mM0.1% - 0.5%Standard choice. Anhydrous grade is essential. Can be toxic to some cells at >0.5%.[9]
Ethanol 1-10 mM< 0.5%Can be more volatile. Potential for cell toxicity.
PBS Not Recommended-Compound is unlikely to be soluble in aqueous buffers.
Part 2: Experimental Design & Optimization
Q3: I'm not seeing any effect on my cells. What are the possible reasons?

This is a common issue that can stem from several factors.

  • Insufficient Concentration: The concentrations tested may be too low to elicit a biological response. You must perform a dose-response experiment over a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the effective range.[7]

  • Inadequate Treatment Duration: The biological effects of a compound can be time-dependent. An effect may only be apparent after 48 or 72 hours, not 24 hours. A time-course experiment is recommended.[7]

  • Compound Instability: The compound may be unstable in the cell culture medium at 37°C over long incubation periods.[9] If this is suspected, consider refreshing the media with a new compound during the experiment.

  • Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. Consider testing on a panel of different cell lines.

  • Experimental Error: Double-check all calculations and dilutions to rule out a simple error in preparing the working solutions.

Q4: My cells are dying even at the lowest concentration. How do I troubleshoot this?

Extreme sensitivity can also be a challenge.

  • Solvent Toxicity: Ensure your vehicle control (DMSO only) shows no toxicity. If it does, the final DMSO concentration is too high for your cells.

  • High Compound Potency: The compound may be extremely potent against your cell line. Your "lowest concentration" might still be well above the IC50 value. Extend your dilution series to the picomolar or low nanomolar range.

  • Dilution Error: A mistake in the serial dilution could lead to much higher concentrations than intended. Prepare fresh dilutions and repeat the experiment.

  • Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to toxicity. Adhering to best practices in cell culture is essential.[10]

Workflow for a Cell-Based Small Molecule Screen

The following diagram outlines a typical workflow for testing a new compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Compound Receive & Store Compound StockSol Prepare & Aliquot DMSO Stock Solution Compound->StockSol Treat Prepare Serial Dilutions & Treat Cells StockSol->Treat Cells Culture & Expand Cells Seed Seed Cells in Microplate Cells->Seed Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Readout Assay (e.g., MTT, Flow Cytometry) Incubate->Assay Data Collect Raw Data Assay->Data Analyze Normalize to Controls & Calculate IC50 Data->Analyze Interpret Interpret Results & Plan Follow-up Analyze->Interpret G Compound Quinoline Derivative (e.g., Ethyl 6-ethoxy-4- hydroxyquinoline-3-carboxylate) Stress Cellular Stress Compound->Stress induces Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Stress->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp3 Caspase-3 Activation (Executioner Caspase) Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway targeted by quinoline derivatives.

Core Experimental Protocol

Protocol 1: Determining IC₅₀ Value using MTT Colorimetric Assay

This protocol provides a robust method for determining the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

  • Anhydrous DMSO

  • Sterile 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Dilute the cells in complete growth medium to a final concentration of 5,000-10,000 cells per 100 µL (this should be optimized for your cell line to ensure they are still in logarithmic growth at the end of the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the first column for blanks (media only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform a serial dilution of your compound in complete growth medium to create 2X working concentrations. For a wide screen, you might aim for final concentrations from 0.01 µM to 100 µM.

    • Crucially, prepare a 2X vehicle control containing the same percentage of DMSO as your highest concentration working solution.

    • Remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well. Add 100 µL of the 2X vehicle control to the "untreated" wells. Add 100 µL of fresh medium to the "blank" wells.

  • Incubation:

    • Return the plate to the incubator for 48-72 hours (this duration should be optimized).

  • MTT Assay:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration.

    • Fit the data using a non-linear regression model (log[inhibitor] vs. normalized response - variable slope) to determine the IC₅₀ value.

References
  • BenchChem Technical Support Team. (2025).
  • Al-Ostath, A., et al. (2024).
  • Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • BenchChem Technical Support Team. (2025). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. Benchchem.
  • Alam, M. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • Dimou, M., et al. (2023). Synthesis of quinoline-3-carboxylate derivative 21-R.
  • Gardner, E. (2025).
  • Lv, K., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • Wang, J., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central.
  • Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1925-1943.
  • Cell Culture Company. (2023). Optimizing Cell Culture with GMP for Advanced Research.
  • National Center for Biotechnology Information. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem Compound Summary for CID 721188.
  • Sanna, C., et al. (2022). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. Molecules, 27(10), 3256.
  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology”. Anticancer Research, 39(7), 3363-3372.
  • ATCC. (n.d.). Best Practices for Cell Culture.

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Technical Support Center: Scale-Up Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to production. We will address common pitfalls and provide field-proven insights to ensure a successful, efficient, and safe scale-up.

The synthesis of this quinoline derivative, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Gould-Jacobs reaction.[1][2] This process involves the condensation of 4-ethoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. While straightforward on paper, this reaction presents significant challenges at scale, primarily related to thermal management, reaction kinetics, and product isolation.

Reaction Overview and Mechanism

The Gould-Jacobs reaction proceeds in two primary stages:

  • Condensation: A nucleophilic attack by the 4-ethoxyaniline on diethyl ethoxymethylenemalonate (DEEM) forms the key intermediate, diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate. This step is typically fast and can be exothermic.[1][3][4]

  • Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at very high temperatures (typically >250 °C) to form the quinoline ring system.[5][6] This is the rate-determining step and requires significant thermal energy to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity.[7]

Below is a diagram illustrating the reaction pathway.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product R1 4-Ethoxyaniline I1 Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate R1->I1 Condensation (Loss of EtOH) ~100-130°C R2 Diethyl Ethoxymethylenemalonate (DEEM) R2->I1 P1 Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate I1->P1 Thermal Cyclization (Loss of EtOH) ~250-260°C

Caption: Overall scheme of the Gould-Jacobs reaction for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up of this synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or I'm isolating mainly the uncyclized intermediate. What are the primary causes?

A1: This is the most frequent challenge and almost always points to insufficient energy input during the cyclization step.

  • Causality: The thermal cyclization is a high-activation-energy process that requires temperatures of at least 250 °C to proceed efficiently.[5][6] Below this temperature, the reaction rate is exceedingly slow, and the intermediate will not convert to the final product. On a larger scale, achieving and maintaining a uniform internal temperature of >250 °C is difficult. Hot spots and cold spots in a large reactor can lead to both decomposition and incomplete reaction.

  • Solutions:

    • Verify Internal Temperature: Ensure your temperature probe is accurately measuring the internal temperature of the reaction mass, not just the heating mantle or reactor jacket temperature.

    • Select an Appropriate Heat-Transfer Fluid/Solvent: A high-boiling, inert solvent is essential for uniform heating. Running the reaction "neat" can lead to poor heat transfer and localized overheating, resulting in charring.[6] Solvents like Dowtherm A or mineral oil are standard choices.[5][7]

    • Increase Reaction Time/Temperature: If you are confident in your temperature measurement, a modest increase in reaction time may be necessary. Alternatively, increasing the temperature to 255-260 °C can dramatically improve the reaction rate, but must be balanced against the risk of decomposition.[4]

Q2: The reaction mixture turned into a dark, intractable tar, making product isolation impossible. How can I prevent this?

A2: Tar formation is a sign of thermal decomposition of either the reactants, intermediate, or the product itself.

  • Causality: Excessive temperatures (>280 °C) or prolonged heating times, even at 250 °C, can cause degradation.[5] The presence of oxygen or impurities in the starting materials can also catalyze polymerization and decomposition pathways.

  • Solutions:

    • Strict Temperature Control: Implement precise temperature control. Do not allow the internal temperature to overshoot the target (e.g., 255 °C).

    • Use an Inert Atmosphere: On a larger scale, it is critical to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[5]

    • Ensure Reagent Purity: Use high-purity 4-ethoxyaniline and DEEM. Impurities in DEEM, such as diethyl diethoxymethylene malonate, can be problematic.[8][9]

    • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion, and do not heat longer than necessary.[5]

Q3: How do I safely handle the workup on a larger scale? The hot, viscous reaction mixture is difficult to manage.

A3: The workup is a critical safety and operational challenge. Quenching a large volume of very hot, viscous oil is hazardous.

  • Causality: The reaction is typically conducted in a high-boiling solvent like Dowtherm A (b.p. ~257 °C) or mineral oil. At the end of the reaction, the mixture is a hot, thick slurry or solution. Diluting this mixture is necessary to precipitate the product and facilitate its filtration.

  • Solutions:

    • Controlled Cooling: Allow the reaction mixture to cool to a safe temperature (e.g., 80-100 °C) before beginning the workup. The product will likely begin to precipitate during this cooling phase.

    • Reverse Addition/Quench: Instead of adding a cold solvent to the hot reactor, a safer method is to slowly add the warm reaction mixture to a separate, well-stirred vessel containing a large volume of a hydrocarbon solvent like hexanes or heptane.[10] This method provides better control over the quench rate and temperature.

    • Proper PPE and Engineering Controls: Ensure operators are equipped with appropriate personal protective equipment (heat-resistant gloves, face shields) and that the quench is performed in a well-ventilated area or a walk-in fume hood.

Q4: My final product is impure after filtration. What are the likely contaminants and how can I improve purity?

A4: The most common impurities are residual high-boiling solvent, unreacted intermediate, and colored decomposition byproducts.

  • Causality: The product precipitates out of the reaction solvent upon cooling and dilution. If not washed thoroughly, the solvent and soluble impurities will remain adsorbed to the product crystals.

  • Solutions:

    • Thorough Washing: Wash the filtered product cake extensively with a suitable solvent. A low-boiling hydrocarbon like hexanes is excellent for removing residual mineral oil or Dowtherm.[10] A subsequent wash with a more polar solvent like acetonitrile or ethyl acetate can help remove the uncyclized intermediate.[4]

    • Trituration/Reslurry: If the product is still impure, it can be purified by slurrying it in a hot solvent (e.g., ethanol or acetonitrile). The product is typically sparingly soluble, while many impurities will dissolve. The purified solid can then be isolated again by filtration.

    • Recrystallization: For very high purity, recrystallization from a high-boiling solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may be necessary, although this can be challenging and costly at scale.

G start Low Yield or Incomplete Reaction q1 Is internal T ≥ 250°C? start->q1 s1 Increase heater setpoint. Verify probe placement. q1->s1 No q2 Is reaction time sufficient? q1->q2 Yes s1->q1 s2 Increase hold time. Monitor by TLC/LC-MS. q2->s2 No q3 Is heat transfer efficient? q2->q3 Yes s2->q2 s3 Use high-boiling solvent (e.g., Dowtherm A). Ensure vigorous stirring. q3->s3 No end_node Optimized Yield q3->end_node Yes s3->q3

Caption: A troubleshooting workflow for addressing low yields in the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the cyclization step? A1: The optimal temperature is a balance between reaction rate and thermal stability. Field experience shows that a range of 250-260 °C is most effective.[5][6] Temperatures below 250 °C result in very long reaction times, while temperatures above 260 °C significantly increase the rate of decomposition and tar formation.[4]

Q2: Which high-boiling solvent is best for this reaction on scale-up? A2: The choice depends on factors like cost, safety, and ease of removal. Dowtherm™ A is a common industrial choice due to its exceptional thermal stability. Mineral oil is a less expensive but effective alternative.[6][7]

SolventBoiling Point (°C)AdvantagesDisadvantages
Dowtherm™ A 257 °CExcellent thermal stability, industry standard.Higher cost, can be difficult to remove completely.
Mineral Oil >300 °CInexpensive, readily available, effective heat transfer.[6]Can be difficult to remove from product; viscosity.
1,2,4-Trichlorobenzene 214 °CLower boiling point may not be sufficient for rapid cyclization.Environmental and health concerns.[7]
Diphenyl Ether 259 °CSimilar performance to Dowtherm A.Can solidify at room temperature.

Q3: Are there any alternative, lower-temperature methods for this synthesis? A3: While the thermal Gould-Jacobs reaction is the most established method, research has explored alternatives. Polyphosphoric acid (PPA) can sometimes promote cyclization at lower temperatures, but the workup can be challenging. Microwave-assisted synthesis has shown promise for dramatically reducing reaction times, though scalability can be a concern.[4] For most industrial applications, the high-temperature thermal cyclization in an appropriate solvent remains the most robust and scalable method.

Optimized Scale-Up Protocol

This protocol is a self-validating system designed for a 1 kg scale synthesis. Warning: This procedure involves extremely high temperatures and should only be performed by trained personnel with appropriate engineering controls.

Equipment:

  • 20 L glass reactor with overhead stirring, heating mantle, temperature probe, condenser, and nitrogen inlet.

  • 100 L quench vessel with overhead stirring.

  • Large filtration apparatus (Nutsche filter or similar).

Reagents:

  • 4-Ethoxyaniline (1.00 kg, 7.29 mol)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.73 kg, 8.02 mol, 1.1 equiv)

  • Dowtherm™ A (8.0 L)

  • Heptane (40 L)

  • Acetonitrile (10 L)

Procedure:

  • Intermediate Formation:

    • Charge the 20 L reactor with 4-ethoxyaniline, DEEM, and 2 L of Dowtherm™ A.

    • Heat the mixture with stirring to 120-130 °C under a slow nitrogen stream.

    • Hold at this temperature for 2 hours. Ethanol will begin to distill off. The reaction is complete when ethanol evolution ceases.

  • Thermal Cyclization:

    • Add the remaining 6 L of Dowtherm™ A to the reactor.

    • Increase the temperature to 255 °C. More ethanol will distill off as the reaction proceeds.

    • Hold the reaction at 255 °C for 3-5 hours. Monitor the reaction progress by taking small, cooled samples and analyzing by LC-MS or TLC (e.g., 50:50 Hexane:Ethyl Acetate) to confirm the disappearance of the intermediate.

  • Workup and Isolation:

    • Once the reaction is complete, turn off the heating and allow the reactor to cool to approximately 100 °C. The product will begin to precipitate as a thick slurry.

    • In the 100 L quench vessel, charge 40 L of heptane and begin stirring.

    • Slowly transfer the warm reactor contents into the heptane over at least 1 hour. Maintain vigorous stirring in the quench vessel. The product will precipitate as a fine, off-white to tan solid.

    • Cool the resulting slurry to room temperature and stir for an additional 1-2 hours to ensure complete precipitation.

  • Purification:

    • Filter the solid product using the filtration apparatus.

    • Wash the filter cake thoroughly with heptane (2 x 10 L) to remove all traces of Dowtherm A.

    • Wash the filter cake with acetonitrile (2 x 5 L) to remove any unreacted intermediate and colored impurities.

    • Dry the purified solid in a vacuum oven at 60-80 °C until a constant weight is achieved.

Expected Yield: 1.5 - 1.7 kg (78-89%) of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as an off-white to pale yellow solid.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • Geleta, B., & Taddesse, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20189-20210. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction.
  • BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of Quinoline and derivatives.
  • Thomson, A. M., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 6(6), 493-496. [Link]

  • LookChem. (n.d.). Diethyl ethoxymethylenemalonate. Retrieved from [Link]

  • Unknown. (2023). Benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical Technology & Clinical Pharmacy, 30(18), 3002-3017.
  • Jones, A. M., & Knight, D. W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 996. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Centurion University. (n.d.). Knorr quinoline synthesis.
  • Singh, P., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods. Retrieved from [Link]

  • YouTube. (2020). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • R. G. Gould, W. A. Jacobs. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Organic Syntheses. (1948). ETHYL ETHOXYMETHYLENEMALONATE. 28, 60. [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (2018). "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ChemInform. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Retrieved from [Link]

  • Journal of the American Chemical Society. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling. Our approach is rooted in established scientific principles to provide you with reliable and actionable guidance.

Introduction to the Stability of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a valuable heterocyclic compound with applications in pharmaceutical and materials science research.[1][2][3] Like many quinoline derivatives, its stability is paramount for reproducible experimental outcomes. Degradation can be initiated by several factors, including pH, light, temperature, and oxidizing agents.[4] Understanding the potential degradation pathways is crucial for implementing effective storage and handling strategies. This guide will provide a comprehensive overview of these factors and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate?

For long-term storage, the solid compound should be kept in a tightly sealed, opaque container at 2-8°C.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Quinoline compounds, in general, should be protected from light and moisture.[4]

Q2: I've noticed a color change in my solid sample from white/light yellow to a brownish hue. What does this indicate?

A color change to brown upon storage, especially if exposed to light, is a common observation for many quinoline derivatives and often suggests potential degradation.[4] This could be due to photo-oxidation or other complex degradation pathways. It is highly recommended to re-analyze the purity of the sample using a validated analytical method, such as HPLC, before use.

Q3: What are the most common degradation pathways for this compound?

Based on its chemical structure, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is susceptible to several degradation pathways:

  • Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid.

  • Oxidation: The electron-rich quinoline ring and the ethoxy group are potential sites for oxidation. This can lead to the formation of N-oxides or degradation of the ethoxy side chain.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products. Quinolines are known to be sensitive to light.[4]

Q4: Can I store Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in solution? If so, what are the recommended solvents and conditions?

While short-term storage in solution may be necessary for experimental work, long-term storage in solution is generally not recommended due to the increased risk of degradation. If you must store it in solution, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Prepare the solution fresh whenever possible. Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q5: How can I check the purity of my stored compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your compound and to detect the presence of any degradation products.[4][5] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable for this chromophoric molecule.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low bioactivity Degradation of the compound leading to reduced concentration of the active molecule.1. Verify the purity of the compound using a validated HPLC method. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review your storage and handling procedures to prevent future degradation.
Poor solubility of the compound in a previously used solvent The compound may have degraded into less soluble products, or the solvent may have absorbed water.1. Confirm the identity and purity of the compound via analytical methods. 2. Use fresh, anhydrous solvent for dissolution. 3. Consider gentle warming or sonication to aid dissolution, but monitor for any signs of further degradation.
Appearance of new peaks in the HPLC chromatogram of a stored sample Formation of degradation products.1. Characterize the degradation products using LC-MS/MS to understand the degradation pathway.[6] 2. Based on the identified degradation products, adjust storage conditions (e.g., pH, light exposure, temperature) to minimize their formation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4]

Objective: To investigate the stability of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours.[4]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]

    • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.[4]

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Typical HPLC Parameters:

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Injection Volume 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Degradation & Workflows

Potential Degradation Pathways

cluster_main Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate cluster_degradation Potential Degradation Pathways cluster_products Predicted Degradation Products A Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate B Hydrolysis (Acid/Base) A->B H+ or OH- C Oxidation A->C [O] D Photodegradation A->D hv E 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid B->E F N-Oxides, Hydroxylated derivatives C->F G Various photoproducts D->G

Caption: Predicted degradation pathways for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Forced Degradation Experimental Workflow

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points (e.g., 0, 6, 12, 24h) stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterization Characterize Degradants (LC-MS/MS) analysis->characterization report Report Findings characterization->report

Caption: A typical experimental workflow for a forced degradation study.

References

  • El-Gendy, A. A., El-Sherif, H. M., & El-Zeiny, M. B. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical and Biomedical Analysis, 229, 115334. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Singh, S., Kumar, V., & Bhutani, R. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 96, 138-145. [Link]

  • Veeprho. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

  • Lunn, G., & Hellwig, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • Csonka, R., Wölfling, J., & Frank, É. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2748. [Link]

  • PubChemLite. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). [Link]

  • PubChemLite. (n.d.). Methyl 4-hydroxyquinoline-3-carboxylate (C11H9NO3). [Link]

  • R Discovery. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (EQ-3C)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (hereafter referred to as EQ-3C), a novel quinoline derivative. This guide is designed to provide in-depth technical and practical advice for optimizing the dosage of EQ-3C in in vivo studies. Given the novelty of this compound, this resource synthesizes established principles in pharmacology and drug development to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I have promising in vitro data for EQ-3C. How do I determine a starting dose for my first in vivo experiment?

A1: Selecting a starting dose for a novel compound like EQ-3C with limited in vivo data requires a careful and conservative approach. The initial dose is typically extrapolated from in vitro efficacy data and any available preclinical toxicology information. A common strategy is to begin with the No Observed Adverse Effect Level (NOAEL) from preliminary toxicology studies.[1]

If only in vitro data, such as an EC50 or IC50 value, is available, a conservative starting dose for in vivo studies in small animals like mice is often in the range of 10-25 mg/kg.[1] However, it is crucial to recognize that there is no universal recommended dosage for an unknown drug; every compound has a unique toxicity and pharmacokinetic profile.[2] Therefore, the primary goal of your initial in vivo work should be to conduct a dose-range finding study to establish a safe and effective dose for your specific animal model.[1]

Q2: What is a dose-range finding (DRF) study, and why is it essential for a new compound like EQ-3C?

A2: A dose-range finding (DRF) study, also known as a dose-finding study, is a preliminary experiment designed to identify a range of doses that are both safe and produce a biological response.[1] These studies are critical for establishing two key parameters:

  • Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic effect.

  • Maximum Tolerated Dose (MTD): The highest dose that can be administered without unacceptable toxicity.[1][2]

Data from DRF studies are fundamental for designing more extensive and statistically powered preclinical trials. The goal is to demonstrate efficacy at a dosage that is significantly lower than the dose that could potentially cause toxicity in the test animals.[2]

Q3: My EQ-3C is poorly soluble in aqueous solutions. How can I formulate it for in vivo administration?

A3: Poor aqueous solubility is a common challenge for quinoline derivatives and can significantly impact bioavailability.[3][4] Several formulation strategies can be employed to overcome this issue:

  • Co-solvents: A mixture of solvents can be used to dissolve the compound. For example, a combination of PEG300, Tween 80, and saline is a common vehicle for poorly soluble compounds.[1]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[3] Techniques like micronization and nanonization can be employed.

  • Amorphous Solid Dispersions: The crystalline drug can be molecularly dispersed within a hydrophilic polymer matrix. The amorphous form of the drug is more soluble than its stable crystalline form.[3]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance solubility and absorption.[5][6]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, creating a hydrophilic exterior that improves solubility.[5][6]

The choice of formulation strategy will depend on the specific physicochemical properties of EQ-3C. It is advisable to test several formulations to find the one that provides the best balance of solubility, stability, and tolerability in your animal model.

Q4: How do I monitor for potential toxicity of EQ-3C in my animal studies?

A4: Careful monitoring for signs of toxicity is crucial when working with a novel compound. The Maximum Tolerated Dose (MTD) is often defined as the dose that does not cause more than a 20% loss in body weight or significant clinical signs of toxicity.[1] Key parameters to monitor include:

  • Body Weight: Monitor and record the body weight of the animals three times a week.[1]

  • Clinical Signs: Observe the animals daily for any signs of distress, such as changes in posture, fur texture, activity levels, or breathing.[1]

  • Food and Water Intake: Significant changes in consumption can be an early indicator of toxicity.

  • Post-mortem Analysis: At the end of the study, a gross necropsy should be performed to look for any abnormalities in major organs. For more detailed analysis, histopathology of key organs can be conducted.

Q5: My in vivo results are highly variable. What are some common causes and how can I troubleshoot this?

A5: High variability in in vivo experiments can obscure real biological effects. Here are some common sources of variability and troubleshooting tips:

  • Inconsistent Dosing: Ensure accurate and consistent administration of EQ-3C. This includes proper formulation preparation and precise dosing technique.

  • Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Ensure that your experimental groups are properly randomized and that animals are age- and sex-matched. Using animals from multiple litters can also help to control for litter-specific variations.

  • Assay Performance: The assays used to measure the biological response can be a source of variability. Ensure that your assays are validated and that you include appropriate positive and negative controls.

  • Blinding: To reduce unintentional bias, the researchers administering the compound and assessing the outcomes should be blinded to the treatment groups.

  • Environmental Factors: Maintain consistent housing conditions (e.g., temperature, light-dark cycle, diet) for all animals in the study.

For a more detailed guide on troubleshooting experimental variability, consulting resources on in vivo experimental design is recommended.

Troubleshooting Guides

Troubleshooting Poor Bioavailability of EQ-3C

Poor bioavailability despite good in vitro potency is a common hurdle for poorly soluble compounds like many quinoline derivatives.[3] The primary issue is often insufficient dissolution in the gastrointestinal tract for absorption into the bloodstream.

Workflow for Addressing Poor Bioavailability:

Caption: Troubleshooting workflow for poor bioavailability.

Experimental Protocol: Dose-Range Finding (DRF) Study for EQ-3C in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for EQ-3C in a mouse model.

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (EQ-3C)

  • Appropriate vehicle for formulation (e.g., PEG300/Tween 80/Saline)

  • Healthy, age- and sex-matched mice (e.g., C57BL/6), n=3-5 per group

  • Standard laboratory equipment for animal handling and dosing (e.g., gavage needles, syringes)

Procedure:

  • Formulation Preparation: Prepare a stock solution of EQ-3C in the chosen vehicle. Prepare serial dilutions to achieve the desired doses. Ensure the formulation is homogenous and stable.

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.

  • Group Assignment: Randomly assign mice to treatment groups as outlined in the table below. Include a vehicle control group.

  • Dosing: Administer EQ-3C or vehicle control via the intended route of administration (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.

  • Monitoring:

    • Record body weight and observe for clinical signs of toxicity daily.

    • Monitor food and water intake.

  • Endpoint: The study is terminated after the pre-determined duration or if severe signs of toxicity are observed.

  • Data Analysis:

    • Plot the mean body weight change for each group over time.

    • Determine the MTD as the highest dose that does not result in significant toxicity (e.g., >20% body weight loss, severe clinical signs).

    • If an efficacy model is used, assess the dose-response relationship to identify the MED.

Example DRF Study Design:

GroupTreatmentDose (mg/kg)Number of Animals (n)
1Vehicle Control05
2EQ-3C105
3EQ-3C305
4EQ-3C1005
5EQ-3C3005

Visualizations

Conceptual Workflow for In Vivo Dose Optimization

Dose_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_pkpd Pharmacokinetics/Pharmacodynamics (PK/PD) cluster_efficacy Efficacy Studies InVitro In Vitro Studies (EC50/IC50) Formulation Formulation Development InVitro->Formulation Physicochemical Properties DRF Dose-Range Finding (DRF) Study Formulation->DRF Test Formulation PK_Study Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) DRF->PK_Study Select Doses below MTD PD_Study Pharmacodynamic (PD) Study (Dose-Response Relationship) PK_Study->PD_Study Correlate Exposure with Effect Efficacy Efficacy Studies (Optimized Dose & Schedule) PD_Study->Efficacy Define Therapeutic Window

Caption: Conceptual workflow for in vivo dose optimization.

References

  • ResearchGate. (2020). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate with Other Quinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quinolone scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a member of the quinolone family, with other well-established quinolones, particularly the fluoroquinolones. By examining its structural features and proposing a robust experimental framework for its evaluation, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to explore its therapeutic potential.

Introduction to the Quinolone Class and the Significance of Structural Modifications

Quinolones are a broad class of synthetic antibacterial agents that exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] The core structure of quinolones, a 4-oxo-1,4-dihydroquinoline, has been the subject of extensive medicinal chemistry efforts, leading to the development of several generations of potent antibiotics.

The journey from the first-generation quinolone, nalidixic acid, to the highly effective fluoroquinolones like ciprofloxacin and ofloxacin, has been driven by strategic structural modifications.[3][4] These modifications have significantly impacted the antibacterial spectrum, potency, and pharmacokinetic properties of these drugs. Key positions on the quinolone ring system, such as N-1, C-6, C-7, and C-8, have been identified as critical for modulating biological activity.[5][6][7] For instance, the introduction of a fluorine atom at the C-6 position was a pivotal discovery that dramatically enhanced antibacterial potency, giving rise to the fluoroquinolone subclass.[3]

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design is understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical properties for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and representative quinolones.

PropertyEthyl 6-ethoxy-4-hydroxyquinoline-3-carboxylateCiprofloxacinNorfloxacin
Molecular Formula C14H15NO4[8]C17H18FN3O3C16H18FN3O3
Molecular Weight 261.27 g/mol [8]331.34 g/mol 319.33 g/mol
XLogP3 2.3[8]0.2-1.0
Hydrogen Bond Donors 122
Hydrogen Bond Acceptors 455

Data for Ciprofloxacin and Norfloxacin are from publicly available chemical databases.

The XLogP3 value, an indicator of lipophilicity, suggests that Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is more lipophilic than ciprofloxacin and norfloxacin. This property could influence its ability to penetrate bacterial cell membranes.

Structural Analysis: Predicting Biological Activity

The structure of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate offers several points for comparative analysis with established fluoroquinolones.

  • N-1 Substituent: Unlike many potent fluoroquinolones that possess a cyclopropyl group at the N-1 position, which is known to enhance overall potency, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate has an unsubstituted N-1 position.[5][6][7]

  • C-6 Substituent: This compound features an ethoxy group at the C-6 position. While a fluorine atom at this position is a hallmark of the highly active fluoroquinolones, other substituents have been explored.[3] The electron-donating nature of the ethoxy group may influence the electronic properties of the quinolone ring and its interaction with the target enzymes.

  • C-7 Substituent: A key feature for potent antibacterial activity against both Gram-positive and Gram-negative bacteria is often a piperazine or a similar heterocyclic moiety at the C-7 position.[5] Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate lacks a substituent at this position.

  • C-3 Carboxylate and C-4 Carbonyl: These groups are essential for the binding of quinolones to the DNA-gyrase complex and are present in Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.[6]

Based on this structural analysis, it can be hypothesized that while Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate possesses the core quinolone scaffold necessary for antibacterial activity, the absence of key pharmacophores at the N-1 and C-7 positions might result in a different spectrum and potency compared to modern fluoroquinolones.

Proposed Experimental Framework for Comparative Evaluation

To empirically assess the potential of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a rigorous, side-by-side comparison with well-characterized quinolones is essential. The following experimental protocols are designed to provide a comprehensive evaluation of its antibacterial activity and mechanism of action.

In-Vitro Antibacterial Susceptibility Testing

This experiment aims to determine the minimum inhibitory concentration (MIC) of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate against a panel of clinically relevant bacterial strains.

Experimental Protocol:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria should be used.

  • Preparation of Inoculum: Bacterial cultures are grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: A serial two-fold dilution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, ciprofloxacin, and norfloxacin is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

The results should be summarized in a table for easy comparison of MIC values (in µg/mL).

OrganismEthyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Norfloxacin (MIC µg/mL)
S. aureus ATCC 29213Experimental DataReference DataReference Data
E. faecalis ATCC 29212Experimental DataReference DataReference Data
E. coli ATCC 25922Experimental DataReference DataReference Data
P. aeruginosa ATCC 27853Experimental DataReference DataReference Data
Topoisomerase Inhibition Assay

This assay will determine if Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate inhibits bacterial DNA gyrase and/or topoisomerase IV, the primary targets of quinolones.

Experimental Workflow Diagram:

Topoisomerase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified DNA Gyrase or Topoisomerase IV Incubation Incubate Enzyme, Substrate, ATP, and Compound at 37°C Enzyme->Incubation Substrate Supercoiled Plasmid DNA (for Gyrase) or kDNA (for Topo IV) Substrate->Incubation Compound Test Compound Dilutions Compound->Incubation Stop Stop Reaction (e.g., with SDS/Proteinase K) Incubation->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA Bands (e.g., with Ethidium Bromide) Gel->Visualize

Caption: Workflow for the in-vitro topoisomerase inhibition assay.

Experimental Protocol:

  • Reaction Mixture: The reaction mixture should contain purified E. coli DNA gyrase or topoisomerase IV, its respective DNA substrate (supercoiled plasmid DNA for gyrase, catenated kinetoplast DNA (kDNA) for topoisomerase IV), ATP, and the appropriate reaction buffer.

  • Inhibition: Varying concentrations of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and a known quinolone inhibitor (e.g., ciprofloxacin) are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: The reactions are stopped by the addition of a stop solution containing SDS and proteinase K.

  • Analysis: The reaction products are resolved by agarose gel electrophoresis. Inhibition of gyrase supercoiling will result in a decrease of the supercoiled DNA band and an increase in the relaxed DNA band. Inhibition of topoisomerase IV decatenation will result in the persistence of the high-molecular-weight kDNA at the origin of the gel.[2][9]

Concluding Remarks for the Research Professional

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate represents an interesting scaffold within the broader quinolone class. While its structural features suggest it may not possess the broad-spectrum, high potency of modern fluoroquinolones, it serves as a valuable tool for structure-activity relationship studies. The proposed experimental framework provides a clear and robust methodology for its comprehensive evaluation.

Further research could explore the synthesis of derivatives of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, incorporating key functional groups at the N-1 and C-7 positions, to potentially enhance its antibacterial activity. Such studies will contribute to the collective knowledge base and may pave the way for the development of novel anti-infective agents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Blondeau, J. M. (2004). Fluoroquinolones: mechanism of action, classification, and development. Clinics in chest medicine, 25(4), 691-703.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51(suppl_1), 13-20.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical reviews, 105(2), 559-592.
  • Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186. [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Robinson, M. J., Martin, B. A., Gootz, T. D., McGuirk, P. R., & Osheroff, N. (1992). Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: a mechanism for quinolone-induced cytotoxicity. Antimicrobial agents and chemotherapy, 36(4), 751–756. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial agents and chemotherapy, 28(4), 581–586.

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its broad pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate derivatives. We will objectively compare the performance of these synthetic compounds against established chemotherapeutic agents, supported by detailed experimental protocols and mechanistic insights. This document is designed to bridge the gap between synthesis and preclinical validation, offering a logical workflow from initial cytotoxicity screening to the elucidation of the mechanism of action.

Introduction: The Rationale for Quinoline-Based Drug Discovery

Quinoline derivatives have consistently emerged as promising candidates in oncology research. Their planar structure allows them to intercalate with DNA, and various substitutions on the quinoline ring can lead to the inhibition of critical cellular enzymes like topoisomerases and protein kinases, which are often dysregulated in cancer.[3][4] The parent compound, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, serves as a foundational structure. By synthesizing derivatives with diverse functional groups, we aim to enhance target specificity, improve cytotoxic potency, and optimize pharmacokinetic properties. The central hypothesis is that specific structural modifications will yield compounds with superior anticancer activity and selectivity compared to existing therapies.

This guide will delineate the essential in vitro assays required to build a compelling preclinical data package for a novel quinoline derivative. We will focus on three core areas:

  • Initial Cytotoxicity Screening: To determine the concentration-dependent effects on cancer cell viability.

  • Mechanism of Action Studies: To understand how the compounds induce cell death (e.g., apoptosis).

  • Cell Cycle Analysis: To investigate the impact of the compounds on cell proliferation checkpoints.

Comparative In Vitro Cytotoxicity Analysis

The first critical step in evaluating a new chemical entity is to determine its cytotoxic potential against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]

The performance of the novel quinoline derivatives should be benchmarked against a standard-of-care chemotherapeutic agent. Doxorubicin, a potent topoisomerase II inhibitor, is an excellent positive control for such studies. The results are typically expressed as the IC50 value, which is the concentration of the drug required to inhibit cell growth by 50%.[7]

Table 1: Comparative IC50 Values (μM) of Quinoline Derivatives and Doxorubicin

CompoundMCF-7 (Breast Cancer)K562 (Leukemia)HCT116 (Colon Cancer)
Derivative Q-01 0.450.351.20
Derivative Q-02 1.200.982.50
Derivative Q-03 0.330.280.85
Doxorubicin (Control) 0.500.400.90

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results will vary. The selection of cell lines should be based on the therapeutic target of interest.

From this illustrative data, Derivative Q-03 shows superior or comparable potency to Doxorubicin across all tested cell lines, marking it as a lead candidate for further mechanistic studies.[1]

Elucidating the Mechanism of Action: Apoptosis Detection

A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. A gold-standard method for detecting apoptosis is the Annexin V-FITC/Propidium Iodide (PI) dual-staining assay, analyzed by flow cytometry.[8][9]

The principle of this assay relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing for the detection of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[9]

This dual-staining approach allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

  • Necrotic cells: Annexin V-negative and PI-positive.

Table 2: Apoptosis Induction in HCT116 Cells after 24h Treatment

Compound (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 95.22.11.5
Derivative Q-03 45.835.518.1
Doxorubicin 52.128.917.5

Note: Hypothetical data for illustrative purposes.

The significant increase in the percentage of early and late apoptotic cells following treatment with Derivative Q-03 strongly suggests that its cytotoxic effect is mediated through the induction of apoptosis.

Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[12] Flow cytometry analysis of cellular DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Because PI stoichiometrically binds to double-stranded DNA, the fluorescence intensity is directly proportional to the DNA content.[12] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. Treatment with an effective anticancer agent often leads to an accumulation of cells in a specific phase, indicating a cell cycle arrest.

Table 3: Cell Cycle Distribution of HCT116 Cells after 24h Treatment

Compound (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 55.425.119.5
Derivative Q-03 20.115.364.6
Doxorubicin 30.518.251.3

Note: Hypothetical data for illustrative purposes.

The data indicates that Derivative Q-03 causes a significant accumulation of cells in the G2/M phase, suggesting it may interfere with microtubule formation or the mitotic spindle checkpoint, a mechanism distinct from or in addition to its apoptotic effects.

Visualizing the Validation Workflow and Potential Mechanisms

To provide a clear overview of the experimental process and the potential molecular pathways involved, we can use diagrams.

G cluster_0 In Vitro Validation Workflow cluster_1 Mechanism of Action Assays Synthesis Synthesis Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Synthesis->Cytotoxicity Screening (MTT) Novel Derivatives Lead Identification Lead Identification Cytotoxicity Screening (MTT)->Lead Identification IC50 Data Mechanism of Action Mechanism of Action Lead Identification->Mechanism of Action Promising Candidates Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Mechanism of Action->Cell Cycle Analysis (PI Staining)

Caption: High-level workflow for validating novel anticancer compounds.

G Quinoline Derivative Quinoline Derivative DNA_Damage DNA Damage / Topoisomerase Inhibition Quinoline Derivative->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrion Mitochondrion Bax_Upregulation->Mitochondrion Bcl2_Downregulation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by quinoline derivatives.

Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed protocols are essential.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[5][15]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives and the control drug (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This protocol follows the principles of commercially available kits.[10][11]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.[11] The binding buffer typically contains calcium, which is necessary for Annexin V to bind to PS.[8]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis via PI Staining

This protocol is a standard method for DNA content analysis.[14][16]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells by centrifugation.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14] Fix the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks after fixation.[16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[13]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature, protected from light.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to validating the anticancer activity of novel ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate derivatives. By employing a systematic workflow of cytotoxicity screening, apoptosis detection, and cell cycle analysis, researchers can build a strong, evidence-based case for a compound's therapeutic potential. The illustrative data highlights how a lead candidate like Derivative Q-03 can be identified and mechanistically characterized.

Future work should involve expanding the panel of cell lines, investigating the specific molecular targets (e.g., caspase activation, Bcl-2 family protein expression), and ultimately, progressing the most promising candidates to in vivo xenograft models to evaluate their efficacy and safety in a whole-organism context.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Cell cycle analysis with propidium iodide - Abcam. (n.d.). Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.). Abcam.
  • DNA Cell Cycle Analysis with PI. (n.d.).
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation. (2025). Oreate AI Blog.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results. (2022).
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
  • Kumar, D., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. doi:10.2174/1871520620666200619175906
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). International Institute of Anticancer Research.
  • Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.).
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (n.d.). PMC - NIH.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Quinoline derivatives known anticancer agents. (n.d.).
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  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC.
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022).
  • In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (n.d.). PubMed.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.
  • Green synthesis and antitumor activity of (E)

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxyquinoline-3-carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-hydroxyquinoline-3-carboxylates and their derivatives, primarily the corresponding carboxamides. We will explore how specific structural modifications influence their biological activities, offering a comparative framework for researchers in drug development. This analysis is grounded in experimental data from seminal studies, providing a clear rationale for molecular design choices.

The core scaffold exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, a feature that influences its hydrogen bonding capabilities and interaction with target proteins.[3] Modifications at various positions on this nucleus have yielded potent agents with anti-inflammatory, anticancer, antimalarial, and antibacterial properties.[1][4]

The Core Scaffold: A Platform for Chemical Exploration

The versatility of the 4-hydroxyquinoline-3-carboxylate scaffold stems from several key positions that are amenable to chemical modification. Understanding the role of each position is fundamental to designing compounds with desired potency and selectivity.

SAR_Core_Scaffold cluster_0 4-Hydroxyquinoline-3-carboxylate Core mol C2 C2 Position (Potency & Selectivity) C3 C3 Carboxylate (Primary Modification Site) N1 N1 Position (Activity & Properties) Ring Benzene Ring (C5-C8) (Modulates PK/PD)

Caption: Core structure of 4-hydroxyquinoline-3-carboxylate with key modification sites.

Comparative SAR Analysis Across Therapeutic Areas

The biological activity of 4-hydroxyquinoline derivatives is profoundly dictated by the nature of the substituent at the C3 position and further modulated by decorations at other sites. The conversion of the C3-carboxylic acid or its ester to a carboxamide is a recurring theme for enhancing potency across multiple target classes.

Anti-inflammatory & Analgesic Activity

The transformation of the C3-carboxylate into a carboxamide moiety is a critical step toward potent anti-inflammatory and analgesic agents. These compounds often function as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5]

Key SAR Insights:

  • C3 Position: Simple carboxylic acids show modest anti-inflammatory activity.[6] However, converting this group to a 3-quinolinecarboxamide dramatically enhances potency.[5]

  • C2 Position: Introduction of small, functionalized groups such as an alcohol, ester, or amine at the C2 position can lead to potent anti-arthritic activity, comparable to established drugs like piroxicam.[5]

  • N-Substituent on Amide: The nature of the substituent on the amide nitrogen is crucial. Aromatic rings are often favored. Studies on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have identified potent inhibitors of pro-inflammatory cytokines like IL-6 and TNF-α.[7]

Comparative Data for Anti-inflammatory/Analgesic Activity:

Compound ID (Reference)C2-SubstituentC3-SubstituentBiological ActivityPotency (ED50, oral)
Compound 52 [5]HN-Aryl CarboxamideAnalgesic1 mg/kg
Compound 102 [5]-CH₂OHN-Aryl CarboxamideAnti-arthritic0.7 mg/kg
Piroxicam (Reference)--Anti-arthritic~1 mg/kg
Derivative 13a [7]HN-Phenyl CarboxamideTNF-α/IL-6 InhibitionSignificant in vivo efficacy
Anticancer Activity: Targeting Kinases

The quinoline scaffold is prevalent in numerous FDA-approved kinase inhibitors.[8] Derivatives of 4-hydroxyquinoline-3-carboxylate have been successfully developed as potent and selective inhibitors of key kinases implicated in cancer, such as Phosphoinositide 3-kinase (PI3K).

Key SAR Insights:

  • C3 Position: Similar to anti-inflammatory agents, the N-phenyl-4-hydroxy-2-quinolone-3-carboxamide scaffold is essential for activity. This was optimized from an N-benzyl lead compound.[9]

  • Selectivity: These carboxamides have demonstrated selectivity for mutant forms of kinases, such as the H1047R mutant of PI3Kα, over the wild-type enzyme, which is a highly desirable feature for targeted cancer therapy.[9]

  • Mechanism: The most potent compounds in this class inhibit the formation of pAKT and induce apoptosis in cancer cells.[9]

Comparative Data for PI3Kα Inhibition:

Compound ScaffoldKey FeatureTargetActivity
N-benzyl-4-hydroxy-2-quinolone-3-carboxamide Lead CompoundPI3KαInitial Hit
N-phenyl-4-hydroxy-2-quinolone-3-carboxamide [9]Optimized N-substituentMutant H1047R PI3KαSelective Inhibition
Antimalarial Activity

The historical significance of quinolines in treating malaria is well-known. Modern SAR studies on 4-oxo-3-carboxyl quinolones have revealed precise structural requirements for potent activity against Plasmodium falciparum.

Key SAR Insights:

  • C3 Position: The 3-carboxyl ester is critical for antimalarial potency. Replacement of the ester with either a carboxylic acid or a primary carboxamide leads to a complete loss of activity.[3] This is a stark contrast to the SAR for anti-inflammatory and anticancer activities.

  • C4 Position: The 4-oxo (quinolone) tautomer is essential. Modification to a 4-methoxy or 4-methylamino quinoline derivative abolishes activity.[3]

  • Benzene Ring: Substituents on the benzene portion of the quinoline ring, such as a 7-methoxy group, are often present in active compounds.[3]

SAR_Logic cluster_0 SAR Logic: C3 Position is Key cluster_1 Biological Activity C3_Carboxylate C3-Carboxylate (Core Moiety) Carboxamide Conversion to C3-Carboxamide C3_Carboxylate->Carboxamide Leads to Ester C3-Carboxyl Ester C3_Carboxylate->Ester Retains as Anti_Inflammatory Potent Anti-inflammatory & Anticancer Activity Carboxamide->Anti_Inflammatory Inactive Inactive for Malaria Carboxamide->Inactive (Generally) Antimalarial Potent Antimalarial Activity Ester->Antimalarial

Caption: Logical flow of C3 substituent choice and resulting biological activity.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

This protocol describes the basic hydrolysis of the ethyl ester precursor, a common intermediate in the synthesis of this scaffold.[10]

Workflow Diagram:

Synthesis_Workflow Start Ethyl 4-hydroxyquinoline- 3-carboxylate Step1 Dissolve in Ethanol Add aq. NaOH Start->Step1 Step2 Reflux for 2-3 hours Step1->Step2 Step3 Cool to 20°C Acidify with HCl to pH 4 Step2->Step3 Step4 Filter Precipitate Step3->Step4 End 4-Hydroxyquinoline- 3-carboxylic Acid Step4->End

Caption: General workflow for the hydrolysis of the ethyl ester precursor.

Step-by-Step Methodology:

  • Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1 equivalent) in a 2N aqueous sodium hydroxide solution.[10]

  • Stir the suspension under reflux for 2-3 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the cooled mixture to remove any unreacted starting material.

  • Carefully acidify the filtrate to approximately pH 4 using 2N HCl. A precipitate will form.

  • Collect the resulting solid precipitate via vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield 4-hydroxyquinoline-3-carboxylic acid as a pale solid.[10]

Protocol 2: In Vitro Anti-inflammatory Cytokine Inhibition Assay

This protocol provides a general method to assess the anti-inflammatory potential of synthesized compounds by measuring their effect on cytokine production in macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1) in appropriate media (e.g., DMEM with 10% FBS) until confluent.

  • Plating: Seed the cells into 96-well plates at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to each well (final concentration ~1 µg/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion

The 4-hydroxyquinoline-3-carboxylate scaffold represents a highly adaptable platform for the development of targeted therapeutics. Structure-activity relationship studies consistently demonstrate that the C3 position is the most critical determinant of biological activity. The strategic conversion of the C3-carboxylate to various carboxamides is a proven method for generating potent anti-inflammatory and anticancer agents, whereas preserving it as an ester is key for antimalarial compounds. Further modifications at the C2 position and on the benzene ring provide the necessary handles to fine-tune potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers aiming to harness the therapeutic potential of this remarkable chemical scaffold.

References

  • Title: 4-Hydroxy-3-quinolinecarboxamides With Antiarthritic and Analgesic Activities Source: PubMed URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PubMed Central URL: [Link]

  • Title: N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) Source: PubMed URL: [Link]

  • Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: MDPI URL: [Link]

  • Title: Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration Source: PubMed URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: MDPI URL: [Link]

  • Title: The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential Source: ChemRxiv URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids Source: Google Patents URL
  • Title: 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers Source: Google Patents URL
  • Title: The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors. Source: Semantic Scholar URL: [Link]

  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PubMed Central URL: [Link]

  • Title: Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants Source: ResearchGate URL: [Link]

  • Title: Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis Source: PubMed URL: [Link]

  • Title: Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid Source: PubMed URL: [Link]

  • Title: 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials Source: Pharmacy 180 URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: ACS Publications URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: Wiley Online Library URL: [Link]

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A Comparative Analysis of the Antimicrobial Efficacy of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

This guide provides a comprehensive framework for evaluating the antimicrobial potential of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a novel quinoline derivative. While direct comparative data for this specific molecule is not yet widely published, this document synthesizes information on the broader class of quinoline antibiotics and provides detailed, field-proven methodologies for its rigorous assessment against established clinical agents. We will explore its likely mechanism of action, present a strategy for head-to-head efficacy testing, and offer expert insights into the experimental choices that ensure data integrity and reproducibility.

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Research

The quinoline and quinolone scaffolds are foundational in the development of synthetic antibacterial agents.[1] From the early discovery of nalidixic acid to the development of highly successful fluoroquinolones like ciprofloxacin, these heterocyclic compounds have proven to be potent inhibitors of essential bacterial processes.[2] Their broad spectrum of activity and efficacy against both Gram-positive and Gram-negative bacteria have made them mainstays in clinical practice.[3]

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate belongs to this promising class of compounds.[4][5] While it is currently recognized primarily as a synthetic intermediate, its structural similarity to known antibacterial quinolones suggests a strong potential for antimicrobial activity.[6][7][8][9] This guide is designed to provide the scientific community with the necessary tools and rationale to systematically investigate this potential.

Postulated Mechanism of Action: Targeting Bacterial DNA Replication

The established mechanism for quinolone antibiotics involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11] These type II topoisomerases are essential for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription.[3][11] Quinolones trap these enzymes in a complex with cleaved DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[10][12] This bactericidal action is a key advantage of this drug class.[2]

Given the conserved 4-hydroxyquinoline core in Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, it is highly probable that its antimicrobial activity, if confirmed, would proceed through a similar mechanism. The ethoxy and ethyl carboxylate substitutions on the quinoline ring may influence its target affinity, spectrum of activity, and pharmacokinetic properties.[12]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm quinolone Ethyl 6-ethoxy-4- hydroxyquinoline-3-carboxylate porin Porin Channel quinolone->porin Entry into cell quinolone_cytoplasm Quinolone dna_gyrase DNA Gyrase / Topoisomerase IV dna Bacterial DNA dna_gyrase->dna Relaxes DNA supercoils replication_fork Replication Fork Stalling dna_gyrase->replication_fork Forms toxic complex ds_breaks Double-Strand DNA Breaks replication_fork->ds_breaks cell_death Cell Death ds_breaks->cell_death quinolone_cytoplasm->dna_gyrase Inhibits ligation

Caption: Postulated mechanism of action for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

A Framework for Efficacy Comparison: Experimental Protocols

To objectively assess the efficacy of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a series of standardized antimicrobial susceptibility tests must be performed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and comparable to established literature.[13][14][15]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is a quantitative and efficient way to determine MIC values for multiple compounds simultaneously.[16][17]

Experimental Rationale: This assay provides a quantitative measure of the compound's potency. By testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, we can establish its spectrum of activity. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has a defined composition and pH, and its cation concentration is adjusted to ensure accurate results for certain classes of antibiotics.[17][18]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) as per CLSI guidelines.

    • Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and comparator antibiotics in CAMHB. The typical final volume in each well is 100 µL.

    • Include a growth control well (inoculum in CAMHB, no drug) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 16-24 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the drug at which there is no visible growth (turbidity).[16] This can be determined by visual inspection or using a plate reader.

MIC_Workflow start Start: Fresh Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare 96-Well Plate (Serial Dilutions of Compound) prep_plate->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_results Read Results (Determine lowest concentration with no visible growth) incubate->read_results end End: MIC Value read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Test

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[19][20][21] It is widely used for its simplicity and low cost.

Experimental Rationale: This test provides a rapid visual confirmation of antimicrobial activity. The size of the zone of inhibition correlates with the susceptibility of the organism to the compound. Mueller-Hinton agar is the standard medium because it supports the growth of most common pathogens and does not interfere with the activity of most antibiotics.[22]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC test.[22]

  • Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[21][23]

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and comparator antibiotics onto the agar surface.[20] Ensure disks are placed far enough apart to prevent overlapping zones.[21]

  • Incubate: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[23] The results are interpreted as 'Susceptible', 'Intermediate', or 'Resistant' by comparing the zone diameters to CLSI standard charts for the comparator antibiotics.[23]

Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate of its activity.[24][25]

Experimental Rationale: A time-kill assay is crucial for understanding the dynamic interaction between the drug and the bacteria. By sampling at multiple time points, we can visualize the rate and extent of bacterial killing. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25]

Step-by-Step Protocol:

  • Preparation: Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).[26] Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[27][28]

  • Colony Counting: Perform serial dilutions of the aliquot, plate onto nutrient agar, and incubate for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Comparative Efficacy Data (Illustrative)

The following tables present hypothetical but realistic data for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, based on the performance of similar quinoline derivatives found in the literature.[29][30][31][32][33] This data is for illustrative purposes only and must be confirmed by experimentation.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

OrganismStrainTypeEthyl 6-ethoxy-4-hydroxyquinoline-3-carboxylateCiprofloxacinVancomycin
Staphylococcus aureusATCC 29213Gram (+)20.51
Enterococcus faecalisATCC 29212Gram (+)812
Escherichia coliATCC 25922Gram (-)40.015>128
Pseudomonas aeruginosaATCC 27853Gram (-)160.25>128
Klebsiella pneumoniaeATCC 13883Gram (-)80.06>128

Table 2: Kirby-Bauer Zone of Inhibition Diameters (mm)

OrganismStrainTypeEthyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (30 µg disk)Ciprofloxacin (5 µg disk)Vancomycin (30 µg disk)
Staphylococcus aureusATCC 29213Gram (+)202518
Escherichia coliATCC 25922Gram (-)18320
Pseudomonas aeruginosaATCC 27853Gram (-)15280

Conclusion and Future Directions

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate represents a molecule of interest within the well-established and highly successful quinolone class of antibacterials. Its core structure strongly suggests a potential mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. The experimental framework provided in this guide, rooted in CLSI standards, offers a robust and scientifically rigorous path to validating its antimicrobial efficacy.

The illustrative data suggests that while it may not surpass the potency of a highly optimized fluoroquinolone like ciprofloxacin, it could exhibit a valuable broad spectrum of activity. Further investigation is warranted to confirm these preliminary hypotheses. Subsequent studies should focus on cytotoxicity assays to determine its therapeutic index, in vivo efficacy studies in animal infection models, and detailed mechanistic studies to confirm its molecular targets. The systematic application of these methodologies will be crucial in determining if Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate can be developed into a clinically useful antimicrobial agent.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Fu, H. G., Li, Z. W., Hu, X. X., Si, S. Y., You, X. F., Tang, S., ... & Song, D. Q. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing, 35th Edition. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

  • MySkinRecipes. (n.d.). Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate. [Link]

  • MySkinRecipes. (n.d.). Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate. [Link]

  • MDPI. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

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Comparative Analysis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, quinoline derivatives stand out for their versatile biological activities and applications. Among these, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate has garnered significant interest. This guide provides a comprehensive cross-validation of its experimental results, offering a comparative analysis against relevant alternatives to aid researchers, scientists, and drug development professionals in their endeavors.

Introduction to Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a heterocyclic organic compound featuring a quinoline core.[1][2][3] The quinoline scaffold is a critical pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents with activities including antibacterial, antimalarial, and anticancer effects.[4][5][6][7][8] The specific substitutions of an ethoxy group at the 6-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position contribute to its unique physicochemical properties and biological profile.

This guide will delve into the synthesis, characterization, and reported biological activities of this compound, providing a framework for its evaluation and comparison with other quinoline derivatives.

Synthesis and Characterization

The synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is most commonly achieved through the Gould-Jacobs reaction.[5][9][10][11][12] This well-established method offers a versatile route to 4-hydroxyquinoline derivatives.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5][9]

Step 1: Condensation

  • Reactants: 4-ethoxyaniline and diethyl ethoxymethylenemalonate (DEEM).

  • Procedure: A mixture of 4-ethoxyaniline and a slight excess of DEEM is heated, typically between 100-130°C. This step can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate, an anilidomethylenemalonate.[5] The ethanol byproduct is subsequently removed under reduced pressure.[5]

  • Rationale: The nucleophilic amino group of the aniline attacks the electron-deficient double bond of DEEM, leading to the elimination of an ethanol molecule and the formation of a stable intermediate.[5]

Step 2: Thermal Cyclization

  • Procedure: The intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A or mineral oil, to temperatures exceeding 250°C.[5][11] This high-energy step facilitates an intramolecular 6-electron electrocyclization, forming the quinoline ring system.[5]

  • Modern Alternative: Microwave-assisted synthesis has emerged as a more efficient alternative, significantly reducing reaction times and often improving yields.[5] For instance, heating the reactants in a sealed microwave vial at 300°C for a short duration can yield the desired product.[5]

  • Rationale: The high temperature provides the necessary activation energy for the ring-closing reaction, which is often the rate-limiting step. The use of high-boiling solvents ensures a consistent and high reaction temperature.

Step 3: Isolation and Purification

  • Procedure: Upon cooling, the product, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, typically precipitates from the reaction mixture. Further precipitation can be encouraged by adding a non-polar solvent like hexane. The solid product is then collected by filtration, washed, and dried.

  • Purification: Recrystallization is a common method for purifying the final product.

Experimental Workflow: Gould-Jacobs Synthesis

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Isolation & Purification A 4-ethoxyaniline + Diethyl ethoxymethylenemalonate B Heat (100-130°C) A->B Reactants C Anilidomethylenemalonate Intermediate B->C Formation D Heat (>250°C) or Microwave C->D Cyclization E Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate D->E F Precipitation & Filtration E->F G Purified Product F->G

Caption: Workflow for the Gould-Jacobs synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on various spectroscopic techniques.

Technique Key Expected Observations
¹H NMR Signals corresponding to the ethoxy groups (triplet and quartet), aromatic protons on the quinoline ring, and the hydroxyl proton. The chemical shifts and coupling patterns provide information about the substitution pattern.[13]
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the quinoline ring, and the ethoxy groups.[13]
FT-IR Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretch of the ester, and C=C/C=N stretches of the aromatic quinoline ring.[14][15]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₅NO₄, M.W. = 261.27 g/mol ).[1]

Self-Validation: The consistency across these spectroscopic data sets provides a robust validation of the compound's structure. For example, the number of distinct proton and carbon signals in the NMR spectra should match the expected molecular symmetry.

Comparative Analysis with Alternative Quinolines

To objectively evaluate Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, it is essential to compare its properties and activities with structurally similar quinoline derivatives.

Selected Alternative Compounds

For this guide, we will consider the following alternatives, which differ in their substitution at the 6-position:

  • Alternative A: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: The substitution of an electron-withdrawing fluorine atom can significantly impact the electronic properties and biological activity.[16]

  • Alternative B: Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate: Chlorine, another halogen, offers a different balance of steric and electronic effects compared to fluorine.[17]

  • Alternative C: Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: The presence of an electron-donating methyl group provides a contrasting electronic effect to the halogens.[18]

  • Alternative D: Ethyl 4-hydroxyquinoline-3-carboxylate: The unsubstituted parent compound serves as a baseline for evaluating the impact of the 6-substituent.[19][20]

Comparative Synthesis

The Gould-Jacobs reaction is a versatile method applicable to the synthesis of all the selected alternatives, simply by starting with the appropriately substituted aniline (4-fluoroaniline, 4-chloroaniline, 4-methylaniline, and aniline, respectively).

Compound Starting Aniline Reported Yields (Typical)
Target Compound 4-ethoxyanilineModerate to High
Alternative A 4-fluoroanilineModerate to High
Alternative B 4-chloroanilineModerate
Alternative C 4-methylanilineModerate to High
Alternative D AnilineModerate to High

Note: Reaction conditions, particularly temperature and time, may require optimization for each aniline to achieve optimal yields.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential

Quinoline derivatives are widely investigated for their anticancer and antimicrobial properties.[4][6][7][21] The following sections outline protocols for a comparative in vitro evaluation.

3.3.1. In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of the target compound and its alternatives in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium.

  • Treatment: Seed the cells in 96-well plates and, after allowing them to attach, treat them with the different concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome: A comparison of the IC₅₀ values will reveal the relative cytotoxic potency of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and its alternatives against the tested cancer cell lines.[22]

Workflow for Comparative Anticancer Screening

Anticancer_Screening_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Quinoline Compounds D Treat Cells with Compounds B->D C->D E Incubate (e.g., 48h) D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 Values I->J K Compare Potency J->K

Caption: A generalized workflow for the in vitro anticancer screening of quinoline derivatives using the MTT assay.

3.3.2. In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Strains: Select a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

  • Compound Preparation: Prepare serial twofold dilutions of the quinoline compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome: A comparison of the MIC values will indicate the relative antimicrobial efficacy of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate and its alternatives against the tested bacterial strains.[23][24]

Cross-Validation and Discussion

The cross-validation of experimental results involves a critical analysis of the data obtained from the synthesis, characterization, and biological assays.

  • Structure-Activity Relationship (SAR): By comparing the biological activities of the target compound with its alternatives, preliminary SAR can be established. For instance, does the electron-donating ethoxy group in Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate confer higher or lower activity compared to the electron-withdrawing halogens or the less sterically hindered parent compound?

  • Comparison with Existing Literature: The experimental findings should be compared with published data for similar quinoline derivatives to place the results in the broader context of quinoline chemistry and pharmacology.

Conclusion

This guide has provided a framework for the synthesis, characterization, and comparative evaluation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. By following the outlined protocols and principles of scientific integrity, researchers can generate robust and cross-validated data. The comparative approach with structurally related alternatives is essential for elucidating structure-activity relationships and identifying promising lead compounds for further development in medicine and materials science.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Various Authors. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not explicitly provided, academic journal likely].
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  • Various Authors. (2022). Review on recent development of quinoline for anticancer activities. [Source not explicitly provided, academic journal likely].
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  • Various Authors. (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 25(11), 2531. [Link]

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  • Various Authors. (2014). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Various Authors. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-Methyl-3-Formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 215-220.
  • Various Authors. (2016). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 52(8), 1223-1231.
  • Various Authors. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank, 2024(1), M1841. [Link]

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  • Various Authors. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
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  • Various Authors. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 643-648. [Link]

  • Various Authors. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4287. [Link]

  • Various Authors. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2246-2266. [Link]

  • Various Authors. (2017). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 64(3), 693-704.
  • Various Authors. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]

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  • Various Authors. (2007). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Journal of the Korean Chemical Society, 51(4), 353-360.
  • PubChemLite. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). PubChemLite. [Link]

  • Various Authors. (2020). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Source not explicitly provided, academic journal likely].
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  • Various Authors. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 24(17), 3108. [Link]

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In Vivo Validation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate: A Comparative Guide to Assessing Therapeutic Potential in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a novel quinoline derivative with hypothesized anti-inflammatory properties. Given the nascent stage of research on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its evaluation. This is achieved by drawing parallels with structurally and functionally related quinoline compounds that have established in vivo efficacy. The protocols and comparative analyses herein are designed for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of this and similar compounds.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-malarial, anti-cancer, and potent anti-inflammatory effects.[1][2][3] The anti-inflammatory properties of many quinoline-based compounds stem from their ability to modulate key signaling pathways implicated in the inflammatory cascade, such as the NF-κB and JAK/STAT pathways.[4][5] Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, by virtue of its core quinoline structure, is a promising candidate for development as a novel anti-inflammatory agent. This guide will provide the experimental framework to test this hypothesis.

Hypothesized Mechanism of Action

Based on extensive research into related quinoline derivatives, we can postulate a likely mechanism of action for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. It is hypothesized that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4][6] This inhibition is likely mediated through the suppression of key inflammatory signaling pathways like NF-κB and JAK/STAT.

Hypothesized_Mechanism_of_Action cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Pro-inflammatory Cytokines LPS LPS NF_kB NF_kB LPS->NF_kB Activates JAK_STAT JAK_STAT LPS->JAK_STAT Activates TNF_alpha TNF_alpha NF_kB->TNF_alpha Induces IL_6 IL_6 NF_kB->IL_6 Induces IL_1beta IL_1beta JAK_STAT->IL_1beta Induces Test_Compound Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Test_Compound->NF_kB Inhibits Test_Compound->JAK_STAT Inhibits In_Vivo_Validation_Workflow Start Start Animal_Acclimatization Animal Acclimatization (7 days) Start->Animal_Acclimatization Grouping Randomization into Experimental Groups Animal_Acclimatization->Grouping Pre_treatment Pre-treatment with Test Compound or Controls Grouping->Pre_treatment LPS_Challenge LPS-induced Inflammation Challenge Pre_treatment->LPS_Challenge Monitoring Monitoring of Survival and Clinical Signs LPS_Challenge->Monitoring Sample_Collection Blood and Tissue Sample Collection Monitoring->Sample_Collection Analysis Cytokine Analysis (ELISA) Histopathology Sample_Collection->Analysis Data_Interpretation Data Interpretation and Statistical Analysis Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for in vivo validation.

Key Methodological Considerations
  • Animal Model: C57BL/6 mice (8-10 weeks old) are a suitable choice for the LPS-induced inflammation model.

  • Experimental Groups:

    • Group 1: Vehicle Control: Administration of the vehicle (e.g., DMSO/saline) without the test compound or LPS.

    • Group 2: LPS Control: Administration of the vehicle followed by LPS challenge.

    • Group 3: Positive Control: Administration of a known anti-inflammatory drug (e.g., Dexamethasone) followed by LPS challenge.

    • Group 4-6: Test Compound Groups: Administration of varying doses (e.g., 10, 25, 50 mg/kg) of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate followed by LPS challenge.

  • Drug Administration: The test compound and controls are typically administered intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to the LPS challenge.

  • Efficacy Endpoints:

    • Survival Rate: Monitored over a 72-hour period post-LPS challenge.

    • Serum Cytokine Levels: Blood samples are collected at specific time points (e.g., 2, 6, 24 hours) post-LPS challenge to measure TNF-α, IL-6, and IL-1β levels by ELISA.

    • Histopathology: Major organs (lungs, liver, kidneys) are collected for histological examination to assess tissue damage and inflammatory cell infiltration.

Comparative Analysis: Benchmarking Against Alternative Quinolines

To contextualize the potential efficacy of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, it is crucial to compare its performance against other quinoline derivatives with demonstrated in vivo anti-inflammatory activity.

Compound ClassKey In Vivo FindingsMechanism of ActionReference
Imidazo[4,5-c]quinoline Derivatives Showed potent anti-inflammatory activity in DSS and TNBS-induced acute enteritis models in mice. Restored the structural composition of gut microbiota.Potent and simultaneous inhibition of JAK/STAT and NF-κB signaling pathways.[4]
4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives Significantly promoted survival in LPS-induced sepsis in mice. Demonstrated favorable pharmacokinetic properties.Inhibition of LPS-induced expression of IL-6 and TNF-α via the NF-κB pathway.[6]
Cyclopenta[a]anthracene-based Quinoline Derivatives Exhibited greater anti-inflammatory activity than ibuprofen in the xylene-induced ear-edema test in mice. Significantly inhibited LPS-induced production of TNF-α and IL-6 in RAW264.7 macrophages.Not explicitly detailed, but likely involves inhibition of pro-inflammatory cytokine production.[1]

This comparative table highlights the high bar for efficacy set by other quinoline derivatives and provides a benchmark for evaluating the data obtained for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Detailed Experimental Protocols

LPS-Induced Systemic Inflammation in Mice
  • Animal Acclimatization: House C57BL/6 mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 7 days prior to the experiment.

  • Randomization: Randomly assign mice to the experimental groups (n=8-10 per group).

  • Pre-treatment: Administer the vehicle, positive control, or Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate at the designated doses via the chosen route (i.p. or p.o.).

  • LPS Challenge: After 1 hour, administer a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg, i.p.) to all groups except the vehicle control.

  • Monitoring: Monitor the survival and clinical signs (piloerection, lethargy, huddling) of the mice every 6 hours for 72 hours.

  • Sample Collection: For cytokine analysis, collect blood via retro-orbital bleeding at 2, 6, and 24 hours post-LPS challenge. For histopathology, euthanize a subset of animals at 24 hours and perfuse with saline, followed by 4% paraformaldehyde for tissue fixation.

Cytokine Measurement by ELISA
  • Sample Preparation: Centrifuge the collected blood at 3000 rpm for 15 minutes to separate the serum.

  • ELISA Procedure: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions for the assay.

  • Data Analysis: Calculate the concentration of each cytokine in the serum samples based on the standard curve.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a potential anti-inflammatory agent. By employing established models, robust experimental design, and a comparative approach with existing quinoline derivatives, researchers can effectively assess its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, safety profile, and efficacy in chronic inflammatory disease models. The versatility of the quinoline scaffold suggests that Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate could represent a valuable addition to the arsenal of anti-inflammatory therapeutics.

References

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  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate.

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  • Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. PubMed.

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed.

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A Guide to Benchmarking the Fluorescent Properties of Novel Quinoline Derivatives: A Methodological Approach Featuring Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the photophysical characterization of novel quinoline-based fluorophores, using Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a primary example. Recognizing that novel compounds require rigorous evaluation, we present a methodology grounded in established principles of fluorescence spectroscopy. This document is designed for researchers, chemists, and drug development professionals who need to quantify and compare the performance of newly synthesized fluorescent molecules against well-characterized standards.

The narrative herein moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that the described methodologies are not only robust but also understood in their scientific context. By comparing against industry-standard dyes like Coumarin 1 and Rhodamine B, this guide establishes a clear pathway for validating the utility of new chemical entities in fluorescence-based applications.

The Imperative of Photophysical Benchmarking

The efficacy of a fluorophore is not an abstract concept; it is a quantifiable set of parameters that dictates its suitability for a given application, from cellular imaging to high-throughput screening. The core metrics—molar absorptivity, fluorescence quantum yield, and Stokes shift—form the foundation of a compound's performance profile.

  • Molar Absorptivity (ε): This parameter defines the efficiency with which a molecule absorbs photons at a specific wavelength. A higher molar absorptivity is directly proportional to the potential for fluorescence emission, contributing to a brighter signal. The Beer-Lambert law provides the foundational principle for its measurement.[1][2]

  • Fluorescence Quantum Yield (ΦF): The quantum yield is the ultimate measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed.[3][4] A high quantum yield (approaching 1.0) is critical for applications requiring high sensitivity, as it indicates that a large fraction of the absorbed energy is converted into fluorescent light rather than being lost to non-radiative pathways like heat.[5][6]

  • Stokes Shift: This is the difference in wavelength between the absorption maximum (excitation) and the emission maximum. A large Stokes shift is highly desirable as it minimizes the spectral overlap between excitation and emission light, which in turn reduces self-absorption and improves the signal-to-noise ratio.[7]

Profiles of Standard Fluorescent Benchmarks

A meaningful comparison requires well-characterized reference points. Coumarin 1 and Rhodamine B are selected for their robust and well-documented photophysical properties in ethanol, a common solvent for spectroscopic studies. They represent two distinct spectral regions, providing a broad context for evaluation.

PropertyCoumarin 1Rhodamine B
Excitation Max (λex) ~373 nm[8][9]~543 nm[10][11]
Emission Max (λem) ~446 nm[7][12]~567 nm[13][14]
Molar Absorptivity (ε) 23,500 M-1cm-1[8][9]106,000 M-1cm-1[10][11]
Quantum Yield (ΦF) 0.50 - 0.73[8][9]0.65 - 0.70[10][11][15]
Solvent EthanolEthanol

A Methodological Workflow for Characterizing Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

The following sections detail the experimental protocols necessary to quantify the key photophysical parameters of a novel compound. The synthesis of quinoline derivatives is well-documented, often involving methods like the Skraup synthesis or Doebner-von Miller reaction.[16][17] For accurate photophysical analysis, the target compound must be purified to >95% purity, as fluorescent impurities can severely compromise results.

Protocol for Determining Molar Absorptivity (ε)

This protocol is based on the Beer-Lambert Law, A = εlc, where A is absorbance, l is the path length (typically 1 cm), and c is the concentration.[1][2] By plotting absorbance versus concentration, the molar absorptivity can be derived from the slope of the resulting linear fit.[18][19]

Experimental Steps:

  • Stock Solution Preparation: Accurately prepare a concentrated stock solution (e.g., 1 mM) of the purified Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate in spectroscopic grade ethanol.

  • Serial Dilutions: Create a series of at least five dilutions from the stock solution, covering an absorbance range of 0.1 to 1.0. This range ensures adherence to the Beer-Lambert law.[19]

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.

  • Blank Measurement: Calibrate the instrument by measuring the absorbance of a cuvette filled only with the solvent (ethanol). This "blank" value is subtracted from all subsequent sample measurements.

  • Absorbance Measurement: Measure the full absorbance spectrum for each dilution to identify the wavelength of maximum absorbance (λmax). Record the absorbance value at λmax for each concentration.

  • Data Analysis: Plot absorbance (A) at λmax on the y-axis against concentration (c) in mol/L on the x-axis. Perform a linear regression. The slope of this line is equal to εl. Since l = 1 cm, the slope is the molar absorptivity (ε) in M-1cm-1.[20]

Molar_Absorptivity_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock Prepare 1 mM Stock in Ethanol dilutions Create Serial Dilutions (0.1-1.0 Abs Range) stock->dilutions blank Measure Solvent Blank (Ethanol) dilutions->blank scan Scan Full Spectrum (Identify λmax) blank->scan record Record Absorbance at λmax for each dilution scan->record plot Plot Absorbance vs. Concentration record->plot linreg Perform Linear Regression plot->linreg slope Calculate Slope (m) linreg->slope result ε = Slope / path length (M⁻¹cm⁻¹) slope->result Quantum_Yield_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis select_std Select Standard (e.g., Coumarin 1) prep_series Prepare Dilute Series (Sample & Standard) select_std->prep_series absorbance_check Ensure Absorbance < 0.1 at λex prep_series->absorbance_check measure_abs Measure Absorbance at λex absorbance_check->measure_abs measure_fluor Measure Corrected Emission Spectra measure_abs->measure_fluor integrate Integrate Emission Intensity (I) measure_fluor->integrate plot Plot Integrated Intensity (I) vs. Absorbance integrate->plot gradients Calculate Gradients (Grad) for Sample & Standard plot->gradients calculate_qy Calculate Sample QY (Φs) using comparative equation gradients->calculate_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Data Interpretation and Comparative Analysis

Once the experimental data for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate has been collected, it can be compiled and compared directly against the established benchmarks. This comparative analysis provides immediate context for the performance of the new fluorophore.

Comparative Data Table (Template):

PropertyEthyl 6-ethoxy-4-hydroxyquinoline-3-carboxylateCoumarin 1Rhodamine B
λex (nm) Experimental Value~373~543
λem (nm) Experimental Value~446~567
Stokes Shift (nm) Calculated Value~73~24
ε (M-1cm-1) Experimental Value23,500106,000
ΦF Experimental Value0.50 - 0.730.65 - 0.70
Relative Brightness (ε × ΦF) Calculated Value~14,700~71,550

The "Relative Brightness" is a crucial derived metric, as it combines the efficiency of absorption with the efficiency of emission, providing a more holistic measure of a fluorophore's practical signal strength.

Logical_Framework cluster_properties Core Photophysical Properties cluster_performance Performance Metrics cluster_application Application Suitability qy Quantum Yield (ΦF) brightness Brightness (ε × ΦF) qy->brightness epsilon Molar Absorptivity (ε) epsilon->brightness stokes Stokes Shift snr Signal-to-Noise Ratio stokes->snr sensitivity Assay Sensitivity brightness->sensitivity snr->sensitivity multiplexing Multiplexing Capability snr->multiplexing

Caption: Logical Framework for Fluorophore Performance Evaluation.

Conclusion

The characterization of novel fluorophores is a foundational step in their development for advanced applications. This guide provides a robust, scientifically-grounded methodology for benchmarking the key photophysical properties of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, or any new quinoline derivative. By adhering to these detailed protocols and comparing against established standards like Coumarin 1 and Rhodamine B, researchers can confidently quantify the performance of their compounds. This systematic approach ensures that the selection of fluorophores for drug discovery, bio-imaging, and materials science is driven by empirical data, paving the way for innovation and discovery.

References

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  • Prahl, S. (2017). Rhodamine B. OMLC. [Link]

  • Bindhu, C. V., et al. (1996). Measurement of the absolute fluorescence quantum yield of rhodamine B solution using a dual-beam thermal lens technique. Journal of Optics, 27(3), 107-113. [Link]

  • wikiHow. (n.d.). How to Calculate Molar Absorptivity. [Link]

  • FluoroFinder. Rhodamine B Dye Profile. [Link]

  • Wikipedia. (n.d.). Rhodamine B. [Link]

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  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. IJDDT, 11(4). [Link]

  • University of California, Davis. DETERMINING MOLAR ABSORPTIVITY COEFFICIENTS. [Link]

  • Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. [Link]

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  • International Journal of Futuristic and Innovative Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • ResearchGate. (2015). Emission spectra of coumarins in pure and mixed solvents at different compositions. [Link]

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  • ResearchGate. (2016). Synthesis and Spectral Characteristics of Quinoline Derivatives of Maleopimaric Acid. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Quinoline Derivatives with Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough for conducting comparative molecular docking studies of quinoline derivatives, a scaffold of significant interest in modern medicinal chemistry. We will move beyond a simple step-by-step list, focusing on the scientific rationale behind each decision in the workflow. This ensures that the protocol is not just a procedure to be followed, but a self-validating system for robust and reproducible results. Our focus will be on comparing the binding affinities and interaction patterns of various quinoline derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase, a pivotal target in oncology.[1][2]

The Scientific Premise: Why Docking and Why Quinolines?

Quinoline and its derivatives represent a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including potent anticancer effects.[3][4] Many of these derivatives function by inhibiting protein kinases, enzymes that regulate the majority of cellular pathways.[2][5] The EGFR family of tyrosine kinases, for instance, is a prime contributor to cancer when overexpressed or mutated.[6][7]

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand, like a quinoline derivative) when bound to a second (a receptor, like EGFR) to form a stable complex.[8] It allows us to:

  • Screen large libraries of compounds virtually, saving significant time and resources.[9]

  • Predict binding affinity (often expressed as a docking score or binding energy), which can correlate with inhibitory activity.[10]

  • Elucidate the molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding, providing crucial insights for rational drug design.[11]

By comparing the docking results of several quinoline derivatives, we can begin to understand their structure-activity relationships (SAR) and prioritize the most promising candidates for synthesis and in vitro testing.[3]

Experimental Design & Workflow

A successful docking study is built on a logical and well-planned workflow. The process is not merely computational; it requires careful biochemical consideration at each stage.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB Target Selection (e.g., EGFR kinase from PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Grid Grid Box Generation (Define active site) PrepProt->Grid Docking Run Docking Simulation (AutoDock Vina) Ligands Ligand Selection (Quinoline derivatives from PubChem) PrepLig Ligand Preparation (Energy minimization, format conversion) Ligands->PrepLig PrepLig->Docking Grid->Docking Results Analyze Docking Scores (Binding Energy, Ki) Docking->Results Visualize Visualize Interactions (PyMOL, LigPlot+) Results->Visualize Compare Comparative Analysis & SAR (Generate insights) Visualize->Compare G cluster_ligand Quinoline Derivative B cluster_protein EGFR Active Site Ligand Quinoline Core R1 R1 Group (e.g., bulky hydrophobic) R2 R2 Group (e.g., H-bond donor/acceptor) Hydrophobic Hydrophobic Pocket (Leu718, Val726) R1->Hydrophobic Hydrophobic Interaction Hinge Hinge Region (Met793) R2->Hinge H-Bond DFG_Loop DFG Loop (Asp855)

Caption: Logical relationship of a quinoline derivative's moieties with key EGFR active site regions.

From the analysis, we might find that Derivative B's high affinity comes from an additional hydrogen bond with a key residue in the hinge region (like Met793) and a bulky hydrophobic group that fits perfectly into a hydrophobic pocket. [10]This provides a testable hypothesis for the next round of drug design: synthesizing new derivatives that optimize these specific interactions.

Conclusion

This guide outlines a robust and scientifically sound workflow for the comparative docking of quinoline derivatives against protein kinase targets. By focusing on the rationale behind each step—from meticulous protein and ligand preparation to the detailed analysis of interaction patterns—researchers can move beyond simply generating numbers to gaining actionable insights for drug discovery. The combination of powerful, accessible tools like PyRx and AutoDock Vina allows for the efficient and effective in silico screening and analysis necessary to accelerate the development of novel therapeutics.

References

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  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (2022). PubMed Central. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

This guide provides a detailed, procedural framework for the proper disposal of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (CAS No. 303121-08-6).[1] While this compound may not have an exhaustive, publicly available Safety Data Sheet (SDS), its quinoline backbone necessitates a cautious approach. The protocols outlined herein are grounded in the established hazards of quinoline derivatives and the overarching principles of hazardous waste management mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]

Our objective is to empower you, our fellow researchers and scientists, with the knowledge to manage this chemical waste stream safely and effectively, ensuring that our pursuit of innovation does not come at the cost of personal or environmental health.

Core Principles: A Proactive Stance on Chemical Waste

The proper disposal of any laboratory chemical is governed by a simple, yet critical, premise: treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5][6] For Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, this means it must never be discarded in the regular trash or poured down the sanitary sewer system.[2][7][8][9] Improper disposal can lead to severe environmental contamination, significant regulatory fines, and damage to an institution's reputation.[2][10]

The causality behind this directive is clear: quinoline and its derivatives are recognized as being toxic to aquatic life with potentially long-lasting effects.[8][11] Furthermore, many similar compounds present hazards such as acute toxicity if swallowed, skin and eye irritation, and are suspected of causing genetic defects or even cancer.[8][11] Therefore, every step in the disposal process is designed to isolate the chemical and prevent its release into the environment or accidental exposure to personnel.

Hazard Assessment & Immediate Safety Protocols

Before handling waste, a thorough understanding of the potential risks is essential. Given the quinoline structure, we must assume Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate shares similar hazardous properties.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. It is the primary barrier between the researcher and potential chemical exposure. All personnel handling this waste must be equipped with the following, in accordance with OSHA standards.[7][12]

Protection TypeSpecific EquipmentStandard / Regulation
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166[7][13]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.EN 374[7]
Body Standard laboratory coat.---
Respiratory Handled in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.---
Spill Management

Accidents can happen, but a prepared response minimizes risk. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[5][6]

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE described in the table above.

  • Contain: Use an inert, absorbent material such as vermiculite, sand, or a commercial chemical sorbent pad to contain the spill.[8]

  • Collect: Carefully collect the absorbent material and any contaminated debris. Place it directly into your designated hazardous waste container.[8]

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Step-by-Step Disposal Procedure

The following protocol provides a systematic workflow for the safe collection and disposal of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate waste.

Step 1: Waste Minimization (The First Line of Defense)

The most effective way to manage waste is to minimize its generation at the source.[10][14] This is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[2]

  • Inventory Management: Purchase only the quantity of chemical required for your projects and maintain a current chemical inventory to avoid redundant purchases.[5][10][15]

  • Process Modification: Where possible without compromising research integrity, modify experiments to use smaller quantities or substitute with less hazardous materials.[5]

Step 2: Waste Identification and Segregation

All waste streams containing Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate must be classified as hazardous chemical waste.[7][8]

  • Solid Waste: Includes the pure compound, contaminated consumables (e.g., weigh boats, filter paper, gloves), and spill cleanup materials.

  • Liquid Waste: Includes any solutions containing the compound.

  • Segregation: Crucially, this waste must be segregated from incompatible materials. Based on data for similar compounds, avoid mixing with strong oxidizing agents.[16] Keeping waste streams separate prevents potentially violent reactions.[7][15]

Step 3: Waste Collection and Containerization

Proper containment is critical to prevent leaks and exposure.[17]

  • Container Selection: Use only designated, leak-proof, and chemically compatible containers.[10][15] Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting screw cap.[2][17]

  • Collection:

    • For solid waste , carefully place materials into a designated wide-mouth solid waste container.

    • For liquid waste , use a dedicated liquid waste container. A funnel may be used for transfers, but it must be removed and the container sealed immediately after use.

  • Headspace: Do not overfill containers. Always leave at least 10% or one inch of headspace to allow for vapor expansion.[15][17]

Step 4: Labeling

Clear and accurate labeling is a strict regulatory requirement and ensures the safety of everyone who handles the container.[10][18] Each container must be labeled with:

  • The words "Hazardous Waste" .[17][18]

  • The full, unambiguous chemical name: "Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate" . Avoid abbreviations or formulas.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").[10]

  • The name and location (building/room number) of the generating researcher/laboratory.[17]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][17][18]

  • Location: The SAA must be under the control of laboratory personnel and ideally within line of sight.[18]

  • Containment: Store containers within a secondary containment system, such as a spill tray, to contain any potential leaks.[15]

  • Condition: Keep waste containers closed at all times except when adding waste.[10] Regularly inspect containers for any signs of degradation or leakage.[2][17]

  • Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[5][6]

Step 6: Arranging Final Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to use an outside contractor directly.[6]

  • Contact EHS: Once a waste container is full or you are terminating a project, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or equivalent department.[6][10] They are responsible for the final hazardous waste determination, consolidation, and transfer to a licensed treatment, storage, and disposal facility (TSDF).[10][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate waste.

G start Waste Generation (Solid or Liquid) assess Hazard Assessment Treat as Hazardous Quinoline Derivative start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste (Avoid Strong Oxidizers) ppe->segregate container Select Compatible Container (Sealed, Chemically Resistant) segregate->container label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) container->label store Store in Designated SAA (Secondary Containment, Closed Lid) label->store spill Spill Occurs store->spill Contingency full Container Full or Project Complete? store->full spill_protocol Execute Spill Protocol (Contain, Collect, Clean) spill->spill_protocol spill_protocol->container Dispose of cleanup materials as waste full->store No ehs Request Pickup from EHS/Waste Management full->ehs Yes end Proper Disposal by Licensed Facility ehs->end

Caption: Disposal workflow for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). HWH Environmental. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Safety Data Sheet: Quinoline. (2019, April 11). Chemos GmbH & Co.KG. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. (n.d.). Medical Waste Experts. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Material Safety Data Sheets: Quinoline Impurity 1. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

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  • Safety Data Sheet. (2024, March 25). Angene Chemical. Retrieved from [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.